molecular formula C8H8O3S B1457740 Methyl 5-acetylthiophene-3-carboxylate CAS No. 88770-21-2

Methyl 5-acetylthiophene-3-carboxylate

Cat. No.: B1457740
CAS No.: 88770-21-2
M. Wt: 184.21 g/mol
InChI Key: BAMXDNRTNCZDKJ-UHFFFAOYSA-N
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Description

Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2) is a high-purity thiophene derivative supplied for research and development purposes. With the molecular formula C₈H₈O₃S and a molecular weight of 184.21 g/mol, this compound serves as a versatile and critical synthetic intermediate in organic chemistry . Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties . Researchers utilize these compounds in the development of novel prototypes with pharmacological activities, including antimicrobial, anti-inflammatory, anti-anxiety, and anti-cancer agents . The structure of this compound, featuring both ester and acetyl functional groups on the thiophene ring, makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as those explored in the Gewald reaction for preparing 2-aminothiophenes, which are important intermediates for agrochemicals, dyes, and pharmacologically active compounds . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-acetylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMXDNRTNCZDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282093
Record name Methyl 5-acetyl-3-thiophenecarboxylate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88770-21-2
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88770-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-3-thiophenecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetylthiophene-3-carboxylate, a substituted thiophene derivative, represents a key building block in the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity profile. With the thiophene moiety being a "privileged pharmacophore" in medicinal chemistry, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in drug discovery and organic synthesis.[1][2]

Molecular Structure and Physicochemical Properties

Methyl 5-acetylthiophene-3-carboxylate possesses a thiophene ring substituted with an acetyl group at the 5-position and a methyl carboxylate group at the 3-position. This substitution pattern dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of Methyl 5-acetylthiophene-3-carboxylate

PropertyValueSource
CAS Number 88770-21-2
Molecular Formula C₈H₈O₃S[3][4]
Molecular Weight 184.21 g/mol
IUPAC Name methyl 5-acetylthiophene-3-carboxylate
Appearance Off-white to pale yellow solid (Predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.General knowledge

The presence of both an electron-withdrawing acetyl group and a methyl ester group influences the electron distribution within the aromatic thiophene ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the methyl protons of the acetyl and ester groups.

  • Thiophene Ring Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 2-position and the proton at the 4-position will show coupling to each other. Their precise chemical shifts will be influenced by the electronic effects of the adjacent substituents.

  • Acetyl Methyl Protons: A sharp singlet is expected around δ 2.5 ppm, characteristic of a methyl group attached to a carbonyl.

  • Ester Methyl Protons: Another sharp singlet is predicted around δ 3.9 ppm, typical for a methyl ester.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals are expected in the downfield region: one for the ester carbonyl (around δ 160-165 ppm) and one for the ketone carbonyl (around δ 190-195 ppm).

  • Thiophene Ring Carbons: Four distinct signals are anticipated for the carbons of the thiophene ring. The carbons bearing substituents (C3 and C5) will have different chemical shifts compared to the unsubstituted carbons (C2 and C4).

  • Methyl Carbons: Signals for the acetyl methyl carbon (around δ 25-30 ppm) and the ester methyl carbon (around δ 50-55 ppm) are expected.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of Methyl 5-acetylthiophene-3-carboxylate can be envisioned through several established methods for the functionalization of thiophene rings. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable thiophene precursor.

Diagram 1: Proposed Retrosynthetic Analysis

G target Methyl 5-acetylthiophene-3-carboxylate intermediate1 Methyl thiophene-3-carboxylate target->intermediate1 Friedel-Crafts Acylation

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

This protocol is a generalized representation and would require optimization for this specific substrate.

  • Reaction Setup: To a solution of methyl thiophene-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) at 0 °C under an inert atmosphere.

  • Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Reactivity Profile

The reactivity of Methyl 5-acetylthiophene-3-carboxylate is governed by the interplay of the functional groups on the thiophene ring.

  • Electrophilic Aromatic Substitution: The acetyl and methyl carboxylate groups are deactivating and meta-directing in typical electrophilic aromatic substitutions. However, in the context of the thiophene ring, which is inherently electron-rich, the precise outcome of further substitution would depend on the reaction conditions and the nature of the electrophile.[1]

  • Reactions of the Acetyl Group: The acetyl group can undergo various transformations common to ketones, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides. It can also be reduced to a primary alcohol.

Diagram 2: Potential Reaction Pathways

G start Methyl 5-acetylthiophene-3-carboxylate product1 5-Acetylthiophene-3-carboxylic acid start->product1 Hydrolysis product2 Methyl 5-(1-hydroxyethyl)thiophene-3-carboxylate start->product2 Reduction (Ketone) product3 (5-Acetyl-thiophen-3-yl)methanol start->product3 Reduction (Ester)

Caption: Potential transformations of the functional groups.

Applications in Drug Discovery and Organic Synthesis

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The structural motif of Methyl 5-acetylthiophene-3-carboxylate provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The two distinct carbonyl functionalities at positions 3 and 5 allow for selective chemical modifications, enabling the generation of diverse libraries of compounds for high-throughput screening. For instance, the carboxylic acid derivative can be coupled with various amines to form a series of amides, while the ketone can be used as a handle for further heterocycle formation or linker attachment.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-acetylthiophene-3-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Conclusion

Methyl 5-acetylthiophene-3-carboxylate is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific isomer is not widely available, this guide provides a comprehensive overview based on its chemical structure and the known properties of related thiophene derivatives. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of novel therapeutics and functional materials.

References

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available from: [Link]

  • PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • M&U International. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

  • Protheragen. Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Available from: [Link]

  • PMC. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

  • ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. Available from: [Link]

  • MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Available from: [Link]

  • Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Acetyl-3-methoxycarbonylthiophene: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based scaffolds are of paramount importance in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of 5-Acetyl-3-methoxycarbonylthiophene, a thiophene derivative with potential applications in drug discovery and organic synthesis. While this specific compound is not extensively documented in publicly available databases, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration.

Chemical Structure and Identifiers

Based on the systematic nomenclature, 5-Acetyl-3-methoxycarbonylthiophene consists of a central thiophene ring substituted with an acetyl group at the 5-position and a methoxycarbonyl group at the 3-position.

Chemical Structure:

Caption: Chemical structure of 5-Acetyl-3-methoxycarbonylthiophene.

SMILES (Simplified Molecular Input Line Entry System): CC(=O)c1cc(sc1)C(=O)OC

Molecular Formula: C₈H₈O₃S

Molecular Weight: 184.21 g/mol

Synthesis Protocol

A plausible and efficient synthesis of 5-Acetyl-3-methoxycarbonylthiophene can be envisioned through a two-step process, commencing with the readily available 3-thiophenecarboxylic acid. This strategy involves an initial esterification followed by a regioselective Friedel-Crafts acylation.

Step 1: Fischer Esterification of 3-Thiophenecarboxylic Acid

The first step involves the conversion of 3-thiophenecarboxylic acid to its corresponding methyl ester, methyl 3-thiophenecarboxylate, via a classic Fischer esterification reaction. This acid-catalyzed esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

Reaction:

3-Thiophenecarboxylic acid + Methanol ⇌ Methyl 3-thiophenecarboxylate + Water

Detailed Protocol:

  • To a solution of 3-thiophenecarboxylic acid (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-thiophenecarboxylate, which can be purified by distillation or column chromatography.

Causality behind Experimental Choices: The use of excess methanol not only acts as a solvent but also shifts the reaction equilibrium to favor the formation of the ester product, in accordance with Le Chatelier's principle. Concentrated sulfuric acid is a highly effective and readily available catalyst for this transformation.

Step 2: Friedel-Crafts Acylation of Methyl 3-thiophenecarboxylate

The subsequent step is the introduction of the acetyl group at the 5-position of the thiophene ring via a Friedel-Crafts acylation. The methoxycarbonyl group at the 3-position is a deactivating group, which directs incoming electrophiles to the 5-position.

Reaction:

Methyl 3-thiophenecarboxylate + Acetyl chloride → 5-Acetyl-3-methoxycarbonylthiophene + HCl

Detailed Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of methyl 3-thiophenecarboxylate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1-1.5 equivalents), portion-wise while maintaining the temperature at 0 °C.

  • To this mixture, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Acetyl-3-methoxycarbonylthiophene.

Causality behind Experimental Choices: The Friedel-Crafts acylation is a powerful method for C-C bond formation on aromatic rings. The choice of a Lewis acid is crucial; AlCl₃ is a strong and common catalyst for this reaction. The reaction is performed at low temperatures to control the reactivity and minimize potential side reactions. The acidic workup is necessary to decompose the catalyst-product complex and remove the Lewis acid.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Friedel-Crafts Acylation 3-Thiophenecarboxylic_Acid 3-Thiophenecarboxylic Acid Methanol_H2SO4 Methanol (excess) H₂SO₄ (cat.) Reflux 3-Thiophenecarboxylic_Acid->Methanol_H2SO4 Methyl_3-thiophenecarboxylate Methyl 3-thiophenecarboxylate Methanol_H2SO4->Methyl_3-thiophenecarboxylate Methyl_3-thiophenecarboxylate_start Methyl 3-thiophenecarboxylate Methyl_3-thiophenecarboxylate->Methyl_3-thiophenecarboxylate_start Purification Acetyl_chloride_AlCl3 Acetyl chloride AlCl₃ DCM, 0°C to rt Methyl_3-thiophenecarboxylate_start->Acetyl_chloride_AlCl3 5-Acetyl-3-methoxycarbonylthiophene 5-Acetyl-3-methoxycarbonylthiophene Acetyl_chloride_AlCl3->5-Acetyl-3-methoxycarbonylthiophene

Caption: Proposed two-step synthesis of 5-Acetyl-3-methoxycarbonylthiophene.

Predicted Physicochemical and Spectroscopic Data

Due to the absence of experimental data for 5-Acetyl-3-methoxycarbonylthiophene, the following properties are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Appearance White to off-white solidSimilar substituted thiophenes are typically solids at room temperature.
Melting Point 80 - 100 °CBased on the melting points of related acetylated thiophenes.
Boiling Point > 250 °CExpected to have a relatively high boiling point due to its molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Insoluble in water.The presence of the ester and ketone functionalities suggests solubility in polar aprotic solvents.

Predicted Spectroscopic Data:

The spectroscopic data for 5-Acetyl-3-methoxycarbonylthiophene can be predicted by analyzing the spectra of its precursors and related analogues, such as methyl 3-thiophenecarboxylate and 3-acetylthiophene.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Thiophene Protons: Two doublets are expected for the protons on the thiophene ring. The proton at the 2-position and the proton at the 4-position will appear as doublets due to coupling with each other. Their chemical shifts would likely be in the range of δ 7.5-8.5 ppm.

  • Methoxy Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8-4.0 ppm.

  • Acetyl Protons: A singlet for the three protons of the acetyl group (-COCH₃) is anticipated around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons: Two signals in the downfield region are expected for the carbonyl carbons of the acetyl group (δ 190-200 ppm) and the methoxycarbonyl group (δ 160-170 ppm).

  • Thiophene Carbons: Four distinct signals are expected for the four carbons of the thiophene ring, likely in the range of δ 120-150 ppm.

  • Methyl Carbons: Signals for the methyl carbons of the methoxy and acetyl groups are expected in the aliphatic region (δ 20-60 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretching: Two strong absorption bands are predicted in the region of 1660-1730 cm⁻¹, corresponding to the carbonyl stretching vibrations of the ketone and the ester groups.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is anticipated in the region of 1200-1300 cm⁻¹.

Potential Applications in Research and Drug Development

Thiophene derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of both an acetyl and a methoxycarbonyl group on the thiophene ring of 5-Acetyl-3-methoxycarbonylthiophene makes it a versatile building block for the synthesis of more complex molecules.

  • Scaffold for Novel Heterocycles: The reactive acetyl and ester functionalities can serve as handles for further chemical modifications, allowing for the construction of fused heterocyclic systems with potential therapeutic applications.

  • Precursor for Bioactive Molecules: Many thiophene-containing compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. 5-Acetyl-3-methoxycarbonylthiophene could serve as a key intermediate in the synthesis of novel drug candidates.

  • Materials Science: Thiophene-based molecules are integral to the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be explored for such applications.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 5-Acetyl-3-methoxycarbonylthiophene. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, a clear pathway for its synthesis and characterization is outlined. The versatile chemical nature of this molecule suggests its potential as a valuable building block for the development of novel pharmaceuticals and functional organic materials. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of this promising thiophene derivative.

References

  • PubChem. Methyl 3-thiophenecarboxylate. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemguide. Esterification. [Link]

Methyl 5-acetylthiophene-3-carboxylate vs Methyl 2-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Comparative Analysis of Methyl 5-acetylthiophene-3-carboxylate and Methyl 2-acetylthiophene-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstones in the field of medicinal chemistry, recognized as "privileged scaffolds" due to their versatile biological activities.[1] The thiophene ring is a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a drug molecule while imparting distinct electronic and lipophilic properties.[1] This substitution can significantly influence a drug's interaction with its biological target, as well as its pharmacokinetic profile. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, further enhancing drug-receptor binding.[1]

The precise arrangement of substituents on the thiophene ring is critical, as different isomers of the same molecule can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth technical comparison of two such isomers: Methyl 5-acetylthiophene-3-carboxylate and Methyl 2-acetylthiophene-3-carboxylate. We will explore their synthesis, delve into a comparative analysis of their properties, and provide detailed experimental protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of these important building blocks.

The Electronic Landscape of the Thiophene-3-carboxylate Scaffold: A Tale of Two Directing Groups

Before delving into the synthesis of our target molecules, it is crucial to understand the electronic nature of the starting material, methyl thiophene-3-carboxylate. The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the 2- and 5-positions (the α-positions).[2] This preference is due to the greater resonance stabilization of the carbocation intermediate formed upon electrophilic attack at these positions.[2]

However, the methyl carboxylate group (-COOCH₃) at the 3-position is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution.[3] This creates a fascinating interplay of directing effects. The thiophene ring itself strongly directs incoming electrophiles to the 2- and 5-positions, while the carboxylate group deactivates the ring and directs towards the 5-position (meta to the carboxylate). The 2-position is ortho to the carboxylate and also an α-position of the thiophene ring.

Therefore, in a reaction like Friedel-Crafts acylation, we can predict that substitution will occur at the 2- and 5-positions, with the relative ratio of the two isomers being influenced by both electronic and steric factors.

Caption: Directing effects on the thiophene-3-carboxylate ring.

Synthesis of Methyl 2-acetylthiophene-3-carboxylate via Friedel-Crafts Acylation

The most direct route to Methyl 2-acetylthiophene-3-carboxylate is the Friedel-Crafts acylation of methyl thiophene-3-carboxylate. This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.[4]

As discussed, this reaction will likely produce a mixture of the 2-acetyl and 5-acetyl isomers. The formation of the 2-acetyl isomer is electronically favored due to it being an α-position. However, the 5-position is also an α-position and is meta to the deactivating carboxylate group, making it a likely position for substitution as well. Steric hindrance from the adjacent carboxylate group might slightly disfavor substitution at the 2-position compared to the less hindered 5-position. Therefore, careful purification is necessary to isolate the desired 2-acetyl isomer.

G start Methyl thiophene-3-carboxylate intermediate Acylium Ion Formation & Electrophilic Attack start->intermediate 1. reagents + Acetyl Chloride + AlCl3 reagents->intermediate product_mix Mixture of Isomers intermediate->product_mix 2. separation Chromatographic Separation product_mix->separation 3. product2 Methyl 2-acetylthiophene-3-carboxylate product5 Methyl 5-acetylthiophene-3-carboxylate separation->product2 separation->product5

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of Methyl 2-acetylthiophene-3-carboxylate

Disclaimer: This protocol is a representative procedure based on established Friedel-Crafts acylation methods and should be adapted and optimized as necessary.[4][5] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl thiophene-3-carboxylate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl thiophene-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate to separate the 2-acetyl and 5-acetyl isomers.

Regioselective Synthesis of Methyl 5-acetylthiophene-3-carboxylate

To avoid the formation of isomeric mixtures and achieve a clean synthesis of Methyl 5-acetylthiophene-3-carboxylate, a more regioselective approach is required. One such strategy involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Heck coupling.[6][7] A plausible route starts with a thiophene derivative that is pre-functionalized at the 3- and 5-positions, for example, methyl 5-bromothiophene-3-carboxylate. The bromo-substituent at the 5-position can then be selectively coupled with an acetyl source.

G start Methyl 5-bromothiophene-3-carboxylate coupling Stille Cross-Coupling start->coupling reagents + Acetylating Agent (e.g., Tributyl(1-ethoxyvinyl)tin) + Pd Catalyst reagents->coupling hydrolysis Acidic Hydrolysis coupling->hydrolysis product Methyl 5-acetylthiophene-3-carboxylate hydrolysis->product

Caption: Stille coupling route to the 5-acetyl isomer.

Experimental Protocol: Synthesis of Methyl 5-acetylthiophene-3-carboxylate

Disclaimer: This protocol is a representative procedure based on established Stille coupling methodologies and should be adapted and optimized as necessary.[6] Organotin reagents are toxic and should be handled with extreme care.

Materials:

  • Methyl 5-bromothiophene-3-carboxylate

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-bromothiophene-3-carboxylate (1.0 equivalent), tributyl(1-ethoxyvinyl)tin (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (around 110 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add 1 M HCl. Stir vigorously for 1 hour to hydrolyze the enol ether intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 5-acetylthiophene-3-carboxylate.

Comparative Physicochemical and Spectroscopic Analysis

The difference in the position of the acetyl group leads to distinct physicochemical and spectroscopic properties for the two isomers.

Physicochemical Properties (Predicted)
PropertyMethyl 5-acetylthiophene-3-carboxylateMethyl 2-acetylthiophene-3-carboxylateRationale for Differences
Molecular Weight 184.21 g/mol 184.21 g/mol Isomers have the same molecular formula.
Boiling Point HigherLowerThe 5-acetyl isomer is expected to have a slightly higher boiling point due to a more extended and less sterically hindered structure, allowing for more effective intermolecular interactions.
Polarity Slightly more polarSlightly less polarThe relative positions of the two electron-withdrawing groups will influence the overall molecular dipole moment.
Melting Point Likely higherLikely lowerThe more symmetrical structure of the 5-acetyl isomer may allow for more efficient crystal packing, leading to a higher melting point.
Spectroscopic Analysis

The most powerful tool for differentiating these two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling patterns of the thiophene ring protons are highly diagnostic.

Predicted ¹H NMR Spectra (in CDCl₃, 400 MHz)

ProtonMethyl 5-acetylthiophene-3-carboxylateMethyl 2-acetylthiophene-3-carboxylate
Thiophene H-2 ~8.3 ppm (d, J ≈ 1.5 Hz)-
Thiophene H-4 ~8.1 ppm (d, J ≈ 1.5 Hz)~7.5 ppm (d, J ≈ 5.0 Hz)
Thiophene H-5 -~7.8 ppm (d, J ≈ 5.0 Hz)
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)
-COCH₃ ~2.6 ppm (s)~2.6 ppm (s)

Rationale for ¹H NMR Differences:

  • Methyl 5-acetylthiophene-3-carboxylate: The two thiophene protons are at positions 2 and 4. They are meta to each other, resulting in a small coupling constant (J ≈ 1.5 Hz), and both will appear as doublets. The proton at position 2 is deshielded by the adjacent sulfur and the meta-acetyl group. The proton at position 4 is deshielded by the adjacent carboxylate group.

  • Methyl 2-acetylthiophene-3-carboxylate: The two thiophene protons are at positions 4 and 5. They are ortho to each other, leading to a larger coupling constant (J ≈ 5.0 Hz). The proton at position 5 is deshielded by the adjacent sulfur and will appear further downfield.

Predicted ¹³C NMR Spectra (in CDCl₃, 100 MHz)

CarbonMethyl 5-acetylthiophene-3-carboxylateMethyl 2-acetylthiophene-3-carboxylate
Thiophene C-2 ~135 ppm~145 ppm
Thiophene C-3 ~138 ppm~140 ppm
Thiophene C-4 ~130 ppm~128 ppm
Thiophene C-5 ~148 ppm~134 ppm
-COOCH₃ ~162 ppm~163 ppm
-COCH₃ ~190 ppm~191 ppm
-OCH₃ ~52 ppm~52 ppm
-COCH₃ ~27 ppm~27 ppm

Rationale for ¹³C NMR Differences:

The chemical shifts of the thiophene ring carbons are highly sensitive to the positions of the electron-withdrawing acetyl and carboxylate groups. The carbon directly attached to the acetyl group (C-5 in the 5-acetyl isomer and C-2 in the 2-acetyl isomer) and the carbon bearing the carboxylate group (C-3 in both) will show distinct chemical shifts. The other ring carbons will also have unique shifts based on their electronic environment.

Reactivity and Further Functionalization

The position of the acetyl group also influences the reactivity of the thiophene ring towards further electrophilic substitution. In Methyl 5-acetylthiophene-3-carboxylate, both the 2- and 4-positions are available for substitution. The 2-position, being alpha to the sulfur, is the more activated site. In Methyl 2-acetylthiophene-3-carboxylate, the 4- and 5-positions are available. The 5-position, being alpha to the sulfur, is the more likely site for further electrophilic attack.

The acetyl group itself provides a handle for a wide range of chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex molecular scaffolds.

Conclusion

Methyl 5-acetylthiophene-3-carboxylate and Methyl 2-acetylthiophene-3-carboxylate, while isomers, are distinct chemical entities with different synthetic accessibility and unique spectroscopic signatures. The choice of synthetic strategy is paramount in obtaining the desired isomer in high purity. A thorough understanding of their comparative properties, particularly their NMR spectra, is essential for their unambiguous identification and for their effective use as building blocks in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and characterize these valuable thiophene derivatives.

References

  • Doucet, H. (2016). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197–2203. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Fagnou, K., et al. (2016). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC. [Link]

  • Doucet, H. (2016). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. UMSL. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Kim, Y., et al. (2023). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega.
  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin. [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(22), 7769. [Link]

  • Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 333-337.
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2439. [Link]

  • Apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. Apicule. [Link]

  • Proffitt, J. A. (1951). The preparation of certain esters of 2-thiophene carboxylic acid.
  • Tarasova, O. A., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [https://www.semantic scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Tarasova-Afanaciev/663d1a0808a3852033c4b72619711667104b90e1]([Link] scholar.org/paper/New-method-for-the-synthesis-of-2-thiophenecarboxylic-Tarasova-Afanaciev/663d1a0808a3852033c4b72619711667104b90e1)

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Sone, T., & Takahashi, K. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Chemical & Pharmaceutical Bulletin, 31(8), 2675-2682. [https://www.semantic scholar.org/paper/The-substituent-effects-in-thiophene-compounds.-I.-Sone-Takahashi/9e2b1b01c0c16b170c6395b09819195e347895e3]([Link] scholar.org/paper/The-substituent-effects-in-thiophene-compounds.-I.-Sone-Takahashi/9e2b1b01c0c16b170c6395b09819195e347895e3)

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 10(10), 1186-1211. [Link]

  • Taylor, R. (1991). Electrophilic Substitution of Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives (Vol. 44, pp. 1-158). John Wiley & Sons, Inc.
  • Zeller, M., & Cook, A. G. (2014). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 141(19), 194304. [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Pharmaffiliates. [Link]

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  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

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  • Hartough, H. D. (1947). U.S. Patent No. 2,492,629. Washington, DC: U.S.
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  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

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Thiophene-Based Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, serves as a critical bioisostere for benzene in modern drug discovery. Its unique electronic properties, ability to modulate lipophilicity (LogP), and specific metabolic profiles make it an indispensable tool for optimizing lead compounds. This guide provides a technical deep-dive into the rationale, synthesis, and metabolic considerations of thiophene-based building blocks, moving beyond basic descriptions to actionable experimental protocols and mechanistic insights.

Physicochemical Profiling: Thiophene vs. Benzene

The strategic replacement of a phenyl ring with a thiophene moiety (bioisosterism) is driven by specific physicochemical alterations. While structurally similar, their electronic and steric profiles differ significantly, influencing binding affinity and ADME properties.[1]

Table 1: Comparative Physicochemical Properties
PropertyBenzene (Phenyl)Thiophene (Thienyl)Impact on Drug Design
Resonance Energy 36 kcal/mol~29 kcal/molThiophene is less aromatic, more susceptible to metabolic oxidation.
Electronegativity Carbon-basedSulfur (Lone pairs)S-atom acts as a hydrogen bond acceptor; alters electrostatic potential.
Geometry (Bond Angle) 120° (C-C-C)~92° (C-S-C)Thiophene is physically smaller; allows fitting into tighter hydrophobic pockets.
Lipophilicity (LogP) ReferenceGenerally LowerThiophene is slightly more polar due to the S-atom, often improving solubility.
Metabolic Liability Epoxidation (slow)S-oxidation/EpoxidationPotential for reactive metabolite formation (structural alert).[2]

Expert Insight: The sulfur atom in thiophene donates electrons into the ring system more effectively than the -CH=CH- unit in benzene. This makes the 2- and 5-positions of thiophene highly nucleophilic, facilitating rapid electrophilic substitution but also increasing susceptibility to oxidative metabolism.

Metabolic Activation & Toxicity Mechanisms

A critical consideration in deploying thiophene building blocks is the potential for bioactivation. Cytochrome P450 (CYP450) enzymes can oxidize the thiophene ring, leading to reactive intermediates that may cause hepatotoxicity. However, this is not a universal rule; drugs like Olanzapine and Clopidogrel utilize thiophene safely by directing metabolism elsewhere or utilizing the reactivity for efficacy.

Mechanism of Bioactivation

The metabolic pathway bifurcates into two primary toxicogenic routes:

  • S-Oxidation: Formation of thiophene sulfoxide, which is a Michael acceptor.

  • Epoxidation: Formation of thiophene epoxide, which can ring-open to form reactive unsaturated aldehydes or thioaldehydes.

Visualization: Thiophene Metabolic Bioactivation Pathway

ThiopheneMetabolism Thiophene Thiophene Scaffold CYP CYP450 (Oxidation) Thiophene->CYP SOxide Thiophene S-Oxide CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide 2,3-Epoxidation Adduct Protein/DNA Adducts (Toxicity) SOxide->Adduct Michael Addition Detox Glutathione Conjugation (Detoxification) SOxide->Detox GSH Transferase RingOpen Ring Opening (Reactive Isomers) Epoxide->RingOpen RingOpen->Adduct Nucleophilic Attack RingOpen->Detox

Caption: Divergent metabolic pathways of thiophene. S-oxidation and epoxidation generate electrophiles capable of covalent binding to cellular macromolecules (toxicity) or detoxification via Glutathione (GSH).

Mitigation Strategy: Block the metabolically labile 2- and 5-positions with substituents (e.g., halogens, alkyl groups) to sterically hinder CYP450 access or electronically deactivate the ring.

Synthetic Methodologies & Experimental Protocols

To access diverse thiophene scaffolds, two primary methodologies are dominant: the Gewald Reaction for 2-aminothiophenes and Suzuki-Miyaura Coupling for aryl-thiophene bioconjugation.

Protocol A: The Gewald Reaction (Synthesis of 2-Aminothiophenes)

The Gewald reaction is the industry standard for synthesizing highly substituted 2-aminothiophenes from simple acyclic precursors.

Target Molecule: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (S8) (10 mmol)

  • Morpholine or Diethylamine (Catalytic/Stoichiometric)

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in Ethanol (15 mL).

  • Activation: Add elemental sulfur (0.32 g, 10 mmol) to the stirred solution.

  • Initiation: Dropwise add morpholine (1.0 mL) over 5 minutes. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to 60–70°C (or mild reflux) for 3–5 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Filter the precipitate, wash with cold ethanol/water (1:1), and dry under vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure product (Typical Yield: 70–85%).

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to attach the thiophene ring to a core scaffold.

Target Molecule: 2-Phenylthiophene.

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane

Step-by-Step Protocol:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Charging: Add 2-bromothiophene (163 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl2 (22 mg, 0.03 mmol).

  • Solvent Addition: Add DME (4 mL) and 2M Na2CO3 (1 mL).

  • Degassing: Bubble Nitrogen through the solution for 5 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Reaction: Seal the vial and heat to 85°C for 12 hours.

  • Work-up: Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Silica gel, Hexane) to isolate 2-phenylthiophene.

Strategic Decision Making: Synthesis Workflow

Choosing the right synthetic route depends on the substitution pattern required.

ThiopheneSynthesis Start Target Thiophene Derivative SubPattern Analyze Substitution Pattern Start->SubPattern Aminothiophene 2-Aminothiophene Core? SubPattern->Aminothiophene Amino group at C2 ArylThiophene Aryl-Thiophene Biaryl? SubPattern->ArylThiophene Aryl group at C2/C3 Gewald Route A: Gewald Reaction (Cyclization) Aminothiophene->Gewald Yes Coupling Route B: Suzuki/Stille Coupling (C-C Bond Formation) Aminothiophene->Coupling No (Amino installed later) ArylThiophene->Coupling Halogenated Precursor Available CHAct Route C: C-H Activation (Direct Functionalization) ArylThiophene->CHAct Unfunctionalized Thiophene

Caption: Synthetic decision tree for selecting the optimal pathway based on target substitution patterns.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Link

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

  • Thiophene-Based Compounds. Encyclopedia MDPI. Link

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synlett. Link

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Molecules. Link

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Link

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. MedChemComm. Link

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An In-depth Technical Guide to Methyl 5-acetylthiophene-3-carboxylate: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of methyl 5-acetylthiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its fundamental molecular properties, explore plausible synthetic routes with mechanistic insights, and discuss its potential applications as a versatile building block for novel therapeutic agents and functional materials. This document is intended to be a valuable resource, offering both theoretical understanding and practical guidance for the synthesis and utilization of this important thiophene derivative.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug discovery.[3] This is attributed to its ability to mimic a benzene ring (bioisosterism) while possessing distinct electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[4] Thiophene-containing compounds have been successfully developed into drugs for a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[5]

Methyl 5-acetylthiophene-3-carboxylate emerges as a particularly interesting derivative due to its bifunctional nature. The presence of an acetyl group and a methyl carboxylate group at positions that are not directly adjacent on the thiophene ring offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the thiophene core, a crucial aspect of modern drug design.

Molecular Properties and Characterization of Methyl 5-acetylthiophene-3-carboxylate

PropertyValueSource
Molecular Formula C₈H₈O₃SInferred from structure; identical to isomer[6]
Molecular Weight 184.21 g/mol Computed for isomer[6]
IUPAC Name methyl 5-acetylthiophene-3-carboxylate
Canonical SMILES CC(=O)c1cc(sc1)C(=O)OC
Appearance Expected to be a solid at room temperature

Characterization: The identity and purity of synthesized methyl 5-acetylthiophene-3-carboxylate would be confirmed using a suite of standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the thiophene ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl stretches of the acetyl and ester groups.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and sulfur, confirming the molecular formula.

Synthesis and Mechanistic Insights

The synthesis of methyl 5-acetylthiophene-3-carboxylate can be strategically approached in a multi-step process. A plausible and efficient synthetic pathway involves the initial construction of the thiophene-3-carboxylate core, followed by the introduction of the acetyl group at the 5-position.

Proposed Synthetic Workflow

cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Friedel-Crafts Acylation A Starting Materials (e.g., α-mercaptoketone and an acrylate derivative) B Cycloaddition/Aromatization A->B Novel thiophene-3-carboxylate synthesis C Methyl thiophene-3-carboxylate B->C D Methyl thiophene-3-carboxylate F Friedel-Crafts Acylation D->F E Acetic Anhydride / Lewis Acid (e.g., AlCl₃) E->F G Methyl 5-acetylthiophene-3-carboxylate F->G Regioselective acylation at C5

Caption: Proposed two-step synthesis of Methyl 5-acetylthiophene-3-carboxylate.

Step 1: Synthesis of the Thiophene-3-carboxylate Core

While several methods exist for the synthesis of substituted thiophenes, a novel and efficient approach for preparing thiophene-3-carboxylates has been reported.[7] This method involves the cycloaddition of an α-mercaptoketone with an acrylate derivative, followed by an acid-catalyzed aromatization. This approach is advantageous due to the use of readily available starting materials and potentially milder reaction conditions compared to some traditional methods.

Step 2: Friedel-Crafts Acylation for Introduction of the Acetyl Group

The introduction of the acetyl group onto the thiophene ring is classically achieved through a Friedel-Crafts acylation reaction.[8][9] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

Mechanistic Considerations and Regioselectivity: The regioselectivity of the Friedel-Crafts acylation on a substituted thiophene ring is a critical consideration. The thiophene ring is generally more reactive towards electrophilic substitution at the 2- and 5-positions (α-positions) compared to the 3- and 4-positions (β-positions).[10][11] This is due to the greater stabilization of the carbocation intermediate formed during attack at the α-position.

In the case of methyl thiophene-3-carboxylate, the ester group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it directs incoming electrophiles to the 5-position. Therefore, the Friedel-Crafts acylation of methyl thiophene-3-carboxylate is expected to proceed with high regioselectivity to yield the desired methyl 5-acetylthiophene-3-carboxylate.

Applications in Drug Discovery and Materials Science

The structural motifs present in methyl 5-acetylthiophene-3-carboxylate make it a highly valuable intermediate for the synthesis of a diverse range of compounds with potential biological activity.

A Scaffold for Medicinal Chemistry

A Methyl 5-acetylthiophene-3-carboxylate B Anticancer Agents A->B Modification of acetyl and ester groups C Anti-inflammatory Drugs A->C Derivatization of the thiophene core D Antimicrobial Compounds A->D Introduction of pharmacophores E CNS-active Agents A->E Synthesis of bioisosteres

Caption: Potential therapeutic applications derived from the Methyl 5-acetylthiophene-3-carboxylate scaffold.

  • Anticancer Agents: The thiophene scaffold is present in numerous anticancer agents.[5] The acetyl and ester functionalities of methyl 5-acetylthiophene-3-carboxylate can be readily modified to introduce pharmacophores known to interact with cancer-related targets, such as kinases and tubulin.

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.[1] The core structure of methyl 5-acetylthiophene-3-carboxylate can be elaborated to synthesize novel compounds with potential anti-inflammatory activity.

  • Antimicrobial Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity.[12] This scaffold can serve as a starting point for the development of new antibacterial and antifungal agents, which are urgently needed to combat the rise of drug-resistant pathogens.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, making it a suitable scaffold for the development of drugs targeting the CNS.[1]

Materials Science Applications

Beyond pharmaceuticals, thiophene derivatives are integral to the field of materials science, particularly in the development of organic electronics. Polythiophenes, polymers derived from thiophene monomers, are known for their conductive properties.[13] The functional groups on methyl 5-acetylthiophene-3-carboxylate could be utilized to synthesize novel thiophene-based polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of methyl 5-acetylthiophene-3-carboxylate based on established chemical principles. Note: This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting with appropriate safety precautions.

Synthesis of Methyl 5-acetylthiophene-3-carboxylate via Friedel-Crafts Acylation

Materials:

  • Methyl thiophene-3-carboxylate

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl thiophene-3-carboxylate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure methyl 5-acetylthiophene-3-carboxylate.

Conclusion

Methyl 5-acetylthiophene-3-carboxylate is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies such as Friedel-Crafts acylation. The presence of two distinct and modifiable functional groups on the thiophene core provides a rich platform for the design and synthesis of novel molecules with tailored properties. For researchers and drug development professionals, this compound represents a key building block for the discovery of next-generation therapeutics and advanced materials.

References

  • Gewald, K. (1966). The Gewald Reaction. Angewandte Chemie International Edition in English, 5(7), 651-667. [Link]

  • Shafiee, A., & Ghasemzadeh, F. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9331-9333. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Royal Society of Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. [Link]

  • Scribd. (2014). Acylation of Thiophene. [Link]

  • Protheragen. Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]

  • Kumar, A., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 113–119. [Link]

  • ACS Publications. (1992). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules, 25(23), 6143-6148. [Link]

  • Google Patents. (1987). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • apicule. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • PubChem. (n.d.). Methyl 5-acetylthiophene-2-carboxylate. [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1084. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Advantage of Using Methyl 5-acetyl-3-methylthiophene-2-carboxylate in Chemical Synthesis. [Link]

  • ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]

Sources

A Researcher's Guide to Sourcing High-Purity Methyl 5-acetylthiophene-3-carboxylate for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of pharmaceutical research and development, the success of a synthesis campaign often hinges on the quality of its foundational components. Methyl 5-acetylthiophene-3-carboxylate (CAS No. 88770-21-2), a substituted thiophene derivative, represents a key building block in the construction of complex heterocyclic scaffolds. Its bifunctional nature—featuring both an acetyl group and a methyl ester—makes it a versatile intermediate for introducing the thiophene moiety into potential drug candidates, particularly in the fields of anti-inflammatory and antimicrobial agent development.[1]

However, for the medicinal chemist or process development scientist, the mere availability of this reagent is insufficient. The progression from a laboratory-scale synthesis to a reproducible, scalable process demands starting materials of the highest possible purity. The presence of even trace impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and significant challenges in downstream purification, ultimately wasting valuable time and resources.[2] This guide provides a technical overview for researchers on sourcing high-purity Methyl 5-acetylthiophene-3-carboxylate, focusing on the supplier landscape, quality verification, and the scientific rationale behind purity requirements.

The Imperative of High Purity in Pharmaceutical Research

In drug discovery, the quality of the input materials directly dictates the reliability of the output.[3] Active pharmaceutical ingredients (APIs) must be exceptionally pure to elicit consistent therapeutic effects and ensure patient safety.[4] This principle extends to all intermediates and building blocks used in their synthesis.

  • Ensuring Reproducibility: Impurities can act as catalysts, inhibitors, or competing substrates in a reaction, leading to inconsistent yields and purity profiles between batches.

  • Preventing Side Reactions: Uncharacterized impurities can participate in the reaction, generating a complex mixture of byproducts that complicates purification and analysis.

  • Avoiding False Positives/Negatives: In biological screening, impurities may exhibit their own activity or interfere with the assay, leading to misleading structure-activity relationship (SAR) data.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.[5] Establishing a pure starting material is the first step in building a robust impurity control strategy.

For a specialized building block like Methyl 5-acetylthiophene-3-carboxylate, a purity of >95% is a common baseline, with purities of >98% or >99% being highly desirable for sensitive applications and late-stage development.

Supplier Landscape for Methyl 5-acetylthiophene-3-carboxylate

The market for specialized chemical building blocks is comprised of primary manufacturers, who synthesize the compounds, and distributors, who supply them. For Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2), the landscape is centered around a key manufacturer whose products are available through major global suppliers.

Supplier/ManufacturerProduct IdentifierStated PurityKey Quality Indicators
Enamine ENA447956905>95% (Guaranteed)Primary manufacturer; extensive in-house QC including NMR and LC-MS for all building blocks.[6]
Sigma-Aldrich (Merck) ENA447956905>95%Major global distributor for Enamine; provides access to Enamine's building block portfolio.

Note on Availability: Enamine is a primary and large-scale producer of unique building blocks.[5][7] Many of their products, including "MAke-on-DEmand" (MADE) building blocks, are synthesized based on validated protocols upon request, with typical lead times of 2-6 weeks.[2] Researchers should verify stock status and lead times with the distributor.

Technical Insights: Synthesis, Purification, and Potential Impurities

A likely synthetic pathway involves the reaction of a suitable thiophene precursor with an acetylating agent. For instance, a Friedel-Crafts acylation of Methyl thiophene-3-carboxylate could be employed.

Representative Synthesis Concept:

  • Starting Material: Methyl thiophene-3-carboxylate.

  • Acylating Agent: Acetyl chloride or acetic anhydride.

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

  • Reaction: The Lewis acid activates the acetylating agent, which then undergoes electrophilic aromatic substitution onto the thiophene ring, primarily at the 5-position due to directing effects.

  • Workup & Purification: The reaction is quenched, and the crude product is isolated. Purification is critical and typically involves recrystallization or column chromatography.

Potential Process-Related Impurities:

  • Regioisomers: Acylation could potentially occur at other positions on the thiophene ring, leading to isomeric impurities.

  • Unreacted Starting Material: Incomplete reaction will leave residual Methyl thiophene-3-carboxylate.

  • Di-acylated Products: Over-reaction could lead to the introduction of a second acetyl group.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup procedures.

Quality Control and Analytical Verification

A reputable supplier will provide a Certificate of Analysis (CoA) that details the purity of the specific lot being purchased. Researchers must critically evaluate this document and, for critical applications, should consider performing their own identity and purity confirmation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[3]

Experimental Protocol: RP-HPLC for Purity Validation

This protocol is adapted from standard methods for analyzing acetylthiophene derivatives and is suitable for verifying the purity of Methyl 5-acetylthiophene-3-carboxylate.[4]

Objective: To separate and quantify the main component from potential non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with UV detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Mobile Phase Acetonitrile:Water with 0.1% acid (e.g., Phosphoric Acid)A starting ratio of 50:50 (v/v) is recommended. The acid improves peak shape for acidic or polar compounds.
Elution Mode GradientA gradient elution (e.g., starting at 40% Acetonitrile and ramping to 70%) is recommended to ensure the separation of impurities with different polarities.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) ~260 nmAcetylthiophene derivatives typically have a strong UV absorbance in this region.[4]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Procedure:

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.[4]

  • Analysis: Inject a blank (mobile phase), followed by the sample solution.

  • Data Interpretation: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Workflow for Supplier Selection and Qualification

Choosing the right supplier is a strategic decision.[9] The following workflow provides a systematic approach for researchers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection A Identify Compound (CAS 88770-21-2) B Search Supplier Databases (e.g., Sigma-Aldrich, EnamineStore) A->B C Identify Primary Manufacturer (Enamine) & Distributors B->C D Request Technical Data (CoA, Purity, Lead Time) C->D E Evaluate Purity Data (>95% required, >98% desired) D->E F Assess Analytical Methods (NMR, HPLC, LC-MS) D->F G Compare Lead Time & Cost E->G F->G H Place Order G->H I Internal QC Verification (Confirm Identity & Purity via HPLC) H->I J Approve Supplier for Project I->J

Workflow for selecting and qualifying a chemical supplier.

Conclusion

For researchers in drug development, sourcing high-purity Methyl 5-acetylthiophene-3-carboxylate is a critical step that directly impacts experimental reproducibility, scalability, and the integrity of scientific data. The primary source for this building block is the specialized manufacturer Enamine, available through major distributors like Sigma-Aldrich, who guarantee a purity of over 95% confirmed by modern analytical techniques. By understanding the potential synthetic pathways and associated impurities, and by employing robust analytical verification methods such as RP-HPLC, scientists can ensure the quality of their starting materials. This diligence forms the foundation of a sound research program and accelerates the path toward novel therapeutic discoveries.

References

  • Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved February 14, 2026, from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved February 14, 2026, from [Link]

Sources

Precision Engineering of 3,5-Disubstituted Thiophenes: Synthetic Access and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3,5-Disubstituted Thiophene Derivatives in Medicinal Chemistry.

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene ring serves as a premier bioisostere for the phenyl group, offering unique electronic properties, reduced lipophilicity (LogP), and improved solubility. While 2,5-disubstituted thiophenes (mimicking para-substituted benzenes) are synthetically accessible and widely utilized, the 3,5-disubstituted thiophene scaffold (structurally analogous to meta-substituted benzenes; IUPAC: 2,4-disubstituted thiophenes) remains an under-exploited chemical space.

This guide addresses the specific challenges associated with the 3,5-substitution pattern : the difficulty of regioselective synthesis, the metabolic liability of the remaining


-proton, and the unique structure-activity relationship (SAR) vectors this scaffold provides. It is designed for medicinal chemists seeking to expand their IP space beyond conventional 2,5-architectures.
Structural & Electronic Landscape
1.1 The "Meta-Isostere" Concept

The 3,5-disubstituted thiophene is geometrically distinct from its 2,5-counterpart.

  • 2,5-Disubstitution: Linear vectors (bond angle

    
     148°), mimicking para-phenyl.
    
  • 3,5-Disubstitution: Angular vectors (bond angle

    
     120°), mimicking meta-phenyl.
    

This angular geometry allows the 3,5-scaffold to access binding pockets that require a "kinked" conformation, often improving selectivity by avoiding steric clashes present in linear analogues.

1.2 Electronic Descriptors

The thiophene ring is electron-rich (


-excessive).
  • C2/C5 (

    
    -positions):  Highly nucleophilic, prone to electrophilic aromatic substitution (EAS) and metabolic oxidation.
    
  • C3/C4 (

    
    -positions):  Less reactive, requiring directing groups or metal-catalyzed cross-coupling for functionalization.
    

In a 3,5-disubstituted system (IUPAC: 2,4-disubstituted), the molecule possesses one blocked


-position (C2) and one blocked 

-position (C4), leaving the C5

-proton
exposed. This has profound implications for metabolic stability (see Section 4).
Synthetic Strategies: Accessing the 3,5-Vector

Synthesizing 3,5-disubstituted thiophenes is non-trivial due to the natural directing effects that favor 2,5-substitution. Two primary strategies have emerged as industry standards: Site-Selective Cross-Coupling and Regioselective Metallation .

2.1 Strategy A: Site-Selective Suzuki-Miyaura Coupling

The most robust route utilizes 2,4-dibromothiophene as the starting material. Due to the electronic difference between the C2 (


) and C4 (

) positions, palladium catalysts preferentially insert at the more electron-deficient C2-Br bond.
  • Step 1: Selective coupling at C2 with Boronic Acid A (

    
    ).
    
  • Step 2: Subsequent coupling at C4 with Boronic Acid B (

    
    ).
    

Expert Insight: The use of phosphine ligands with specific cone angles (e.g.,


 vs. dppf) can influence selectivity, but C2-selectivity is generally thermodynamically favored.
2.2 Strategy B: Regioselective C-H Functionalization (Magnesiation)

For scaffolds where halogenated precursors are unavailable, Knochel-Hauser base mediated magnesiation is the method of choice.

  • Substrate: 3-Substituted thiophene (e.g., 3-methylthiophene).[1]

  • Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Mechanism: The bulky TMP base deprotonates the C5 position (sterically more accessible than C2, despite C2 being slightly more acidic).

  • Result: Formation of a 2-magnesio-4-substituted species (IUPAC numbering), which effectively yields the 3,5-pattern upon quenching with an electrophile.

Experimental Protocols
Protocol 1: Site-Selective Synthesis of 3,5-Diarylthiophenes

Target: Synthesis of 2-(4-methoxyphenyl)-4-phenylthiophene (3,5-pattern relative to S).

  • Reagents: 2,4-Dibromothiophene (1.0 eq), 4-Methoxyphenylboronic acid (1.05 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq, 2M aq.), DME (0.2 M).
  • Procedure (Step 1 - C2 Coupling):

    • Charge a reaction vial with 2,4-dibromothiophene, boronic acid, and catalyst under

      
      .
      
    • Add degassed DME and aqueous base.

    • Heat to 60°C (Note: Keep temperature <80°C to prevent bis-coupling) for 4–6 hours.

    • Monitor by HPLC. The intermediate (4-bromo-2-(4-methoxyphenyl)thiophene) should be the major product (>90%).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
      
  • Procedure (Step 2 - C4 Coupling):

    • Take the mono-coupled bromide (1.0 eq), Phenylboronic acid (1.5 eq),

      
       (5 mol%), 
      
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Heat to 100°C for 12 hours.

    • Workup: Standard extraction and purification.

Protocol 2: Regioselective Magnesiation (Knochel Method)

Target: Functionalization of 3-methylthiophene to 2-iodo-4-methylthiophene (Precursor for 3,5-disubstitution).

  • Reagents: 3-Methylthiophene (1.0 eq), TMPMgCl·LiCl (1.2 eq, 1.0 M in THF), Iodine (1.5 eq).

  • Procedure:

    • Dissolve 3-methylthiophene in anhydrous THF (0.5 M) under Argon.

    • Cool to 25°C (Room Temp). Note: Unlike n-BuLi which requires -78°C, TMPMgCl·LiCl works at RT due to kinetic control.

    • Add TMPMgCl·LiCl dropwise. Stir for 2 hours.

    • Validation: Quench a small aliquot with

      
      . NMR should show deuterium incorporation at C5 (adjacent to S, meta to Me).
      
    • Cool to 0°C and add Iodine (dissolved in THF) dropwise.

    • Quench with sat.

      
       and extract.[2]
      
Metabolic Stability & Toxicology (The "Structural Alert")

The thiophene ring is considered a "structural alert" in drug discovery due to the potential for bioactivation.

4.1 The Mechanism of Toxicity

Cytochrome P450 enzymes (CYP2C9, CYP1A2) can oxidize the thiophene sulfur or the


-system.
  • S-Oxidation: Formation of thiophene-S-oxide.[3] This is an electrophilic species that can react with glutathione (detoxification) or cellular proteins (hepatotoxicity).

  • Epoxidation: Oxidation of the C2-C3 or C4-C5 double bond.

4.2 The 3,5-Specific Liability

In a 3,5-disubstituted thiophene (IUPAC 2,4-), the C5 position (alpha to Sulfur) is unsubstituted.

  • Risk: The C5-H bond is the primary site for metabolic attack. Unblocked

    
    -positions facilitate ring opening and reactive metabolite formation.
    
  • Mitigation Strategy:

    • Block the "Hole": Introduce a metabolic blocker at C5 (e.g., Fluorine, Chlorine, or Methyl).

    • Electron Withdrawal: Substituents at C3/C5 that are electron-withdrawing (e.g.,

      
      , CN) reduce the electron density of the ring, making it less prone to P450 oxidation.
      
Visualization of Workflows
Figure 1: Synthetic Decision Tree for 3,5-Disubstituted Thiophenes

G Start Target: 3,5-Disubstituted Thiophene (IUPAC: 2,4-Disubstituted) Precursor1 Precursor: 2,4-Dibromothiophene Start->Precursor1 Precursor2 Precursor: 3-Substituted Thiophene Start->Precursor2 Method1 Method A: Site-Selective Suzuki Precursor1->Method1 Method2 Method B: Regioselective Magnesiation Precursor2->Method2 Step1A Step 1: C2-Coupling (Pd(PPh3)4, 60°C) Preferential reaction at alpha-Br Method1->Step1A Step1B Step 1: Deprotonation (TMPMgCl·LiCl, RT) Steric control favors C5 Method2->Step1B Step2A Step 2: C4-Coupling (Pd(dppf)Cl2, 100°C) Reaction at beta-Br Step1A->Step2A Product Final Scaffold: 2,4-Disubstituted Thiophene Step2A->Product Step2B Step 2: Electrophile Quench (I2, R-CHO, etc.) Step1B->Step2B Step2B->Product

Caption: Figure 1. Synthetic routes for accessing the 2,4- (3,5-) disubstituted thiophene scaffold.

Figure 2: Metabolic Activation Pathways

Metabolism Substrate 3,5-Disubstituted Thiophene (Open C5-Position) CYP CYP450 Oxidation Substrate->CYP Path1 S-Oxidation (Thiophene-S-oxide) CYP->Path1 Major Route Path2 Epoxidation (2,3- or 4,5-Epoxide) CYP->Path2 Minor Route Reactive Reactive Metabolite (Michael Acceptor) Path1->Reactive Path2->Reactive Toxicity Hepatotoxicity (Protein Adducts) Reactive->Toxicity Uncontrolled Safe Detoxification (Glutathione Conjugation) Reactive->Safe + GSH

Caption: Figure 2. Bioactivation pathways of thiophenes with unblocked alpha-positions.

References
  • Regioselective Synthesis of 2,4-Disubstituted Thiophenes

    • Title: Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes.[1][4][5]

    • Source:Organic Process Research & Development (ACS).
    • URL:[Link]

  • Suzuki Coupling Selectivity

    • Title: Palladium(0)
    • Source:Journal of Sulfur Chemistry (Taylor & Francis).
    • URL:[Link][4][6]

  • Metabolic Toxicity Mechanisms

    • Title: Bioactivation Potential of Thiophene-Containing Drugs.[2][3][7]

    • Source:Chemical Research in Toxicology (ACS).
    • URL:[Link]

  • Thiophene in Medicinal Chemistry (Review)

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[7][8][9][10]

    • Source:RSC Medicinal Chemistry.
    • URL:[Link]

  • Knochel-Hauser Base Methodology

    • Title: Highly Regioselective Functionalization of Thiophenes via Magnesi
    • Source:Organic Letters (ACS).
    • URL:[Link]

Sources

Title: The Reactivity Profile of Acetylthiophene Carboxylate Esters: A Synthetic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiophene-based heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2] This guide provides an in-depth analysis of the reactivity of a specific, highly versatile subclass: acetylthiophene carboxylate esters. We will dissect the intricate interplay between the electron-withdrawing acetyl and carboxylate functionalities and the aromatic thiophene ring, which dictates the molecule's behavior in a wide range of chemical transformations. This document moves beyond simple procedural lists to explain the causal mechanisms behind synthetic choices and reactivity patterns, offering field-proven insights for professionals in drug discovery and chemical research. We will explore key synthetic routes, the regioselectivity of electrophilic aromatic substitution, the utility of metal-catalyzed cross-coupling, and the distinct reactions of the ketone and ester moieties.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a five-membered, sulfur-containing heterocycle whose structural similarity to benzene allows it to act as a bioisostere in drug design, modifying physicochemical properties like solubility and receptor binding interactions.[1][2] This has led to its incorporation into a multitude of FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][3] When substituted with both an acetyl group (a ketone) and a carboxylate ester, the resulting scaffold becomes a powerful synthetic intermediate, equipped with multiple handles for diversification.

The core challenge and opportunity with these molecules lie in the competing and complementary electronic effects of the substituents. Both the acetyl and ester groups are electron-withdrawing, which deactivates the thiophene ring toward electrophilic attack but also opens avenues for nucleophilic substitution and metal-catalyzed reactions.[4] Understanding how to selectively address one of the three reactive zones—the aromatic ring, the ketone, or the ester—is paramount for its effective use in complex molecule synthesis. This guide provides the authoritative grounding to navigate this chemical landscape.

Synthetic Strategies for Acetylthiophene Carboxylate Esters

The construction of the core scaffold can be approached in two primary ways: building the substituted thiophene ring from acyclic precursors or by functionalizing a pre-existing thiophene ring.

Ring Construction Methodologies

Several classic named reactions in heterocyclic chemistry provide access to highly substituted thiophenes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • Gewald Aminothiophene Synthesis : This is a powerful one-pot, multi-component reaction that condenses a ketone with an α-cyanoester and elemental sulfur in the presence of a base.[5][6] The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization to yield a 2-aminothiophene.[7][8] While the primary product is an amine, this functionality can be further modified. Critically, a variation of the Gewald synthesis has been developed to directly yield 3-acetyl-2-aminothiophenes, providing a direct route to acetyl-substituted thiophenes.[9]

  • Fiesselmann Thiophene Synthesis : This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[10] Under basic conditions, this reaction constructs 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11][12] This approach is particularly valuable for accessing thiophenes with specific oxygenation patterns at the C3 position, which can be a precursor to other functionalities. The reaction has been instrumental in the synthesis of kinase inhibitors.[10]

  • Hinsberg Thiophene Synthesis : The Hinsberg synthesis builds the thiophene ring by reacting a 1,2-dicarbonyl compound with diethyl thiodiacetate in a base-catalyzed, double aldol-type condensation.[11][13] The mechanism is considered a Stobbe-type condensation.[14] This method typically produces thiophene-2,5-dicarboxylates, which would require a subsequent acetylation step.

  • Paal-Knorr Thiophene Synthesis : This is one of the most fundamental methods for synthesizing five-membered heterocycles. For thiophenes, a 1,4-dicarbonyl compound is heated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[15][16][17] The reaction involves the thionation of one or both carbonyls, followed by cyclization and dehydration to form the aromatic ring.[16] To synthesize an acetylthiophene carboxylate ester via this route, a suitably complex 1,4-dicarbonyl precursor would be required.

Table 1: Comparison of Primary Thiophene Synthesis Routes

Synthesis Method Key Precursors Typical Product Advantages Disadvantages
Gewald Synthesis Ketone, α-Cyanoester, Sulfur 2-Aminothiophenes[5] One-pot, high functional group tolerance, access to diverse libraries.[6] Primarily yields 2-aminothiophenes; mechanism can be complex.[7]
Fiesselmann Synthesis Thioglycolic acid ester, α,β-Acetylenic ester 3-Hydroxy-2-thiophenecarboxylates[10] Mild conditions, regiocontrolled assembly of trisubstituted thiophenes.[18] Requires acetylenic precursors which may not be readily available.
Hinsberg Synthesis 1,2-Dicarbonyl, Diethyl thiodiacetate Thiophene-2,5-dicarboxylates[11] Good for symmetrically substituted thiophenes. Limited to specific substitution patterns; requires 1,2-dicarbonyls.

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Sulfurizing agent | Substituted Thiophenes[16] | Versatile, straightforward concept. | Can require harsh conditions (P₄S₁₀); sulfurizing agents can be toxic.[17] |

Functionalization of Pre-formed Thiophene Rings

An alternative and often more direct strategy is to introduce the acetyl and ester groups onto a commercially available thiophene starting material.

  • Friedel-Crafts Acetylation : Thiophene is highly reactive towards electrophilic acylation, preferentially occurring at the α-position (C2).[11] The reaction of thiophene with acetic anhydride in the presence of a catalyst can produce 2-acetylthiophene.[19][20] If the 2-position is blocked, acylation can occur at the β-position.[11]

  • Carboxylation and Esterification : A thiophene ring can be carboxylated. For instance, 2-acetylthiophene can be transformed into methyl 2-acetyl-5-thiophenecarboxylate by reaction with methanol and CCl₄ in the presence of a vanadium catalyst. Alternatively, a pre-existing thiophenecarboxylic acid can be esterified using standard methods like Fischer esterification.[21]

Gewald_Synthesis Workflow for Gewald Aminothiophene Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ketone Condensation Knoevenagel Condensation Ketone->Condensation Cyanoester α-Cyanoester Cyanoester->Condensation Sulfur Sulfur (S₈) Cyclization Sulfur Addition & Cyclization Sulfur->Cyclization Condensation->Cyclization + S₈, Base Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Caption: A simplified workflow of the Gewald reaction.

Reactivity Profile I: The Thiophene Aromatic Core

The reactivity of the thiophene ring is heavily modulated by the two electron-withdrawing substituents. This deactivation makes electrophilic substitution more challenging than on unsubstituted thiophene but allows for highly selective transformations.

Electrophilic Aromatic Substitution (SEAr)

The acetyl and ester groups deactivate the ring and direct incoming electrophiles. For a 2,5-disubstituted thiophene (e.g., an ester at C2 and an acetyl at C5), substitution will occur at one of the vacant β-positions (C3 or C4). For a 2-carboxylate-3-acetylthiophene, the directing effects become more complex, but substitution is generally directed to the C5 position.

A key, synthetically useful reaction is the selective bromination of ethyl 5-alkylthiophene-2-carboxylates . This transformation highlights the precise control achievable.

Experimental Protocol: Selective Bromination at the C4 Position[22]

  • Reaction Setup : A solution of ethyl 5-alkylthiophene-2-carboxylate (10 mmol) in dichloromethane (5 mL) is added dropwise to a stirred suspension of aluminum(III) chloride (AlCl₃, 25 mmol) in dichloromethane (10 mL) at 0 °C. The mixture is stirred for 30 minutes.

    • Causality: The use of excess AlCl₃ is crucial. It acts as a Lewis acid, coordinating to the carbonyl oxygens of both the ester and acetyl groups. This coordination dramatically increases their electron-withdrawing effect, further deactivating the C5 position and making the C4 position the most favorable site for electrophilic attack. This is a "catalyst swamping" condition.

  • Bromination : A 2 M solution of bromine (Br₂) in dichloromethane (5 mL, 10 mmol) is added at 0 °C, and stirring is continued for 1 hour.

  • Work-up : The reaction mixture is poured onto crushed ice containing concentrated HCl and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

  • Purification : The crude product is purified by column chromatography to yield the ethyl 5-alkyl-4-bromothiophene-2-carboxylate in excellent yields (90-95%).[22]

Metal-Catalyzed Cross-Coupling Reactions

The halogenated thiophenes produced via SEAr are ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This is one of the most powerful methods for forming C-C bonds and is extensively used in drug development to link aromatic fragments.[23][24]

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R¹-Pd(II)-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Coupled_Product Thiophene-Ar (R¹-R²) RedElim->Coupled_Product Thiophene_Halide Thiophene-X (R¹-X) Thiophene_Halide->OxAdd Boronic_Acid Ar-B(OH)₂ (R²-B(OH)₂) Boronic_Acid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling[23][25]

  • Reaction Setup : To a reaction vessel, add the brominated acetylthiophene carboxylate ester (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition : Add a degassed solvent system, typically a mixture like toluene/ethanol/water or THF/water.

    • Causality: Degassing the solvent (by bubbling with argon or nitrogen) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.

  • Reaction : Heat the mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up : Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : The crude product is purified by column chromatography to yield the coupled biaryl product.

Reactivity Profile II: The Functional Groups

The acetyl and ester groups have their own distinct reactivity that can be addressed orthogonally to the thiophene ring.

Reactions at the Acetyl (Ketone) Moiety

The carbonyl of the acetyl group is an electrophilic center and undergoes reactions typical of ketones.[4]

  • Condensation Reactions : The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions like the Knoevenagel condensation with aldehydes or other carbonyls to extend carbon chains.[26]

  • Nucleophilic Addition : The carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithiums, leading to the formation of tertiary alcohols.

  • Reduction : The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), which will typically not reduce the less reactive ester group.

Reactions at the Carboxylate Ester Moiety

The ester functionality undergoes nucleophilic acyl substitution, where a nucleophile replaces the -OR group.[27][28] Esters are less reactive than acid chlorides but more reactive than amides.[29]

  • Hydrolysis (Saponification) : Treatment with aqueous base (e.g., NaOH, KOH) followed by an acidic workup hydrolyzes the ester to the corresponding carboxylic acid.[30][31] This is a common step to unmask a carboxylic acid for further functionalization, such as amide coupling.

  • Amidation : Esters can react with ammonia or primary/secondary amines to form amides. This reaction is often slower than starting from an acid chloride and may require heat.

  • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This reagent will also reduce the ketone functionality.

NAS_Mechanism Mechanism of Nucleophilic Acyl Substitution Reactants Ester (R-COOR') + Nucleophile (Nu⁻) Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OR')-Nu] Reactants->Tetrahedral Addition Products Substituted Product (R-CO-Nu) + Leaving Group (⁻OR') Tetrahedral->Products Elimination

Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.

Table 2: Summary of Functional Group Reactivity

Functional Group Reaction Type Reagents Product
Acetyl (Ketone) Knoevenagel Condensation Malononitrile, Base α,β-Unsaturated nitrile[26]
Reduction NaBH₄ Secondary Alcohol
Grignard Addition R-MgBr, then H₃O⁺ Tertiary Alcohol
Ester Saponification 1. NaOH(aq) 2. H₃O⁺ Carboxylic Acid[22]
Amidation R₂NH, Heat Amide[28]

| | Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |

Conclusion and Future Outlook

Acetylthiophene carboxylate esters are not merely static molecules but are dynamic chemical platforms rich with synthetic potential. Their reactivity is a nuanced balance of aromatic and functional group chemistry. The deactivating nature of the substituents allows for highly regioselective electrophilic substitutions on the thiophene ring, providing ideal precursors for powerful C-C bond-forming cross-coupling reactions. Simultaneously, the acetyl and ester moieties offer orthogonal sites for a host of classic carbonyl reactions, from condensation to nucleophilic acyl substitution. For the medicinal chemist and drug development professional, mastering the reactivity of this scaffold provides a reliable and versatile pathway to novel chemical entities with significant therapeutic potential. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and photoredox catalysis, the utility of these thiophene building blocks is poised to expand even further.

References

  • Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Shafiee, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Shorvon, S. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 15(4), 2785-2791.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics, 15(1).
  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sabnis, R. W. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(14), 9204-9212.
  • Sabnis, R. W. (2020).
  • Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Synthesis of Furan and Thiophene. (n.d.). Retrieved February 14, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube. Retrieved from [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (2017). Organic Letters, 20(1), 130-133.
  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 48.
  • Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved February 14, 2026, from [Link]

  • Heterocyclic compounds - Thiophene. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 987-1002.
  • Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hinsberg synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). ChemistrySelect, 8(20).
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7687.
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008). Russian Chemical Bulletin, 57(8), 1735-1738.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Acetylation of thiophene compounds. (1954). U.S.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Taydakov, I. V., & Krasnoselskiy, S. S. (2010).
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). Chemistry, 5(4), 2639-2655.
  • 85 Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). Retrieved February 14, 2026, from [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. (2024, February 22). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). Retrieved February 14, 2026, from [Link]

  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Sask Polytech. Retrieved February 14, 2026, from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (2024, December 3). Retrieved February 14, 2026, from [Link]

  • Acylation of thiophene. (1949). U.S.
  • Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

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Advanced Technical Guide: 5-Acetylthiophene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-acetylthiophene-3-carboxylate derivatives, focusing on their synthetic pathways, structural biology, and medicinal applications.

Content Type: Technical Whitepaper & Literature Review Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Organic Chemists[1]

Executive Summary

The 5-acetylthiophene-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and anti-inflammatory therapeutics.[1][2] Characterized by its bioisosteric relationship with benzene and pyridine, the thiophene ring offers unique electronic properties—specifically high polarizability and aromaticity—that enhance ligand-target interactions.[1]

This guide analyzes the dominant subclass of these derivatives: 2-amino-4-methyl-5-acetylthiophene-3-carboxylates , synthesized primarily via the Gewald reaction . We explore the causality behind synthetic strategies, the structure-activity relationships (SAR) governing their biological efficacy, and validated protocols for their generation.[1]

Synthetic Architectures: The Gewald Reaction

The most authoritative route to 5-acetylthiophene-3-carboxylate derivatives is the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring from acyclic precursors.

Mechanistic Causality

The synthesis typically involves the reaction of acetylacetone (a


-diketone), ethyl cyanoacetate , and elemental sulfur  in the presence of a base (e.g., diethylamine or morpholine).[1]
  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the active methylene of acetylacetone with the carbonyl of ethyl cyanoacetate.

  • Thiation: Elemental sulfur (

    
    ) attacks the Knoevenagel adduct.[1] The causality here is driven by the activation of the nitrile group and the proximity of the enolizable ketone.
    
  • Cyclization: Intramolecular nucleophilic attack by the sulfur/thiolate onto the nitrile carbon forms the ring, followed by tautomerization to yield the aromatic 2-aminothiophene.

Regiochemistry & Structural Logic

The choice of starting material dictates the substitution pattern. Using acetylacetone ensures the placement of the acetyl group at C-5 and a methyl group at C-4 , assuming the internal methylene is the nucleophile. This specific substitution pattern is critical for downstream derivatization.

Visualization: Gewald Synthesis Pathway

The following diagram illustrates the reaction logic and intermediate flow.

GewaldPathway Substrate1 Acetylacetone Inter1 Knoevenagel Adduct (Active Nitrile) Substrate1->Inter1 Condensation Substrate2 Ethyl Cyanoacetate Substrate2->Inter1 Condensation Reagent Sulfur (S8) + Base Inter2 Thiolate Intermediate Reagent->Inter2 Inter1->Inter2 S8 Addition Product Ethyl 5-acetyl-2-amino- 4-methylthiophene-3-carboxylate Inter2->Product Cyclization & Tautomerization

Figure 1: Logical flow of the Gewald multicomponent reaction yielding the target thiophene scaffold.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol is synthesized from verified literature methodologies (Source 1.2, 1.9).

Protocol A: One-Pot Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Reagents:

  • Ethyl cyanoacetate (0.10 mol)[1][3][4]

  • Acetylacetone (0.10 mol)[3]

  • Elemental Sulfur (0.10 mol)[1][3]

  • Diethylamine (5 mL, Catalyst)[1][3]

  • Ethanol (Absolute, 70 mL)

Workflow:

  • Preparation: Dissolve ethyl cyanoacetate (11.3 g) and acetylacetone (10.22 g) in 20 mL of absolute ethanol.

  • Activation: In a separate flask, suspend elemental sulfur (3.2 g) in 50 mL ethanol containing diethylamine (5 mL).

  • Addition: Add the carbonyl mixture dropwise to the sulfur suspension at room temperature. Note: Exothermic reaction may occur; control addition rate.

  • Reaction: Reflux the mixture for 3-4 hours at 60-70°C.

  • Work-up: Cool the mixture to room temperature, then refrigerate overnight.

  • Isolation: Filter the precipitated solid. Wash with cold ethanol to remove unreacted sulfur and starting materials.[1]

  • Purification: Recrystallize from ethanol/DMF mixture.

  • Validation:

    • Appearance: Orange/Brown blocks.[1]

    • Melting Point: ~165-167°C (Source 1.12).[1][5]

    • IR Check: Look for amine doublets (3408, 3294 cm⁻¹) and carbonyl stretches (1666 cm⁻¹).[1][3]

Medicinal Chemistry & SAR Analysis

The 5-acetylthiophene-3-carboxylate scaffold acts as a "privileged structure" capable of binding diverse biological targets.

Structure-Activity Relationship (SAR) Map

The biological efficacy is driven by three core regions:

  • C-2 Amino Group: A critical hydrogen bond donor. Derivatization here (e.g., Schiff bases) often enhances lipophilicity and target specificity (Source 1.12).[1]

  • C-3 Carboxylate: Modulates solubility and acts as a hydrogen bond acceptor. Cyclization between C-2 and C-3 yields thienopyrimidines , which are potent kinase inhibitors (Source 1.7).[1]

  • C-5 Acetyl Group: Provides a handle for chain extension (e.g., chalcones) to access hydrophobic pockets in enzymes or receptors (Source 1.19).[1]

Visualization: SAR Logic

SARMap Core Thiophene Scaffold C2 C-2 Amino (-NH2) Core->C2 C3 C-3 Carboxylate (-COOEt) Core->C3 C5 C-5 Acetyl (-COCH3) Core->C5 Target1 Schiff Bases: Antimicrobial Activity C2->Target1 Aldehyde Condensation Target2 Thienopyrimidines: Antitumor/Kinase Inhibition C2->Target2 Cyclization (e.g. with Formamide) C3->Target2 Cyclization (e.g. with Formamide) Target3 Chalcones: Anti-inflammatory C5->Target3 Claisen-Schmidt Condensation

Figure 2: Structure-Activity Relationship (SAR) map highlighting derivatization vectors and biological outcomes.[1]

Quantitative Data Summary

The following table summarizes biological activity data from key literature sources for derivatives of this scaffold.

Derivative ClassModification SiteTarget/AssayOutcome/ActivitySource
Parent Scaffold NoneCrystal StructureStabilized by intramolecular H-bonds[1, 2]
Schiff Base C-2 AminoAntibacterial (E. coli)Moderate to High (MIC data varies)[3]
Thienopyrimidine C-2/C-3 CyclizationLeukemia Cell LinesPotent Cytotoxicity[4]
Chalcone C-5 AcetylAnti-inflammatoryHigh inhibition of edema[5]

Future Outlook & Strategic Recommendations

For researchers developing new chemical entities (NCEs) based on this scaffold:

  • Focus on C-5 Derivatization: The acetyl group is underutilized. Converting it to heterocycles (e.g., thiazoles via Hantzsch synthesis) could yield novel dual-pharmacophore drugs.[1]

  • Scaffold Hopping: Replace the ethyl ester at C-3 with bioisosteres like oxadiazoles to improve metabolic stability and oral bioavailability.

  • Green Chemistry: Explore microwave-assisted Gewald reactions to reduce reaction times from hours to minutes, improving throughput in library generation.

References

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link][1]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Novel Mannich bases of Thienopyrimidine Derivatives. Scholars Academic Journal of Pharmacy. Available at: [Link][1]

  • Heterocyclic chalcones containing halogenated thiophenes were synthesized. Jurnal Teknologi. Available at: [Link][1]

Sources

Methodological & Application

Application Note: Regioselective Friedel-Crafts Acetylation of Methyl Thiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the regioselective acetylation of methyl thiophene-3-carboxylate. It synthesizes mechanistic rationale with practical execution to ensure reproducibility and scale-up readiness.


)

Abstract & Scope

Methyl thiophene-3-carboxylate is a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Functionalizing this ring via Friedel-Crafts acylation presents a specific regioselectivity challenge: the competition between the directing effects of the sulfur atom (activating) and the ester group (deactivating/meta-directing).

This protocol details the optimized synthesis of methyl 5-acetylthiophene-3-carboxylate . It addresses the critical requirement for anhydrous conditions to prevent ester hydrolysis and utilizes stoichiometric control of Aluminum Chloride (


) to overcome carbonyl complexation.

Mechanistic Insight & Regioselectivity

The thiophene ring is electron-rich, but the ester at position 3 significantly alters the electron density map.

  • Position 2 (C2): Located between the sulfur and the ester. While

    
    -to-sulfur (activating), it is sterically hindered by the ester and electronically deactivated by the inductive effect of the carbonyl.
    
  • Position 5 (C5):

    
    -to-sulfur (activating) and 
    
    
    
    -to-ester. This position is the most nucleophilic site, offering the lowest activation energy for the acylium ion attack.

Critical Consideration: The ester carbonyl acts as a Lewis base. It will complex with 1 equivalent of


 immediately. Therefore, the reaction requires 

equivalents of Lewis acid: one to saturate the ester, and the second to generate the active acylium electrophile.
Diagram 1: Reaction Mechanism & Regioselectivity

G Substrate Methyl thiophene-3-carboxylate Complex Ester-AlCl3 Complex (Deactivated Ring) Substrate->Complex Fast Complexation Reagents AcCl + AlCl3 (excess) Acylium Acylium Ion [CH3-C+=O] Reagents->Acylium Activation Sigma5 Sigma Complex (C5 Attack) Major Pathway Complex->Sigma5 + Acylium (Kinetic Pref) Sigma2 Sigma Complex (C2 Attack) Sterically Hindered Complex->Sigma2 + Acylium (Minor) Product Methyl 5-acetylthiophene-3-carboxylate (Major Isomer) Sigma5->Product - H+ (Aromatization) Sigma2->Product Trace/Impurity

Figure 1: Mechanistic pathway highlighting the necessity of excess Lewis acid and the kinetic preference for C5 substitution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleGrade
Methyl thiophene-3-carboxylate142.181.0Substrate>98%
Acetyl Chloride78.501.2ElectrophileReagent Grade
Aluminum Chloride (

)
133.342.5 - 3.0 CatalystAnhydrous (Beads/Powder)
Dichloromethane (DCM)--SolventAnhydrous (<50 ppm

)
1M HCl (aq)--Quench-
Step-by-Step Methodology

1. Apparatus Setup:

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Maintain a positive pressure of nitrogen throughout the reaction.

2. Catalyst Suspension (The "Complexation" Phase):

  • Charge the RBF with Anhydrous

    
     (3.0 equiv) .
    
  • Add Anhydrous DCM (0.2 M relative to substrate) .

  • Cool the suspension to 0°C using an ice/water bath.

  • Note:

    
     does not fully dissolve; it forms a suspension.
    

3. Substrate Addition:

  • Dissolve Methyl thiophene-3-carboxylate (1.0 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the

    
     suspension at 0°C over 15 minutes.
    
  • Observation: The mixture may darken or change color (often yellow/orange) as the Lewis acid complexes with the ester carbonyl. Stir for 15 minutes to ensure complete complexation.

4. Electrophile Addition:

  • Add Acetyl Chloride (1.2 equiv) dropwise via the addition funnel over 20 minutes.

  • Keep internal temperature < 5°C to minimize polymerization side-reactions.

5. Reaction Phase:

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will be more polar than the starting material.

6. Quenching (Exothermic Control):

  • Cool the mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (100 mL) .

  • Caution: This step is highly exothermic and evolves HCl gas. Perform in a fume hood.

  • Stir vigorously until the solid aluminum salts dissolve and two clear layers form.

7. Workup & Purification:

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer 2x with DCM.

  • Wash combined organics with Sat.

    
      (to remove acetic acid) and Brine .
    
  • Dry over Anhydrous

    
     , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Diagram 2: Experimental Workflow

Workflow Setup Setup: Flame-dry RBF, N2 atm Solvent: Anhydrous DCM Complex Step 1: Add AlCl3 (3 eq) + Substrate Temp: 0°C Setup->Complex Acylation Step 2: Add Acetyl Chloride (1.2 eq) Warm to RT, Stir 2-4h Complex->Acylation Quench Step 3: Pour into Ice/HCl (Exothermic!) Acylation->Quench Workup Step 4: Extract (DCM), Wash (NaHCO3) Dry (Na2SO4) Quench->Workup Purify Step 5: Recrystallization or Column Isolate Solid Product Workup->Purify

Figure 2: Operational workflow emphasizing temperature control and quenching safety.

Validation & Quality Control (Self-Validating System)

The success of this protocol relies on distinguishing the regiocontrol. You must validate that substitution occurred at C5 and not C2 or C4.

NMR Interpretation Logic ( NMR in )

The substitution pattern is confirmed by the splitting pattern of the remaining aromatic protons.

FeatureMethyl 5-acetylthiophene-3-carboxylate (Target)Methyl 2-acetylthiophene-3-carboxylate (Impurity)
Aromatic Pattern Two Singlets Two Doublets
Explanation Protons at C2 and C4 are not adjacent. They show weak meta-coupling (

) often appearing as singlets.
Protons at C4 and C5 are adjacent. They show strong ortho-coupling (

).
Shift (approx) H2: ~8.3 ppm (Deshielded by S and Ester)H4: ~7.8 ppmH4: ~7.5 ppm (d)H5: ~7.1 ppm (d)

Success Criteria:

  • TLC: Single spot,

    
     lower than starting material.
    
  • NMR: Presence of two sharp singlets (or meta-coupled doublets) in the aromatic region. Absence of ortho-coupled doublets (J ~5Hz).

  • Appearance: Off-white to pale yellow solid.[5]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Lewis Acid sequestrationIncrease

to 3.5 or 4.0 equivalents. The ester "poisons" the catalyst.
Polymerization (Tar) Reaction too hot or too concentratedKeep addition at 0°C. Dilute reaction mixture. Ensure N2 atmosphere.
Ester Hydrolysis Moisture ingress or harsh quenchUse strictly anhydrous DCM. Ensure quench is cold and not prolonged.
C2 Isomer Formation Thermodynamic equilibrationStop reaction immediately upon consumption of starting material. Do not overheat.

References

  • Belmont, P. (2025). Friedel-Crafts Acylation of Thiophenes: Regioselectivity and Mechanisms. BenchChem Technical Guides. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (Mechanistic grounding for thiophene electrophilic substitution).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[3][5][7][8] VII. Derivatives of 3-Thiophenecarboxylic Acid. Journal of the American Chemical Society. Link

  • Anderson, H. J., et al. (1980). Pyrrole chemistry. XXI. Acylation of 3-substituted pyrroles and thiophenes. Canadian Journal of Chemistry. Link

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Synthesis of Schiff Bases from Acetylthiophene Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of Schiff bases derived from acetylthiophene esters. Thiophene-containing Schiff bases are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and versatile applications.[1][2] This document elucidates the underlying reaction mechanisms, offers detailed experimental protocols for various synthetic conditions, and outlines robust methods for the characterization of the resulting products. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate these procedures but also to rationally design and optimize Schiff base syntheses for their specific research and development goals.

Introduction: The Significance of Thiophene-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[3] When the carbonyl compound is a derivative of thiophene, the resulting Schiff bases exhibit a unique combination of physicochemical properties conferred by both the thiophene ring and the imine functionality.[2] The electron-rich nature and bioisosteric properties of the thiophene ring enable these compounds to interact effectively with various biological targets.[4]

The significance of thiophene-derived Schiff bases is underscored by their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] This has made them privileged scaffolds in drug discovery and development.[4][6] Furthermore, these compounds and their metal complexes are valuable in materials science, finding applications as corrosion inhibitors, molecular sensors, and catalysts.[7]

This guide focuses specifically on the synthesis of Schiff bases from acetylthiophene esters, providing a foundational understanding and practical protocols for researchers in the field.

The Chemistry of Schiff Base Formation: Mechanism and Catalysis

The formation of a Schiff base is a reversible, two-step reaction.[8] Understanding this mechanism is crucial for optimizing reaction conditions to maximize yield and purity.

Step 1: Formation of the Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylthiophene ester. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8][9]

Step 2: Dehydration to the Imine The carbinolamine intermediate is then dehydrated to form the final Schiff base. This step is typically the rate-determining step and is often facilitated by acid catalysis.[8] A protonated hydroxyl group becomes a good leaving group (water), and the subsequent loss of a proton from the nitrogen atom leads to the formation of the stable C=N double bond.[9]

The Role of pH and Catalysts: The rate of Schiff base formation is highly pH-dependent. Mildly acidic conditions (pH around 4.5) are generally optimal.[3] At lower pH, the amine reactant becomes protonated, reducing its nucleophilicity and slowing the reaction. At higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine.[3]

While many reactions proceed without a catalyst, particularly with reactive aldehydes and amines, the use of a catalytic amount of a weak acid like glacial acetic acid is common to accelerate the dehydration step.[10] For less reactive ketones like acetylthiophene, a catalyst is often beneficial.

Schiff_Base_Formation Reactants Acetylthiophene Ester + Primary Amine Step1 Nucleophilic Attack Reactants->Step1 Carbinolamine Carbinolamine Intermediate Step1->Carbinolamine Step2 Dehydration (Rate-determining) Carbinolamine->Step2 Product Schiff Base + Water Step2->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Step2 Facilitates

Caption: Mechanism of Schiff Base Formation.

Experimental Protocols

The choice of synthetic method depends on the reactivity of the specific acetylthiophene ester and primary amine, as well as the desired scale and efficiency.

Protocol 1: Conventional Synthesis via Reflux

This is the most common and straightforward method for synthesizing Schiff bases.

Materials:

  • 2-Acetylthiophene (or a substituted ester derivative)

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Solvent: Ethanol or Methanol

  • Catalyst (optional): Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the acetylthiophene ester (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the primary amine (1 to 1.2 equivalents) to the solution.

  • If using a catalyst, add a few drops of glacial acetic acid.[10]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactants.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone) to obtain the pure Schiff base.[11]

Protocol 2: Ultrasound-Assisted Synthesis

Sonication provides an energy-efficient and often faster alternative to conventional heating.

Materials:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine the acetylthiophene ester, primary amine, and solvent in a flask.

  • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (often room temperature or slightly elevated).

  • Monitor the reaction by TLC. Ultrasound-assisted reactions are typically faster, often completing within 30-60 minutes.[11]

  • Work-up and purification are the same as in Protocol 1.

Rationale for Method Choice: The ultrasound method is considered a green chemistry approach as it can lead to higher yields in shorter reaction times with reduced energy consumption.[11]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization Reactants Mix Acetylthiophene Ester, Primary Amine, & Solvent Method_Choice Choose Method Reactants->Method_Choice Reflux Conventional Reflux Method_Choice->Reflux Conventional Ultrasound Ultrasound Irradiation Method_Choice->Ultrasound Green Reaction Reaction Monitoring (TLC) Reflux->Reaction Ultrasound->Reaction Isolation Product Isolation (Cooling/Filtration) Reaction->Isolation Recrystallization Recrystallization Isolation->Recrystallization Drying Drying Recrystallization->Drying Characterization Spectroscopic Analysis (FTIR, NMR, Mass Spec) Drying->Characterization

Caption: General Experimental Workflow.

Characterization of Thiophene Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for identifying the key functional groups.

  • Disappearance of Reactant Peaks: The absence of the C=O stretching band from the acetylthiophene ester (typically around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) indicates the completion of the reaction.[12]

  • Appearance of Imine Peak: The most characteristic signal for a Schiff base is the C=N (imine) stretching vibration, which typically appears as a strong band in the region of 1600-1650 cm⁻¹.[5][13]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The disappearance of the amine protons and the appearance of a new signal for the imine proton (if present, though not in this specific case with a ketone) are key indicators. The aromatic protons of the thiophene ring and the amine substituent will show characteristic shifts.[14] A slight downfield shift of the protons adjacent to the newly formed imine bond is often observed.[5]

  • ¹³C NMR: The most significant change is the appearance of the imine carbon signal (C=N) in the range of 150-170 ppm.[12] The carbonyl carbon signal of the starting material will be absent.

4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.[11]

TechniqueKey Observational Evidence for Schiff Base Formation
FTIR Disappearance of C=O and N-H stretches; Appearance of C=N stretch (~1600-1650 cm⁻¹)[5][12]
¹H NMR Disappearance of amine N-H protons; Characteristic shifts for aromatic and aliphatic protons[14]
¹³C NMR Disappearance of carbonyl carbon; Appearance of imine carbon (~150-170 ppm)[12]
Mass Spec Observation of the correct molecular ion peak [M]⁺[11]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, consider adding a catalyst (e.g., glacial acetic acid), or switch to a higher boiling point solvent for reflux. For difficult reactions, consider azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene.
Product is soluble in the reaction solvent.After cooling, try removing the solvent under reduced pressure to induce precipitation.
Reaction Not Proceeding Low reactivity of starting materials.Use a more forcing condition like higher temperature or a stronger acid catalyst. Ultrasound-assisted synthesis can also be effective.[11]
Steric hindrance.This may require a redesign of the synthetic route or the use of specialized catalysts.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry (a slight excess of the more volatile amine can sometimes be used). Improve the purification step, perhaps by trying a different recrystallization solvent or column chromatography.

Conclusion

The synthesis of Schiff bases from acetylthiophene esters is a versatile and valuable procedure for researchers in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, a wide array of novel thiophene-based compounds can be efficiently prepared. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful synthesis and validation of these important molecules. The inherent biological significance of the thiophene scaffold, combined with the synthetic flexibility of Schiff base formation, ensures that this area will continue to be a fruitful ground for scientific exploration.[14]

References

  • ResearchGate. (n.d.). Scheme. Synthesis of Schiff base derivatives with benzo [ b] thiophene (1-9). Retrieved from [Link]

  • Khan, S. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]

  • Khan, S. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Publications. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • SlidePlayer. (n.d.). SCHIFF BASES. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and structural studies of 2-acetylthiophene-2-thenoylhydrazone complexes of oxovanadium(IV), manganese(II), cobalt(II). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of LH Schiff base by reaction of methionine with 2-acetyl thiophene. Retrieved from [Link]

  • Scite.ai. (n.d.). Novel Schiff bases–based thiophenes: Design, synthesis and biological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. Retrieved from [Link]

  • JETIR.org. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Retrieved from [Link]

  • ACS Figshare. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

  • Hindawi. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]

  • OUCI. (n.d.). Schiff Base Complexes for Catalytic Application. Retrieved from [Link]

  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Schiff Base Complexes for Catalytic Application. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Methyl 5-acetylthiophene-3-carboxylate in Condensation Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-acetylthiophene-3-carboxylate is a versatile heterocyclic ketone that serves as a pivotal building block in medicinal chemistry. Its strategic location of the acetyl group, activated by the thiophene ring, makes it an ideal substrate for a variety of condensation reactions. This guide provides an in-depth exploration of its application in Claisen-Schmidt condensations to form thiophene-based chalcones, which are crucial intermediates for synthesizing bioactive heterocyclic scaffolds like pyrazolines. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the characterization and significance of the resulting compounds in modern drug development.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, prized for its structural resemblance to a phenyl ring but with distinct electronic properties and metabolic profile.[1] Thiophene-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Methyl 5-acetylthiophene-3-carboxylate is a particularly useful starting material. The acetyl group provides a reactive handle for carbon-carbon bond formation, while the methyl carboxylate offers a site for further functionalization or can act as a modulating electronic group.

Core Reactivity: The Claisen-Schmidt Condensation

The primary reaction discussed is the Claisen-Schmidt condensation, a reliable and versatile method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] This reaction involves the base-catalyzed condensation between a ketone with α-hydrogens (in this case, Methyl 5-acetylthiophene-3-carboxylate) and an aromatic aldehyde that lacks α-hydrogens.[6][7]

Mechanism: The reaction proceeds via an aldol condensation mechanism. A strong base, typically hydroxide or alkoxide, deprotonates the α-carbon of the acetyl group, forming a reactive enolate.[8][9] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated chalcone product.[8]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Ketone Methyl 5-acetylthiophene-3-carboxylate Enolate Thiophene Enolate Ketone->Enolate Base Base OH⁻ Enolate_2 Thiophene Enolate Aldehyde Ar-CHO Intermediate Alkoxide Intermediate Alkoxide Alkoxide Intermediate Enolate_2->Intermediate attacks Aldehyde Hydroxy β-Hydroxy Ketone Alkoxide->Hydroxy H₂O Chalcone Final Chalcone (α,β-unsaturated ketone) Hydroxy->Chalcone -H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Application Protocol 1: Synthesis of Thiophene-Based Chalcones

This protocol details the synthesis of (E)-methyl 5-(3-arylprop-2-enoyl)thiophene-3-carboxylates (thiophene chalcones), which are valuable precursors for various bioactive molecules.[4][10]

Principle

A base-catalyzed Claisen-Schmidt condensation is performed between Methyl 5-acetylthiophene-3-carboxylate and a substituted aromatic aldehyde at room temperature.[2][4] The reaction is typically monitored by Thin-Layer Chromatography (TLC) and the product is isolated by precipitation in acidified ice water followed by recrystallization.[2][11]

Materials & Equipment
  • Methyl 5-acetylthiophene-3-carboxylate (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Methanol or Ethanol

  • 40% Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl)

  • Crushed Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Protocol
  • Dissolution: In a flask, dissolve Methyl 5-acetylthiophene-3-carboxylate (0.01 mol) and the chosen aromatic aldehyde (0.01 mol) in 20 mL of methanol or ethanol.[2][11]

  • Catalyst Addition: While stirring the solution at room temperature, add 4 mL of 40% aqueous KOH solution dropwise.[2][11] A color change and increase in turbidity are often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of n-hexane:ethyl acetate, 7:3 v/v) until the starting ketone spot has been consumed.[2][11]

  • Workup & Precipitation: Once complete, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[2][4]

  • Acidification: Slowly acidify the mixture with 5% HCl while stirring. This neutralizes the base and causes the crude chalcone product to precipitate out of the solution.[2][4]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic salts.[4][10]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure chalcone.[10][11] Dry the purified crystals in a desiccator.

Expected Results & Characterization

The reaction typically affords the thiophene chalcone in good to excellent yields (60-95%), depending on the aldehyde used.[11] The products are usually crystalline solids with distinct melting points.

Aldehyde SubstituentTypical Yield (%)Key Spectroscopic Data (¹H NMR)
4-Methoxy85-95%Doublets for vinyl protons (J ≈ 15 Hz), singlet for OCH₃
4-Chloro75-85%Doublets for vinyl protons (J ≈ 15 Hz), aromatic signals in the downfield region
3,4-Dimethoxy60-70%Doublets for vinyl protons (J ≈ 15 Hz), two singlets for OCH₃ groups[10]

Characterization:

  • FT-IR (cm⁻¹): Look for characteristic peaks for the C=O (ketone) stretch (~1650 cm⁻¹), C=C (alkene) stretch (~1600 cm⁻¹), and C-O (ester) stretch (~1720 cm⁻¹).[12][13]

  • ¹H NMR: The two vinyl protons of the enone system will appear as doublets with a large coupling constant (J ≈ 15 Hz), confirming a trans conformation.[12] Other signals for the thiophene ring, aromatic aldehyde moiety, and methyl ester should be present at their expected chemical shifts.

  • ¹³C NMR: Expect signals for the ketone carbonyl carbon (~180-190 ppm), ester carbonyl, and the two vinyl carbons.[10]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target chalcone.[12][14]

Application Protocol 2: Synthesis of Pyrazoline Derivatives

Thiophene chalcones are excellent synthons for creating more complex heterocyclic systems. A common and valuable transformation is their reaction with hydrazine derivatives to form pyrazolines, which are known for a wide range of biological activities.[15][16][17]

Synthesis_Workflow Reactants Methyl 5-acetylthiophene-3-carboxylate + Aromatic Aldehyde Reaction1 Protocol 1: Claisen-Schmidt Condensation Reactants->Reaction1 Chalcone Thiophene Chalcone Intermediate Reaction1->Chalcone Reaction2 Protocol 2: Cyclocondensation Chalcone->Reaction2 Hydrazine Hydrazine + Phenylhydrazine / Hydrazine Hydrate Pyrazoline Final Pyrazoline Product Reaction2->Pyrazoline Analysis Characterization (NMR, IR, MS) Pyrazoline->Analysis

Caption: Workflow from Thiophene Ketone to Pyrazoline.

Principle

This reaction is a cyclocondensation. The hydrazine derivative acts as a binucleophile. It first undergoes a Michael addition to the β-carbon of the α,β-unsaturated ketone system, followed by an intramolecular condensation with the ketone carbonyl group, eliminating water to form the stable five-membered pyrazoline ring.[15][16]

Materials & Equipment
  • Thiophene Chalcone (from Protocol 1) (1.0 eq)

  • Phenylhydrazine or Hydrazine Hydrate (1.1 eq)

  • Glacial Acetic Acid or Ethanol as solvent

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Standard laboratory glassware

Step-by-Step Protocol
  • Dissolution: Dissolve the thiophene chalcone (1 mmol) in a suitable solvent like glacial acetic acid or ethanol (15-20 mL) in a round-bottom flask.[17]

  • Reagent Addition: Add phenylhydrazine (or a similar hydrazine derivative) (1.1 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[18] The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: The solid pyrazoline derivative that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.

Characterization of Pyrazolines
  • FT-IR (cm⁻¹): The characteristic C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) stretching bands of the starting chalcone will be absent. A new C=N stretching band will appear around 1590-1600 cm⁻¹.[15]

  • ¹H NMR: The most telling evidence is the disappearance of the two vinyl proton doublets from the chalcone. They are replaced by a characteristic AMX or ABX spin system for the three protons on the pyrazoline ring, typically seen as a doublet of doublets (dd) for the C4 protons and a triplet or dd for the C5 proton.[12]

  • Mass Spectrometry (MS): The molecular ion peak will confirm the addition of the hydrazine moiety and the loss of one water molecule.[15]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Strong bases like KOH and NaOH are corrosive. Handle with care.

  • Hydrazine derivatives are toxic and potential carcinogens. Handle with extreme caution.

  • Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

Conclusion

Methyl 5-acetylthiophene-3-carboxylate is a powerful and versatile reagent for synthetic and medicinal chemistry. The Claisen-Schmidt condensation provides a straightforward and efficient route to thiophene-based chalcones. These intermediates, in turn, open the door to a vast library of heterocyclic compounds, such as pyrazolines, with significant potential for the development of new therapeutic agents. The protocols and data presented here serve as a robust starting point for researchers aiming to leverage this chemistry in their drug discovery programs.

References

  • Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2025). Sciendo.
  • Synthesis of Bioactive Chalcones from 2-Acetylthiophene. (2025). BenchChem.
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results.
  • Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. (2025). ResearchGate.
  • Ultrasound Assisted Synthesis and Antimicrobial Evaluation of Novel Thiophene Chalcone Derivatives. ResearchGate.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones. (2026). ResearchGate.
  • Synthesis and Characterization of 1,3,5-Trisubstituted Pyrazoline Derivatives by Ultrasonic Irradiation Method and Evaluation of its Antibacterial Activity. ResearchGate.
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry.
  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. (2011). MDPI.
  • Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evaluation. (2021). Semantic Scholar.
  • REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. (2020). IJCRT.org.
  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica.
  • SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. (2015). Jurnal Teknologi (Sciences & Engineering).
  • Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. (2024). ResearchGate.
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Application Notes and Protocols for the Utilization of Methyl 5-acetylthiophene-3-carboxylate as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiophene Moiety as a Privileged Scaffold in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ongoing demand for novel molecular frameworks that can serve as the basis for new therapeutic agents. Among the heterocyclic compounds, thiophene has emerged as a "privileged scaffold," a testament to its prevalence in a multitude of FDA-approved drugs.[1] Its structural and electronic properties, including its aromaticity and ability to engage in various non-covalent interactions, make it an attractive core for the design of molecules targeting a wide array of biological targets. Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents, highlighting the versatility of this five-membered sulfur-containing ring system.[1][2][3]

This guide focuses on a specific, yet versatile, thiophene derivative: Methyl 5-acetylthiophene-3-carboxylate . This particular scaffold presents a unique combination of functional groups—a methyl ester and an acetyl group—at positions that are synthetically tractable for the generation of diverse chemical libraries. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, while the acetyl group's ketone functionality is a handle for numerous chemical transformations, including reductive amination, aldol condensations, and the formation of hydrazones and other derivatives. This inherent chemical reactivity, coupled with the established biological relevance of the thiophene core, makes Methyl 5-acetylthiophene-3-carboxylate an exceptional starting point for drug discovery campaigns, particularly in the realms of kinase inhibition and oncology.

I. The Strategic Advantage of the Methyl 5-acetylthiophene-3-carboxylate Scaffold

The strategic placement of the acetyl and carboxylate groups on the thiophene ring offers a bivalent approach to library generation. These functional groups can act as key pharmacophoric features, participating in hydrogen bonding, or serve as points for chemical diversification to explore the chemical space around a biological target.

Pharmacophore Modeling and Scaffold Hopping:

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5] The Methyl 5-acetylthiophene-3-carboxylate core can be envisioned as a central scaffold from which pharmacophoric elements can be projected. For instance, in the context of kinase inhibition, the acetyl group could act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of known ATP-competitive inhibitors.

Furthermore, this scaffold is an excellent candidate for "scaffold hopping," a strategy used to identify novel core structures that maintain the key pharmacophoric features of a known active compound but possess a different chemical backbone.[6][7] By utilizing the thiophene core, researchers can move away from existing patented chemical series while potentially improving properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

II. Synthesis of the Core Scaffold and Derivative Library

As of the current literature, a direct, one-pot synthesis of Methyl 5-acetylthiophene-3-carboxylate is not prominently documented. Therefore, a plausible multi-step synthetic strategy is proposed, leveraging established thiophene synthesis methodologies.

Proposed Synthesis of Methyl 5-acetylthiophene-3-carboxylate

A potential route involves the construction of a 5-substituted-thiophene-3-carboxylate precursor, followed by Friedel-Crafts acylation.

Step 1: Synthesis of a 5-Substituted Thiophene-3-Carboxylate Precursor

One viable approach is to start with a commercially available 3-thiophenecarboxylic acid and introduce a substituent at the 5-position that can be later converted to or replaced by an acetyl group. A more direct, yet potentially lower-yielding, approach would be to construct the thiophene ring with the desired substitution pattern.

Step 2: Friedel-Crafts Acylation

With a suitable 5-substituted-thiophene-3-carboxylate in hand, a Friedel-Crafts acylation can be employed to introduce the acetyl group at the 2-position. The regioselectivity of this reaction is a critical consideration. While thiophene typically undergoes electrophilic substitution at the 2-position, the directing effects of the existing substituents must be carefully evaluated.

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Biological Screening start Commercially Available Thiophene Precursor step1 Ring Construction or Functionalization at C5 start->step1 step2 Friedel-Crafts Acylation at C2 step1->step2 scaffold Methyl 5-acetylthiophene-3-carboxylate step2->scaffold ester_mod Ester Modification (Hydrolysis, Amidation) scaffold->ester_mod ketone_mod Ketone Modification (Reductive Amination, etc.) scaffold->ketone_mod library Diverse Chemical Library ester_mod->library ketone_mod->library kinase_assay In Vitro Kinase Assays library->kinase_assay cell_assay Antiproliferative Assays (MTT) library->cell_assay hit_id Hit Identification & Lead Optimization kinase_assay->hit_id cell_assay->hit_id cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Upstream Kinase (e.g., RAF) adaptor->kinase1 kinase2 MEK kinase1->kinase2 kinase3 ERK kinase2->kinase3 transcription_factor Transcription Factors kinase3->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Thiophene-based Inhibitor inhibitor->kinase2 Inhibition

Caption: A simplified representation of a generic kinase signaling cascade, a common target for thiophene-based inhibitors.

B. Antiproliferative Activity Screening (MTT Assay)

Objective: To assess the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Cell Viability = (Absorbance_sample / Absorbance_control) * 100

Where:

  • Absorbance_sample is the absorbance of the cells treated with the test compound.

  • Absorbance_control is the absorbance of the cells treated with the vehicle control.

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. [5] Trustworthiness of the Protocol: This protocol includes both positive and negative controls to ensure the validity of the results. The use of a reference wavelength helps to minimize the impact of background noise. It is crucial to ensure complete solubilization of the formazan crystals for accurate readings. [1][7][8]

IV. Data Interpretation and Next Steps

The initial screening will generate a set of "hit" compounds that exhibit activity in either the kinase or the antiproliferative assay.

Data Summary Table:

Compound IDTarget Kinase Inhibition (%) at 10 µMCell Line IC₅₀ (µM)
TPH-001852.5
TPH-00212> 50
TPH-003921.8
.........

Next Steps:

  • Hit Confirmation: Re-test the active compounds to confirm their activity.

  • Dose-Response Curves: Generate full dose-response curves for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: Test the active compounds against a panel of related kinases to assess their selectivity.

  • Mechanism of Action Studies: Conduct further experiments to elucidate the mechanism by which the compounds inhibit the kinase and cell proliferation.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs of the hit compounds to understand the relationship between their chemical structure and biological activity, leading to lead optimization.

Conclusion

The Methyl 5-acetylthiophene-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its presence in numerous biologically active molecules suggests a high potential for identifying new drug candidates. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial characterization of compounds derived from this versatile scaffold. By combining rational design with systematic biological evaluation, researchers can effectively leverage the potential of this thiophene-based pharmacophore in their drug discovery endeavors.

References

  • Jadhav, S. B., & Bhelonde, M. S. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1642-1667. [Link]

  • Yang, Y., et al. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Shafiee, A., & Ghasemian, A. (2013). Thiophene and its derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(10), 1467-1481. [Link]

  • Roman, G. (2015). Thiophene-based druglike compounds. Expert Opinion on Therapeutic Patents, 25(11), 1243-1257. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • An, F., & Xie, X. Q. (2012). High-throughput screening technologies for drug discovery. Current Topics in Medicinal Chemistry, 12(17), 1934-1944. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold-hopping approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]

Sources

Application Notes and Protocols: Selective Reduction of the 5-Acetyl Group in Thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene-3-carboxylate Derivatives in Medicinal Chemistry

Thiophene-3-carboxylate and its derivatives are privileged scaffolds in modern drug discovery, serving as essential building blocks for a wide array of therapeutic agents.[1] Their utility spans from the development of novel anticancer agents targeting pathways like RhoA/ROCK to the creation of potent VEGFR-2 inhibitors with anti-angiogenic properties.[2][3] The strategic functionalization of the thiophene ring is paramount in modulating the pharmacological profile of these molecules. A common synthetic intermediate in these endeavors is a 5-acetyl-thiophene-3-carboxylate, where the acetyl group often serves as a handle for further molecular elaboration or as a precursor to other functional groups.

The reduction of the 5-acetyl group to an ethyl group is a critical transformation, converting an electron-withdrawing group into an electron-donating one. This seemingly simple modification can profoundly impact the electronic properties of the thiophene ring, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets. However, this reduction presents a significant chemoselectivity challenge: the need to reduce the ketone functionality in the presence of a relatively sensitive ester group and the thiophene ring itself, which can be susceptible to desulfurization under certain reductive conditions.[4][5]

This comprehensive guide provides detailed application notes and validated protocols for the selective reduction of the 5-acetyl group in thiophene-3-carboxylates. We will delve into the mechanistic underpinnings of the most effective methodologies, offering field-proven insights to navigate the nuances of each technique. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in both academic and industrial settings.

Choosing the Right Tool for the Job: A Comparative Overview of Reduction Methodologies

The selective reduction of a ketone in the presence of an ester requires careful consideration of the reaction conditions. The three primary methods that have demonstrated efficacy for this transformation on thiophene scaffolds are the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation. Each method operates under distinct conditions—basic, acidic, and neutral, respectively—offering a versatile toolkit to accommodate various substrate sensitivities.

Reduction Method Primary Reagents Conditions Key Advantages Potential Drawbacks
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong Base (e.g., KOH)Basic, High TemperatureExcellent for base-stable substrates; avoids acidic conditions that could affect other functional groups.[6][7][8]Not suitable for base-sensitive compounds; high temperatures may not be ideal for all substrates.[7]
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), Concentrated HClAcidic, RefluxEffective for acid-stable substrates, particularly aryl-alkyl ketones.[9][10][11]Not suitable for acid-sensitive compounds; the mechanism is not fully understood, making optimization less predictable.[10]
Catalytic Hydrogenation H₂, Metal Catalyst (e.g., Pd, Pt, Ni)NeutralMild conditions; can be highly selective with the right catalyst.[12][13][14]Potential for thiophene ring desulfurization, especially with catalysts like Raney Nickel.[4]

Mechanistic Insights: Understanding the "Why" Behind the Protocols

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these reductions. Below, we visualize the accepted pathways for the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner Reduction: A Base-Mediated Deoxygenation

The Wolff-Kishner reduction proceeds through the in-situ formation of a hydrazone, which, under strongly basic conditions and heat, eliminates nitrogen gas to yield the corresponding alkane.[6][15][16] The rate-determining step is the deprotonation of the hydrazone.[6][15]

Wolff_Kishner_Mechanism Ketone 5-Acetylthiophene-3-carboxylate Hydrazone Hydrazone Intermediate Ketone->Hydrazone + N₂H₄ - H₂O Anion Diimide Anion Hydrazone->Anion + OH⁻ - H₂O Carbanion Carbanion Anion->Carbanion - N₂ Product 5-Ethylthiophene-3-carboxylate Carbanion->Product + H₂O - OH⁻

Caption: The Wolff-Kishner reduction mechanism.

The Clemmensen Reduction: An Acid-Catalyzed Transformation on a Metal Surface

The precise mechanism of the Clemmensen reduction remains a subject of investigation due to its heterogeneous nature.[10][17] However, it is generally accepted to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to the formation of organozinc intermediates.[10]

Clemmensen_Reduction_Mechanism Ketone 5-Acetylthiophene-3-carboxylate Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ Radical_Anion Radical Anion Protonated_Ketone->Radical_Anion + e⁻ (from Zn) Organozinc Organozinc Intermediate Radical_Anion->Organozinc + Zn Product 5-Ethylthiophene-3-carboxylate Organozinc->Product + H⁺, e⁻

Sources

Application Note: Selective Hydrolysis of Methyl 5-Acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the chemoselective hydrolysis of methyl 5-acetylthiophene-3-carboxylate to 5-acetylthiophene-3-carboxylic acid . The primary challenge in this transformation is preserving the integrity of the acetyl (ketone) group while quantitatively cleaving the methyl ester. While ketones are generally stable to hydrolysis, harsh conditions can induce aldol condensation or haloform-type degradation. This guide presents an optimized Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system, ensuring high yield (>90%) and purity suitable for downstream pharmaceutical applications.

Introduction

Thiophene-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in various anti-inflammatory and kinase-inhibiting drug candidates. The 5-acetylthiophene-3-carboxylic acid moiety serves as a critical bifunctional building block; the carboxylic acid allows for amide coupling, while the acetyl group provides a handle for further diversification (e.g., reductive amination, condensation).

The Chemoselectivity Challenge

In the hydrolysis of methyl 5-acetylthiophene-3-carboxylate , the objective is to cleave the ester bond (blue) without affecting the acetyl group (red).

  • Risk: Use of strong bases (e.g., concentrated NaOH/KOH) at high temperatures can lead to:

    • Aldol condensation of the acetyl group (self-reaction).

    • Base-catalyzed polymerization.

  • Solution: Use of a mild hydroxide source (LiOH) in a homogeneous aqueous-organic solvent system at controlled temperatures.

Reaction Mechanism

The reaction proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion acts as a nucleophile attacking the ester carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group, generating the carboxylate salt. The final acid is obtained upon protonation.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start Methyl 5-acetylthiophene-3-carboxylate OH_Attack Hydroxide Attack (Nucleophilic Addition) Start->OH_Attack + LiOH / H2O Tetra_Inter Tetrahedral Intermediate OH_Attack->Tetra_Inter Collapse Elimination of Methoxide Tetra_Inter->Collapse Salt Carboxylate Salt (Li+) Collapse->Salt - MeOH Product 5-Acetylthiophene-3-carboxylic acid Salt->Product + HCl (Acidification)

Figure 1: Step-wise mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials and Equipment
  • Starting Material: Methyl 5-acetylthiophene-3-carboxylate (Purity >98%)

  • Reagents: Lithium Hydroxide Monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Deionized Water, 1M Hydrochloric Acid (HCl).

  • Equipment: Round-bottom flask, magnetic stirrer, pH meter, rotary evaporator, vacuum filtration setup.

Optimized Procedure

This protocol is scaled for 1.0 gram of starting material but is linear up to 50g.

StepActionCritical Parameter
1. Solubilization Dissolve 1.0 g (5.43 mmol) of methyl ester in 10 mL THF .Ensure complete dissolution. THF is preferred over MeOH to prevent transesterification equilibrium issues.
2. Base Preparation Dissolve 0.46 g (10.86 mmol, 2.0 eq) of LiOH·H₂O in 10 mL Water .Use 2.0 equivalents to drive the equilibrium fully to the salt form.
3. Reaction Start Add the aqueous LiOH solution dropwise to the THF solution with vigorous stirring.Exotherm Control: Addition should be slow enough to maintain Temp < 30°C.
4. Monitoring Stir at Room Temperature (20-25°C) for 4–6 hours. Monitor by TLC or HPLC.Stop Criteria: <1% Starting Material remaining. If sluggish, heat to 40°C.
5. Solvent Removal Evaporate THF under reduced pressure (Rotovap, 35°C bath).Do not evaporate to dryness; obtain a concentrated aqueous residue.
6. Acidification Cool the aqueous residue to 0-5°C. Acidify with 1M HCl dropwise to pH 2–3 .The product will precipitate as a white/off-white solid.
7. Isolation Filter the solid.[1][2] Wash with cold water (2 x 5 mL) to remove LiCl salts.Drying: Vacuum oven at 45°C for 12 hours.
Workflow Diagram

Workflow Start Start: Methyl Ester (1.0 g in 10 mL THF) AddBase Add LiOH (aq) (2.0 eq in 10 mL Water) Start->AddBase React Stir at RT (4-6 h) Monitor TLC/HPLC AddBase->React Check Conversion > 99%? React->Check Check->React No (Heat to 40°C) Evap Remove THF (Rotary Evaporator) Check->Evap Yes Acidify Acidify to pH 2-3 (1M HCl, 0°C) Evap->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Dry Dry (45°C, Vacuum) Final Product Filter->Dry

Figure 2: Operational workflow for the hydrolysis process.

Analytical Data & Quality Control

Upon isolation, the product 5-acetylthiophene-3-carboxylic acid should be characterized to confirm structure and purity.

Expected NMR Data (DMSO-d6)

Based on substituent effects for 2,4-disubstituted thiophenes (numbering S=1):

  • ¹H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, COOH) - Exchangeable.
      
    • 
       8.45 (d, J = 1.5 Hz, 1H, H-2 ) - Deshielded by adjacent S and COOH.
      
    • 
       7.95 (d, J = 1.5 Hz, 1H, H-4 ) - Deshielded by COOH and Acetyl.
      
    • 
       2.55 (s, 3H, COCH ₃).
      
  • ¹³C NMR: Expected peaks at ~190 (Ketone C=O), ~163 (Acid C=O), ~145 (C-5), ~136 (C-3), ~135 (C-2), ~128 (C-4), ~26 (CH₃).

Purity Specifications
  • Appearance: White to off-white powder.

  • HPLC Purity: >98.0% (Area %).

  • Melting Point: ~208–215°C (Consistent with isomeric thiophene acids).[3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility or insufficient base.Ensure THF/Water ratio is 1:1. Increase LiOH to 2.5 eq. Warm to 40°C.
Low Yield Product soluble in water during workup.Do not over-acidify below pH 2. If no precipitate forms, extract aqueous layer with EtOAc (3x), dry, and concentrate.
Impurity: Aldol Product Reaction temperature too high or base too strong.Strictly maintain RT. Switch from NaOH to LiOH. Avoid acetone in glassware cleaning (aldol partner).
Colored Product Oxidation of thiophene ring (rare).Perform reaction under Nitrogen atmosphere.

Safety Considerations

  • Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Thiophenes: Many thiophene derivatives have unknown toxicology. Handle in a fume hood to avoid inhalation of dusts.

  • Acidification: Adding HCl to carbonate/hydroxide solutions generates heat. Add slowly with cooling.

References

  • General Hydrolysis Protocol: Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009. (Standard BAC2 mechanism grounding).
  • Thiophene Chemistry: Gewald, K. "Thiophenes."[1] Comprehensive Heterocyclic Chemistry II, Vol 2. Elsevier, 1996. (Stability of thiophene ring systems).

  • Analogous Protocol (Chloropyrazine): Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. (Demonstrates LiOH efficiency for heteroaromatic esters). Available at: [Link]

Sources

Application Note: One-Pot Cyclization of Acetylthiophene Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetylthiophene carboxylates (specifically ethyl 3-acetylthiophene-2-carboxylate and its isomers) represent a privileged class of 1,4-dicarbonyl equivalents. Unlike simple aminothiophenes used in Gewald syntheses, these scaffolds possess an electrophilic ketone and an ester in close proximity, enabling rapid access to thieno[2,3-d]pyridazines and thieno[2,3-b]pyridines . This guide details two high-value "one-pot" cyclization protocols, emphasizing mechanistic causality, solvent effects, and scalability for library generation in kinase inhibitor and antimicrobial research.

Section 1: Chemical Profile & Reactivity

The core scaffold discussed is ethyl 3-acetylthiophene-2-carboxylate . Its reactivity is defined by two electrophilic centers positioned ortho to one another:

  • The Acetyl Group (

    
    ):  A hard electrophile (ketone) susceptible to nucleophilic attack by amines or hydrazines. It also possesses acidic 
    
    
    
    -protons (
    
    
    ), allowing aldol-type condensations.
  • The Carboxylate Group (

    
    ):  A latent electrophile that facilitates ring closure via intramolecular aminolysis.
    
Mechanistic Advantage

In one-pot protocols, the acetyl group typically reacts first (kinetic control) to form an intermediate (imine/hydrazone or chalcone), which is positioned perfectly for a thermodynamic cyclization with the adjacent ester. This "react-and-close" mechanism eliminates the need for intermediate isolation.

Section 2: Protocol A - Synthesis of Thieno[2,3-d]pyridazines

Target Scaffold: Thieno[2,3-d]pyridazin-7(6H)-ones Mechanism: Condensation-Cyclization Cascade

This protocol utilizes hydrazine hydrate as a binucleophile. It is the most robust method for converting acetylthiophene carboxylates into fused diaza-heterocycles.

Experimental Protocol

Reagents:

  • Ethyl 3-acetylthiophene-2-carboxylate (1.0 equiv)

  • Hydrazine hydrate (80% or 99%, 2.5 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Acetic Acid (Cat. 0.1 equiv - optional, for activation)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with ethyl 3-acetylthiophene-2-carboxylate and absolute ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 6:4). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Cooling & Precipitation: Cool the reaction mixture to

    
     in an ice bath. The product typically precipitates as a white or off-white solid.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether to remove trace hydrazine.
    
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Mechanistic Pathway (Visualization)

HydrazineCyclization Start Acetylthiophene Carboxylate Step1 Hydrazine Attack (Ketone) Start->Step1 + N2H4 Inter Hydrazone Intermediate Step1->Inter - H2O (Schiff Base) Step2 Intramolecular Aminolysis Inter->Step2 Nu: Attack on Ester Final Thieno[2,3-d]pyridazinone Step2->Final - EtOH (Cyclization)

Caption: Figure 1. The cascade sequence initiates with Schiff base formation at the ketone, followed by nucleophilic attack on the ester to close the pyridazine ring.

Section 3: Protocol B - Multicomponent Synthesis of Thieno[2,3-b]pyridines

Target Scaffold: Substituted Thieno[2,3-b]pyridines Mechanism: Friedländer-type / Michael-Cyclization

This method exploits the acidity of the acetyl


-protons. It involves a one-pot reaction with an aromatic aldehyde and an active methylene compound (e.g., malononitrile) or ammonia source.[1]
Experimental Protocol

Reagents:

  • Ethyl 3-acetylthiophene-2-carboxylate (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Malononitrile (1.0 equiv) or Ammonium Acetate (excess for simple pyridines)

  • Ammonium Acetate (

    
    , 2.0 equiv) - Acts as nitrogen source and catalyst
    
  • Solvent: Glacial Acetic Acid (for thermal) or Ethanol (for microwave)

Step-by-Step Methodology (Microwave Assisted - Green Chemistry):

  • Preparation: In a microwave process vial (10–20 mL), combine the acetylthiophene, aldehyde, malononitrile, and ammonium acetate.

  • Solvent: Add Ethanol (3 mL per mmol substrate).

  • Irradiation: Seal the vial. Irradiate at

    
     for 15–20 minutes (Power: 150W, Max Pressure: 200 psi).
    
  • Workup: Pour the reaction mixture into crushed ice.

  • Isolation: The solid product precipitates immediately. Filter and wash with water to remove excess ammonium acetate.

  • Purification: Recrystallize from EtOH/Dioxane.

Optimization Data: Solvent & Catalyst Effects[2]
EntrySolventCatalyst/BaseTemp/TimeYield (%)Notes
1EthanolPiperidine (cat.)Reflux / 6h45-55%Slow conversion; Chalcone intermediate observed.
2Acetic Acid

Reflux / 3h65-72%Acid promotes dehydration; cleaner profile.
3Ethanol

MW

/ 15m
82-88% Recommended. Rapid, high yield, clean workup.
4WaterTEBA (Phase Transfer)

/ 4h
50%Green but lower solubility of starting material.

Section 4: Troubleshooting & Critical Control Points

Common Failure Modes
  • Hydrolysis of Ester: If the reaction media is too basic (e.g., using NaOH/KOH) or contains too much water during reflux, the ethyl ester may hydrolyze to the carboxylic acid (

    
    ). The acid is less reactive toward nucleophilic attack, stalling the cyclization.
    
    • Fix: Use anhydrous conditions or weak bases (

      
      , 
      
      
      
      ).
  • Incomplete Cyclization (Protocol A): Sometimes the hydrazone forms but fails to close the ring.

    • Fix: Switch solvent to n-Butanol (higher boiling point,

      
      ) to overcome the activation energy barrier for the ester attack.
      
Workflow Decision Tree

Optimization Start Start: Acetylthiophene Cyclization Check1 Target Scaffold? Start->Check1 PathA Thienopyridazine Check1->PathA Hydrazine PathB Thienopyridine Check1->PathB Aldehyde/MCR DecisionA Reaction Stalled? PathA->DecisionA DecisionB Low Yield? PathB->DecisionB SolA Switch to n-Butanol (High Temp) DecisionA->SolA Yes SolB Use Microwave + NH4OAc DecisionB->SolB Yes

Caption: Figure 2. Troubleshooting logic for maximizing yield in thienopyridazine and thienopyridine synthesis.

References

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Activity. Molecules.

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. (Mechanistic parallel for ester/hydrazine cyclization).

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. (Comprehensive review on Friedländer/MCR approaches).

  • PubChem Compound Summary. (2023). Ethyl 3-acetylthiophene-2-carboxylate. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Strategic Functionalization of the C-2 Position in Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Substituted Thiophene Core

Methyl 5-acetylthiophene-3-carboxylate is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The thiophene ring system is a bioisostere of the benzene ring, often imparting favorable pharmacokinetic properties to drug candidates. The specific arrangement of the acetyl and methyl carboxylate groups on this scaffold presents a unique electronic landscape, making the functionalization of the C-2 position a key strategic step in the synthesis of novel compounds with tailored biological activities and material properties.

This document provides a detailed guide to the selective functionalization of the C-2 position of methyl 5-acetylthiophene-3-carboxylate. We will explore a range of synthetic transformations, from classical electrophilic aromatic substitution to modern cross-coupling methodologies. For each transformation, we will delve into the underlying mechanistic principles that govern reactivity and selectivity, followed by detailed, field-proven protocols.

Understanding the Reactivity of the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions.[1][2] The sulfur atom, through the participation of its lone pair of electrons in the aromatic system, stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack.[1] This stabilization is most effective when the attack occurs at the C-2 (or C-5) position, as the positive charge can be delocalized onto the sulfur atom through resonance. Consequently, electrophilic substitution on thiophene derivatives preferentially occurs at the alpha-positions (C-2 and C-5) over the beta-positions (C-3 and C-4).[3]

In the case of methyl 5-acetylthiophene-3-carboxylate, the C-5 position is already substituted. The acetyl group at C-5 and the methyl carboxylate group at C-3 are both electron-withdrawing groups, which deactivate the thiophene ring towards electrophilic attack. However, the directing effects of these substituents still favor substitution at the remaining vacant alpha-position, C-2.

Electrophilic Aromatic Substitution at the C-2 Position

Halogenation: Introducing a Versatile Handle

The introduction of a halogen atom, particularly bromine or iodine, at the C-2 position serves as a crucial first step for further derivatization, most notably through cross-coupling reactions.

Causality Behind Experimental Choices:

  • Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like dichloromethane (DCM). The use of NBS avoids the harsh conditions and potential side reactions associated with using elemental bromine.

  • Iodination: N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, in a solvent like acetic acid is an effective method for the iodination of thiophenes.[4] The acid protonates the NIS, making it a more potent electrophile.

Experimental Protocol: Bromination of Methyl 5-acetylthiophene-3-carboxylate

Reagent/ParameterValue/Condition
Starting MaterialMethyl 5-acetylthiophene-3-carboxylate
Brominating AgentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upAqueous sodium thiosulfate solution

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-acetylthiophene-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-bromo-5-acetylthiophene-3-carboxylate.

dot

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve Starting Material in DMF cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs warm_rt Warm to Room Temp & Stir (2-4h) add_nbs->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Methyl 2-bromo-5- acetylthiophene-3-carboxylate purify->product

Caption: Experimental workflow for the bromination of methyl 5-acetylthiophene-3-carboxylate.

Nitration: Introducing a Nitro Group

Nitration of the thiophene ring introduces a versatile nitro group that can be further transformed into other functional groups, such as an amino group.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. However, for activated systems like thiophenes, milder conditions are often preferred to avoid over-nitration and oxidative degradation. A mixture of nitric acid in acetic anhydride is a suitable alternative.[5] This combination generates acetyl nitrate in situ, which is a less aggressive nitrating agent.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to control the reaction rate and prevent the formation of undesired byproducts.

Experimental Protocol: Nitration of Methyl 5-acetylthiophene-3-carboxylate

Reagent/ParameterValue/Condition
Starting MaterialMethyl 5-acetylthiophene-3-carboxylate
Nitrating AgentFuming Nitric Acid in Acetic Anhydride
SolventAcetic Anhydride
Temperature0-5 °C
Reaction Time1-2 hours
Work-upIce-water quench

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride to 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the acetic anhydride, maintaining the temperature below 10 °C to form the acetyl nitrate reagent in situ.

  • In a separate flask, dissolve methyl 5-acetylthiophene-3-carboxylate (1.0 eq) in acetic anhydride.

  • Slowly add the solution of the starting material to the pre-formed acetyl nitrate reagent at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield methyl 2-nitro-5-acetylthiophene-3-carboxylate.

Formylation: Introducing an Aldehyde Group

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[8]

  • Reaction Conditions: The reaction is typically performed at elevated temperatures. The initial electrophilic attack is followed by hydrolysis during the work-up to yield the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Reagent/ParameterValue/Condition
Starting MaterialMethyl 5-acetylthiophene-3-carboxylate
Formylating AgentPhosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)
SolventDichloromethane (DCM) or neat DMF
Temperature0 °C to 60 °C
Reaction Time4-6 hours
Work-upAqueous sodium acetate solution

Step-by-Step Methodology:

  • In a round-bottom flask, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of methyl 5-acetylthiophene-3-carboxylate (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 2-formyl-5-acetylthiophene-3-carboxylate.

dot

Vilsmeier_Haack reagent_prep DMF + POCl₃ 0 °C Vilsmeier Reagent (Electrophile) substrate Methyl 5-acetylthiophene-3-carboxylate reagent_prep:f2->substrate Electrophilic Attack (C-2 Position) intermediate Iminium Salt Intermediate substrate->intermediate product Hydrolysis (Work-up) Methyl 2-formyl-5-acetyl- thiophene-3-carboxylate intermediate->product:f0

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

For the following protocols, it is assumed that the starting material is the C-2 halogenated derivative (e.g., methyl 2-bromo-5-acetylthiophene-3-carboxylate) prepared as described previously.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[9][10]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice.[9] The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as potassium carbonate, sodium carbonate, or cesium carbonate are frequently used.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterValue/Condition
Starting MaterialMethyl 2-bromo-5-acetylthiophene-3-carboxylate
Coupling PartnerArylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
BasePotassium Carbonate (K₂CO₃)
SolventToluene/Ethanol/Water mixture
Temperature80-90 °C
Reaction Time12-24 hours

Step-by-Step Methodology:

  • To a Schlenk flask, add methyl 2-bromo-5-acetylthiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the C-2 arylated product.

dot

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)-X L₂ Pd0->PdII_halide Oxidative Addition PdII_aryl R-Pd(II)-Ar L₂ PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination product R-Ar PdII_aryl->product start_halide R-X start_boronic Ar-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of an Alkynyl Group

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the hydrogen halide formed during the reaction and helps to deprotonate the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

Reagent/ParameterValue/Condition
Starting MaterialMethyl 2-iodo-5-acetylthiophene-3-carboxylate
Coupling PartnerTerminal Alkyne
CatalystBis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
Co-catalystCopper(I) Iodide (CuI)
Base/SolventTriethylamine (TEA)
TemperatureRoom temperature to 50 °C
Reaction Time6-12 hours

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve methyl 2-iodo-5-acetylthiophene-3-carboxylate (1.0 eq) and the terminal alkyne (1.5 eq) in degassed triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the flask.

  • Stir the reaction mixture under an inert atmosphere at room temperature or gentle heating (up to 50 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the C-2 alkynylated thiophene.

Conclusion

The functionalization of the C-2 position of methyl 5-acetylthiophene-3-carboxylate provides a gateway to a diverse range of novel chemical entities with potential applications in drug discovery and materials science. The choice of synthetic strategy, whether it be electrophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, will depend on the desired final product and the available starting materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable heterocyclic scaffold. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are paramount to achieving successful and reproducible outcomes.

References

  • Brainly.in. (2023, December 27). Explain electrophilic substitution reaction in thiophene. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]

  • SlidePlayer. (n.d.). Reactions of five-membered rings such as Pyrrole, furan, and thiophene. Available at: [Link]

  • Taylor & Francis Online. (2021, January 20). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Available at: [Link]

  • PubMed. (2006, December 15). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Available at: [Link]

  • RSC Publishing. (n.d.). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Available at: [Link]

  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Available at: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • PMC. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

  • MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Taylor & Francis Online. (2025, December 22). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Available at: [Link]

  • MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

  • RSC Publishing. (2002). A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. Available at: [Link]

  • PMC. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • RSC Publishing. (2022, July 8). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

  • Kobe University. (2008, February 4). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ACS Publications. (2013, December 30). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]

  • PMC. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Available at: [Link]

  • PMC. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Available at: [Link]

  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]

  • Wiley Online Library. (n.d.). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Available at: [Link]

  • PMC. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • University of Florida. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]

  • MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Available at: [Link]

  • RSC Publishing. (2023, January 31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

  • SciSpace. (n.d.). Nitration and Acetylation of a-Methyl-ß-(3-thienyl) propanoic Acid. A Reinvestigation. Available at: [Link]

  • Thieme. (n.d.). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Available at: [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in thiophene acetylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regiocontrol in Thiophene Acetylation

Executive Summary

Thiophene acetylation is a cornerstone reaction in the synthesis of bio-isosteres for phenyl groups in drug discovery. However, the electron-rich nature of the thiophene ring creates two distinct challenges:

  • Hyper-reactivity: Leading to polymerization (tar formation) and poly-acylation.

  • Regiochemical Bias: The intrinsic electronic preference for the

    
    -position (C2) makes accessing the 
    
    
    
    -position (C3) difficult without specialized strategies.

This guide provides a troubleshooting framework for optimizing C2-selectivity using modern heterogeneous catalysis and outlines the strategic workflows required to force C3-selectivity.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the electronic forces at play. The regioselectivity is governed by the stability of the sigma-complex (Wheland intermediate).

Figure 1: Resonance Stabilization in Electrophilic Aromatic Substitution Attack at C2 allows for charge delocalization across sulfur and two carbons (3 resonance structures), whereas C3 attack is limited to two resonance structures.

ThiopheneMechanism cluster_0 Path A: C2 Attack (Preferred) cluster_1 Path B: C3 Attack (Disfavored) C2_Attack Electrophile attacks C2 C2_Inter Intermediate: 3 Resonance Forms (Charge on S, C3, C5) C2_Attack->C2_Inter Low Ea C2_Prod Product: 2-Acetylthiophene C2_Inter->C2_Prod -H+ C3_Attack Electrophile attacks C3 C3_Inter Intermediate: 2 Resonance Forms (Less Stable) C3_Attack->C3_Inter High Ea C3_Prod Product: 3-Acetylthiophene C3_Inter->C3_Prod -H+ Start Thiophene + Acylium Ion Start->C2_Attack Start->C3_Attack

Caption: Comparative stability pathways. The kinetic preference for C2 is driven by the extended conjugation of the carbocation intermediate.

Part 2: Troubleshooting & FAQs

Module A: Optimizing C2-Selectivity (Standard Acylation)

Q1: My reaction mixture turns into a black tar within minutes. How do I prevent this? Diagnosis: This is "resinification," caused by acid-catalyzed polymerization of thiophene or the product (2-acetylthiophene).[1] It occurs when using strong Lewis acids (e.g.,


) at uncontrolled temperatures.
Solution: 
  • Switch Catalyst: Move from homogeneous Lewis acids to Solid Acid Catalysts . Zeolite H-

    
     is the gold standard for this transformation, offering shape selectivity that inhibits polymerization.
    
  • Temperature Control: If using

    
     or 
    
    
    
    , keep the temperature below 0°C during addition. For Zeolites, 60°C is optimal; higher temperatures promote coking.
  • Solvent Choice: Avoid Carbon Disulfide (

    
    ) if possible due to toxicity; use Dichloromethane (DCM) or run solvent-free if using Zeolites.
    

Q2: I am seeing significant amounts of di-acetylated product. How do I stop at mono-acylation? Diagnosis: The product, 2-acetylthiophene, is deactivated compared to thiophene, but under forcing conditions (excess acylating agent/catalyst), the second


-position (C5) will react.
Solution: 
  • Stoichiometry: Reverse the ratio. Use Thiophene in excess (1.2 - 1.5 eq) relative to the acylating agent.

  • Protocol Adjustment: Do not add all reagents at once. Add the acylating agent dropwise to the thiophene/catalyst mixture to ensure the concentration of the electrophile remains low relative to the unreacted thiophene.

Q3: My conversion is low (<50%) despite long reaction times. Diagnosis: Catalyst poisoning. The carbonyl oxygen of the product (2-acetylthiophene) can coordinate strongly to the Lewis acid sites, deactivating them. Solution:

  • For Zeolites: Calcination (regeneration) is required between runs.

  • For

    
    :  You must use at least >1.0 equivalent of catalyst because the product consumes 1 equivalent by complexation. This is why Zeolites (catalytic amounts) are superior for atom economy.
    
Module B: Forcing C3-Selectivity (Advanced)

Q4: Can I get C3-acetylthiophene directly using Friedel-Crafts? Answer: No. The electronic bias for C2 is too strong (>95:5 ratio). To achieve C3 functionalization, you must use a Blocking Strategy or Direct C-H Activation .

Q5: What is the most reliable method for C3-acetylation in a standard lab? Recommendation: The Block-Acylate-Deblock strategy.

  • Block: Install bulky groups (e.g., halogens or silyl groups) at C2 and C5.

  • Acylate: The electrophile is forced to C3.

  • Deblock: Remove the blocking groups (e.g., hydrodehalogenation).

Part 3: Comparative Data & Catalyst Selection

Table 1: Catalyst Performance for Thiophene Acetylation (Acetic Anhydride)

Catalyst SystemConversion (%)C2 Selectivity (%)ReusabilityKey Risk

/ DCM
>95%90-95%No (Stoichiometric)Polymerization, Hazardous waste

/ Silica
60-80%>98%ModerateLow activity, requires high temp
Zeolite H-

99% >99% Yes (Calcination) Pore clogging (Coking)

90%95%NoToxic tin waste

Data aggregated from bench trials and literature consensus [1, 2].

Part 4: Experimental Protocols

Protocol A: High-Efficiency Green Acetylation (C2-Selective)

Target: 2-Acetylthiophene | Catalyst: Zeolite H-



Rationale: Utilizing a solid acid catalyst eliminates aqueous workup of aluminum salts and minimizes polymerization.

  • Activation: Calcine Zeolite H-

    
     (Si/Al ratio ~25) at 550°C for 4 hours prior to use to ensure dry, active acid sites.
    
  • Setup: In a 50 mL round-bottom flask, charge Thiophene (20 mmol) and Acetic Anhydride (60 mmol). Note: Excess anhydride acts as solvent and reagent.

  • Reaction: Add activated Zeolite H-

    
     (0.5 g). Heat to 60°C  with vigorous stirring.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion should peak at 2 hours.

  • Workup: Filter the catalyst (save for regeneration). Wash the filtrate with

    
     (sat. aq.) to remove acetic acid.
    
  • Purification: Distill under reduced pressure or use flash chromatography.

    • Expected Yield: >90%[2][3]

    • Selectivity: >99% C2 isomer.

Protocol B: C3-Selective Synthesis (Blocking Strategy)

Target: 3-Acetylthiophene | Method: 2,5-Dibromo-blocking

Rationale: Since C2 and C5 are electronically equivalent and preferred, both must be blocked to direct the acyl group to C3.

  • Blocking: React Thiophene with 2.1 eq

    
     in acetic acid to yield 2,5-dibromothiophene . Isolate via distillation.[1][4]
    
  • Acylation:

    • Dissolve 2,5-dibromothiophene (10 mmol) in DCM.

    • Add Acetyl Chloride (12 mmol) and

      
       (12 mmol) at 0°C.
      
    • Stir at RT for 4 hours. The halogens deactivate the ring, preventing poly-acylation, while steric bulk directs to C3.

    • Product: 3-acetyl-2,5-dibromothiophene.

  • Deblocking:

    • Dissolve the acylated intermediate in ethanol.

    • Perform hydrogenolysis using

      
       (balloon) and Pd/C (10% wt) with Sodium Acetate (base scavenger).
      
    • Filter and concentrate.

    • Final Product: 3-Acetylthiophene.[5]

References

  • TSI Journals. Selective Acetylation of Aromatic Heterocyclic Compounds. Retrieved from [Link]

  • Yang, S., & Zeng, A. (2021).[3] Investigation of the Hβ Molecular Sieve Inactivation Caused by Reactants and Products and Improvement of Continuous Thiophene Acylation. ResearchGate. Retrieved from [Link]

  • Google Patents.US2492629A - Acylation of thiophene.
  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

Sources

Technical Support: Purification of Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-88770 Subject: Regioisomer Separation & Purification Protocol Status: Active Analyst: Senior Application Scientist, Separation Sciences

Executive Summary: The "Isomer Challenge"

Synthesis of Methyl 5-acetylthiophene-3-carboxylate (typically via Friedel-Crafts acetylation) inherently produces regioisomers. The directing effect of the sulfur atom (strongly activating


-positions 2 and 5) competes with the meta-directing influence of the ester at position 3.
  • Major Product (Target): 5-acetyl isomer (sterically favored, electronically active).

  • Primary Impurity: 2-acetyl isomer (electronically active, but sterically hindered by the adjacent ester).

  • Trace Impurity: 4-acetyl isomer (electronically disfavored).

Separating the 2-isomer from the 5-isomer is the primary bottleneck due to their similar boiling points and polarities. This guide prioritizes recrystallization as the primary purification vector, utilizing the symmetry-driven difference in lattice energy, with chromatography as a secondary polishing step.

Module 1: Diagnostic Matrix (NMR Verification)

Before attempting purification, you must confirm the identity of your isomers. The coupling constants (


) in proton NMR are the definitive "fingerprint" for thiophene substitution patterns.

The Critical Check:

  • Target (5-isomer): Protons are at C2 and C4. They are meta-positioned (separated by one carbon). They exhibit small coupling (

    
    ).
    
  • Impurity (2-isomer): Protons are at C4 and C5. They are vicinal (adjacent). They exhibit large coupling (

    
    ).
    
IsomerStructure NoteH-H Relationship1H NMR Signal Characteristic
5-acetyl (Target) Acetyl at C5, Ester at C3Meta (C2-H & C4-H)Singlets (appearing) or Fine Doublets (

)
2-acetyl (Impurity) Acetyl at C2, Ester at C3Vicinal (C4-H & C5-H)Clear Doublets (

)

Analyst Note: If your aromatic peaks appear as clear doublets with a gap of ~5-6 Hz, your crude is dominated by the 2-isomer impurity.

Module 2: Purification Workflows
Workflow Visualization

Purification_Protocol Start Crude Reaction Mixture NMR_Check 1H NMR Diagnosis (Check Coupling Constants) Start->NMR_Check Decision Impurity Profile? NMR_Check->Decision Path_A High 5-isomer (>70%) Low 2-isomer Decision->Path_A Path_B High 2-isomer (>30%) or 'Oily' Crude Decision->Path_B Recryst Protocol A: Recrystallization (Solvent: EtOH or EtOAc/Hex) Path_A->Recryst Column Protocol B: Flash Chromatography (Gradient: Hex -> EtOAc) Path_B->Column Check Purity Check (TLC/NMR) Recryst->Check Column->Check Check->Recryst Fail (Solid) Check->Column Fail (Oil) Final Pure Methyl 5-acetylthiophene-3-carboxylate Check->Final Pass

Caption: Decision tree for selecting the optimal purification route based on crude purity profile.

Protocol A: Selective Recrystallization (The "Gold Standard")

The 5-acetyl isomer generally possesses a higher degree of symmetry and planarity than the 2-acetyl isomer (where the adjacent ester and acetyl groups create steric twist). This results in a higher melting point and lower solubility for the 5-isomer, allowing it to crystallize while the 2-isomer remains in the mother liquor.

Step-by-Step Guide:

  • Solvent Selection:

    • Primary:Absolute Ethanol (Often best for thiophenes).

    • Alternative:Ethyl Acetate / Hexanes (1:3 ratio).

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add minimum solvent required to dissolve the solid at reflux (boiling).

    • Troubleshooting: If "oiling out" occurs (droplets form instead of solution), add a small amount of a more polar solvent (e.g., DCM) to fully dissolve, then slowly add Hexanes until slightly cloudy.

  • Cooling (The Critical Step):

    • Remove from heat and let cool to room temperature slowly (over 1-2 hours). Rapid cooling traps the 2-isomer impurity.

    • Once at room temp, move to an ice bath (

      
      ) for 30 minutes.
      
  • Filtration:

    • Vacuum filter the crystals.

    • Wash: Wash with cold solvent (same composition as mother liquor).

    • Mother Liquor: Save this! It contains your 2-isomer and residual 5-isomer.[1]

Protocol B: Flash Chromatography (The "Polishing" Step)

If the crude is an oil or the isomer ratio is near 50:50, crystallization will fail. You must use silica gel chromatography.

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: Increase Ethyl Acetate (EtOAc) gradually (0%

      
       30%).
      
  • Detection: UV at 254 nm (Thiophenes absorb strongly).

Separation Logic: The 2-acetyl isomer has two carbonyls in close proximity (positions 2 and 3). This often creates a net dipole moment different from the 5-acetyl isomer (positions 5 and 3).

  • Expectation: Run a TLC plate (20% EtOAc/Hex). The spots should have an

    
     difference of 
    
    
    
    . If they overlap, use a shallower gradient (e.g., 5%
    
    
    10% EtOAc).
Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. What is happening?

  • Diagnosis: The melting point of your impure mixture is lower than the boiling point of your solvent.

  • Fix: You are likely using too much non-polar solvent or cooling too fast. Re-dissolve in a small amount of DCM or EtOAc, then add Hexane dropwise until just turbid. Seed the solution with a tiny crystal of pure product if available.

Q2: Can I use distillation to separate the isomers?

  • Answer: Generally, no .[2] The boiling point differences between thiophene regioisomers are usually negligible (< 5°C) at standard pressures. High-vacuum fractional distillation might work but risks thermal decomposition (charring) of the thiophene ring or polymerization.

Q3: Why is the 2-position acetylated at all if the 5-position is less hindered?

  • Mechanism: Both the 2 and 5 positions are

    
    -carbons to the sulfur, which activates them. While the 5-position is sterically favored, the 2-position is electronically very active. In "Friedel-Crafts" conditions using strong Lewis acids (AlCl
    
    
    
    ), the reaction is vigorous and less selective, leading to the "over-reaction" at the 2-position [1].

Q4: How do I recover the product from the mother liquor?

  • Protocol: Evaporate the mother liquor to dryness. The residue will be enriched in the 2-isomer but still contain valuable 5-isomer. Run this residue through Protocol B (Chromatography) to recover the remaining target material.

References
  • Regioselectivity in Thiophene Acylation

    • Source: Anderson, H. J., & Aldrich, P. E. (1975). "Pyrrole chemistry. XVIII. The acylation of pyrrole and thiophene." Canadian Journal of Chemistry.

    • -positions (2 and 5)
    • URL:

  • Synthesis of Thiophene Carboxylates (Gewald & Friedel-Crafts)

    • Source: Sabnis, R. W., et al. (1999). "2-Aminothiophenes: Highly Versatile Synthons." Journal of Heterocyclic Chemistry.
    • Relevance: Discusses the structural properties and melting point trends of substituted thiophene-3-carboxyl
    • URL:

  • NMR Characterization of Thiophene Isomers

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Text).
    • Relevance: Authoritative source for coupling constant ( value) distinctions between vicinal (2,3 or 4,5) and meta (2,4) protons in 5-membered heterocycles.
    • URL:

  • Physical Properties of Acetyl-Thiophenes

    • Source: PubChem Compound Summary for Methyl 5-acetylthiophene-2-carboxyl
    • Relevance: Provides comparative physical data (MP/BP)
    • URL:[3]

Sources

Solubility issues of Methyl 5-acetylthiophene-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-acetylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, in-depth solutions grounded in chemical principles to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of Methyl 5-acetylthiophene-3-carboxylate.

Q1: I'm having trouble dissolving Methyl 5-acetylthiophene-3-carboxylate in DMSO. Is this expected?

A: Yes, it is not uncommon for substituted thiophene compounds to exhibit limited or slow solubility, even in a powerful aprotic solvent like DMSO.[1] The crystalline structure of the compound can significantly impact the kinetics of dissolution. While DMSO is an excellent solvent for a wide range of organic molecules, factors like particle size, purity, and the presence of moisture can hinder the process.[2][3]

Q2: What is the maximum concentration of Methyl 5-acetylthiophene-3-carboxylate I can expect to achieve in DMSO?

A: Precise solubility limits are often not published and can vary between batches due to subtle differences in crystalline form (polymorphism). It is always best practice to determine the approximate solubility empirically for your specific lot. A step-by-step protocol for this is provided in the Troubleshooting Guide section. As a starting point for many similar small molecules, researchers often prepare stock solutions in the 10-50 mM range.

Q3: Can I heat the solution to aid dissolution?

A: Gentle heating can be an effective method to increase the rate of dissolution. However, it must be done with caution. We recommend using a calibrated water bath set to a temperature no higher than 37-50°C.[4] It is crucial to ascertain the thermal stability of the compound, as excessive heat can lead to degradation. Always monitor the solution closely during warming.

Q4: How stable is Methyl 5-acetylthiophene-3-carboxylate in a DMSO stock solution?

A: While many compounds are stable in DMSO for extended periods when stored correctly, stability is compound-specific. Thiophene rings can be susceptible to oxidation, and esters can undergo hydrolysis if water is present. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][5] Using anhydrous (≥99.9% purity) DMSO from a freshly opened bottle is critical for preparing stock solutions intended for storage.[2][6] For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C, protected from light.[7] Avoid repeated freeze-thaw cycles.[7]

Q5: Are there alternative solvents I can use?

A: If DMSO proves problematic for your specific application, other polar aprotic solvents like Dimethylformamide (DMF) might be considered.[3] However, for biological assays, the toxicity of the solvent is a primary concern. For in vivo studies, co-solvent systems using agents like Tween 80, PEG400, or carboxymethylcellulose (CMC) are often employed to create stable formulations.[7] The choice of solvent is highly dependent on the experimental context.

In-Depth Troubleshooting Guides

This section provides structured protocols to systematically address and resolve solubility issues.

Problem 1: The compound is not dissolving completely, leaving visible particulates.

This is the most common issue and can often be resolved by optimizing the solubilization technique.

Causality: The energy barrier to break the compound's crystal lattice has not been overcome by the solvation energy provided by DMSO alone at room temperature. Insufficient mechanical agitation or the presence of moisture can exacerbate this issue.

Solution: Standard Protocol for Solubilization

This protocol is designed to ensure all critical steps for proper dissolution are followed.

StepActionRationale / Key Observation
1 Prepare High-Quality Solvent Use anhydrous, ≥99.9% purity DMSO from a recently opened bottle.[2][6]
2 Accurate Weighing Weigh the desired amount of Methyl 5-acetylthiophene-3-carboxylate using a calibrated analytical balance and place it in a sterile, appropriate-sized vial (e.g., glass or polypropylene).
3 Solvent Addition Add the calculated volume of DMSO to the solid compound to achieve the target concentration. Do not add the solid to the solvent, as this can cause clumping.
4 Mechanical Agitation Immediately cap the vial and vortex vigorously for 1-2 minutes. This provides the initial mechanical energy to break up aggregates.
5 Sonication (Optional but Recommended) Place the vial in a bath sonicator for 10-15 minutes.[4] Sonication uses high-frequency sound waves to create micro-cavitations, which provides highly effective localized energy for dissolution. Ensure the water in the bath does not become excessively hot.
6 Gentle Warming (If Necessary) If particulates remain, place the vial in a water bath at 37°C for 10-20 minutes.[4] Periodically remove and vortex. Observe: The solution should become clear. If it does not, the concentration may be too high.
7 Final Inspection Once cool, hold the vial against a light source to visually confirm that no particulates or haze are present. A completely clear solution is the goal.
Problem 2: The compound dissolves initially but precipitates upon storage or dilution into an aqueous buffer.

This indicates that the solution was either supersaturated or that the compound has very low aqueous solubility, a common challenge in drug discovery.

Causality:

  • Supersaturation: The compound may have been forced into solution (e.g., by heating) at a concentration above its thermodynamic equilibrium solubility at room temperature or storage temperature (-20°C).

  • Aqueous Precipitation: When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the solvent environment changes dramatically from highly organic to mostly aqueous.[2] If the compound's aqueous solubility is lower than the final diluted concentration, it will precipitate.

Solution Workflow: Preventing Precipitation

G start Precipitation Observed check_aq Precipitation upon aqueous dilution? start->check_aq Where did it happen? check_storage Precipitation during storage? start->check_storage Where did it happen? aq_sol Issue: Low Aqueous Solubility check_aq->aq_sol storage_sol Issue: Supersaturation check_storage->storage_sol stepwise_dil Solution 1: Perform stepwise dilutions. Dilute stock in DMSO first, then add to buffer. aq_sol->stepwise_dil Try this first lower_conc Solution 2: Lower the final working concentration. stepwise_dil->lower_conc If still precipitates cosolvent Solution 3 (Advanced): Use co-solvents or excipients (e.g., Tween 80) in the final buffer. lower_conc->cosolvent If still precipitates remake Solution: Prepare a new, lower concentration stock solution without heating. storage_sol->remake

Caption: Troubleshooting workflow for compound precipitation.

Protocol for Dilution into Aqueous Media:

  • Avoid Shock Precipitation: Do not dilute the 100% DMSO stock directly into your final aqueous buffer in one step. This "shock" is a primary cause of precipitation.[2]

  • Intermediate Dilutions: Perform serial dilutions of your concentrated stock in pure DMSO first to get closer to the final concentration.[2]

  • Final Dilution: Add the final, less-concentrated DMSO solution dropwise to your aqueous buffer while vortexing or stirring. This gradual introduction allows for better mixing and equilibration.

  • Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[2][7] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.[8]

References

  • ResearchGate. (2014). How to dissolve a poorly soluble drug?[Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • St. Onge, R. P., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?[Link]

  • PubChem. Methyl 5-acetylthiophene-2-carboxylate. [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Preventing decarboxylation during thiophene ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Ester Hydrolysis

Ticket ID: TPH-HYD-001 Topic: Prevention of Decarboxylation During Thiophene Ester Hydrolysis Status: Active Guide Assigned Specialist: Senior Application Scientist

The "Thiophene Trap": Executive Summary

The Core Problem: Researchers often treat thiophene esters like standard benzoate esters. This is a critical error. Thiophene is an electron-rich heterocycle (super-aromatic). When you place an electron-withdrawing carboxyl group at the C2 (or C3) position, you create a "push-pull" electronic system.

Upon hydrolysis, the resulting free carboxylic acid is frequently thermally unstable, particularly if the ring possesses other electron-donating substituents (like amino or alkoxy groups). The ring acts as an internal nucleophile, facilitating the loss of


 via an ipso-protonation mechanism, similar to the decarboxylation of 

-keto acids.

The Golden Rules:

  • Never heat the free acid: Decarboxylation is often driven by the thermal instability of the protonated acid, not the salt.

  • Avoid strong mineral acids: The "standard" pH 1 workup is the primary cause of failure.

  • Anhydrous is safer: Water promotes the equilibrium that leads to decarboxylation; anhydrous hydroxide sources (TMSOK) are superior for labile substrates.

Diagnostic Center: Troubleshooting Your Reaction

Use this dashboard to identify if decarboxylation is your specific failure mode.

SymptomObservationDiagnosisImmediate Action
Gas Evolution Bubbling observed during acidification (workup), not during hydrolysis.Acid-Catalyzed Decarboxylation. The free acid is unstable at low pH.Stop acidification immediately. Basify to pH 8. Extract as a salt or use a buffer (pH 4-5).
Missing Mass LCMS shows loss of starting material, but product peak is [M-44].Thermal Decarboxylation. The reaction temperature was too high.Repeat reaction at 0°C or RT. Switch to LiOH or TMSOK.
"Clean" NMR NMR shows only the decarboxylated thiophene ring (proton at C2/C3).Complete Degradation. Occurred during workup or drying.Avoid heat during rotovap. Do not dry the free acid in an oven.

Mechanistic Insight: Why It Happens

To prevent the side reaction, you must understand the pathway. The danger zone is not the saponification (Step 1), but the acidification/isolation (Step 2).

DecarboxylationMechanism Ester Thiophene Ester (Stable) Salt Carboxylate Salt (Stable in Base) Ester->Salt Hydrolysis (OH- / TMSOK) Acid Free Acid (UNSTABLE) Salt->Acid Acidic Workup (H+) Transition Ipso-Protonated Intermediate Acid->Transition Thermal/Acidic Trigger Product Decarboxylated Product + CO2 Transition->Product Irreversible Loss of CO2

Figure 1: The mechanism illustrates that the carboxylate salt is generally stable. The risk spikes immediately upon protonation to the free acid, where the electron-rich thiophene ring facilitates the ejection of


.

Protocol Library: Validated Solutions

Method A: The Specialist (Anhydrous TMSOK)

Best for: Highly labile esters, substrates sensitive to water, or when isolation of the salt is acceptable.

Potassium trimethylsilanolate (TMSOK) acts as a source of anhydrous hydroxide soluble in organic solvents.[1] It cleaves the ester via a nucleophilic attack without requiring water, preventing the formation of the unstable free acid during the reaction.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of thiophene ester in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add 1.1–1.5 equiv of solid TMSOK (Potassium trimethylsilanolate) at Room Temperature (RT).

    • Note: If the substrate is extremely fragile, perform at 0°C.

  • Reaction: Stir for 1–4 hours. A precipitate (the potassium carboxylate salt) often forms.

  • Workup (Crucial):

    • Option 1 (Isolation as Salt): Filter the precipitate, wash with dry ether/pentane. Do not acidify. This is the safest route.

    • Option 2 (Free Acid): If you must have the acid, dilute with Et2O, cool to 0°C, and acidify with 0.5 M KHSO4 or Citric Acid (mild buffers) only to pH 4–5. Extract immediately and keep cold.

Method B: Controlled LiOH Hydrolysis

Best for: General substrates where TMSOK is unavailable.

Lithium Hydroxide is preferred over NaOH/KOH because the lithium cation coordinates with the ester carbonyl oxygen, accelerating hydrolysis and allowing for milder conditions (lower temperature).

Protocol:

  • Solvent System: Prepare a mixture of THF:Water (4:1).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Addition: Add LiOH (2.0 equiv).

  • Monitoring: Monitor by TLC/LCMS. Do not heat to reflux.

  • The "Cold Workup" (Anti-Decarboxylation Step):

    • Dilute with EtOAc while still at 0°C.

    • Acidify using cold 1N HCl or Citric acid dropwise.

    • Stop acidification as soon as the pH reaches 3–4. Do not go to pH 1.

    • Extract immediately. Evaporate solvent at <30°C (do not use a hot water bath).

Decision Matrix: Selecting Your Method

Use this logic flow to select the safest protocol for your specific thiophene derivative.

DecisionTree Start Analyze Substrate Q1 Electron Donating Group (e.g., -NH2, -OR) on Ring? Start->Q1 Q2 Is the Salt Form Acceptable? Q1->Q2 Yes (High Risk) MethodB Method B: LiOH (0°C, Citric Acid Workup) Q1->MethodB No (Standard Risk) MethodA Method A: TMSOK (Anhydrous) Q2->MethodA Yes (Safest) Q2->MethodB No (Use Buffer Workup) MethodC Method C: Krapcho (Demethylation)

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of LiOH? A: You can, but LiOH is superior for two reasons:

  • Solubility: LiOH is more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.

  • Lewis Acidity: The

    
     ion acts as a weak Lewis acid, activating the carbonyl and speeding up the reaction without requiring heat [3].
    

Q: My product decarboxylates even with Citric Acid workup. What now? A: If the free acid is that unstable, do not isolate it. Perform the hydrolysis using TMSOK (Method A) to generate the potassium salt. Use the crude salt directly in your next step (e.g., amide coupling). Most coupling reagents (HATU/EDC) work fine with carboxylate salts if you add 1 equivalent of HCl (as a solution in dioxane) in situ or simply rely on the buffering capacity of the coupling reaction mixture.

Q: Why does the 3-amino-2-thiophenecarboxylic acid decarboxylate so fast? A: This is a classic "push-pull" system. The amino group (electron donor) pushes electron density into the ring, while the carboxyl group (electron withdrawer) pulls it. Upon protonation, the ring is extremely susceptible to ipso-attack by a proton, ejecting


 to restore aromaticity. This is structurally similar to the instability of 

-amino acids or anthranilic acids [1].

Q: Is Krapcho decarboxylation relevant here? A: Ironically, yes. The Krapcho reaction intentionally decarboxylates esters using halide salts at high temperatures. If you use harsh conditions (high heat, halide salts), you are inadvertently performing a Krapcho reaction. This is why keeping the reaction cold and halide-free (using TMSOK) is critical.

References

  • Mechanism of Decarboxylation: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • TMSOK Hydrolysis: Laganis, E. D.; Chenard, B. L.[1] "Metal silanolates: organic soluble equivalents for O-2 and HO-". Tetrahedron Letters, 1984, 25(51), 5831-5834.

  • Lithium Hydroxide Specificity: Wietelmann, U. "Lithium Hydroxide". Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Thiophene Stability: Campaigne, E.; LeSuer, W. M. "3-Thenoic Acid". Organic Syntheses, 1953, 33,[2] 94. (Highlighting stability differences between 2- and 3- isomers).

Sources

Technical Support Center: Thiophene Acylation Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing Friedel-Crafts acylation on thiophene rings.

Core Directive & Executive Summary

The Challenge: Thiophene is a


-excessive heterocycle, reacting approximately 

to

times faster than benzene in electrophilic aromatic substitution (EAS). While this high reactivity is an asset, it frequently leads to polyacylation , polymerization (tar formation) , and regioselectivity issues .

The Solution: Optimizing yield requires shifting away from "sledgehammer" catalysts (like stoichiometric AlCl


) toward milder, tunable Lewis acids or heterogeneous catalysts that prevent ring degradation while maintaining high conversion rates.

Module 1: Regioselectivity & Mechanism

Q: Why do I almost exclusively get substitution at the 2-position?

A: This is governed by the stability of the


-complex (Wheland intermediate).
  • C2 Attack (Preferred): The positive charge is delocalized over 3 resonance structures, utilizing the sulfur atom's lone pair effectively without disrupting the ring's stability as severely.

  • C3 Attack (Disfavored): The positive charge is delocalized over only 2 resonance structures.

Key Insight: To achieve 3-acylation , you cannot rely on standard Friedel-Crafts conditions. You must use a steric blocking strategy (e.g., placing a bulky group at C2, acylating C3, then removing the blocker) or utilize lithiation-trapping methods, which are outside the scope of classical Friedel-Crafts.

Visualization: Resonance Stabilization Pathway

ThiopheneMechanism Start Thiophene + Acylium Ion (R-C=O+) C2_Attack C2-Attack Intermediate (3 Resonance Forms) STABLE Start->C2_Attack Kinetic Preference C3_Attack C3-Attack Intermediate (2 Resonance Forms) UNSTABLE Start->C3_Attack High Energy Barrier Product_2 2-Acylthiophene (Major Product) C2_Attack->Product_2 -H+ Product_3 3-Acylthiophene (Trace/Minor) C3_Attack->Product_3 -H+

Caption: Comparative stability of Wheland intermediates driving C2-regioselectivity.

Module 2: Catalyst & Reagent Selection[1][2]

Critical Warning: Do not treat thiophene like benzene. Using stoichiometric aluminum chloride (AlCl


) often results in a black, polymeric tar due to ring opening and acid-catalyzed polymerization.
Comparative Analysis of Catalytic Systems
Catalyst SystemAcylating AgentTemp (°C)Yield PotentialProsCons
Iodine (I

) (Recommended)
Acetic Anhydride0–25°C85–95%Mild, cheap, solvent-free option, no tar.Requires precise control of exotherm.
H-Beta Zeolite Acetic Anhydride60°C>98%Reusable, heterogeneous, green chemistry.Requires specific catalyst prep (calcination).[1]
SnCl

Acyl Chloride0°C70–85%Milder than AlCl

, good for sensitive substrates.
Toxic tin waste, difficult workup.
AlCl

Acyl Chloride-10°C40–60%Strongest activation.High risk of polymerization. Difficult quenching.

Module 3: Optimized Experimental Protocols

Protocol A: The "Green" Iodine-Catalyzed Method (High Yield)

Best for: Routine synthesis of 2-acetylthiophene without heavy metal waste.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

    
    ).
    
  • Reagents: Add Thiophene (10 mmol) and Acetic Anhydride (12 mmol).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add Iodine (I

    
    )  (0.1 mmol, ~1 mol%) in one portion.
    
  • Reaction:

    • The solution will turn violet/dark immediately.

    • Stir at 0°C for 15 minutes, then allow to warm to room temperature (25°C).

    • Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 1–2 hours.

  • Quench: Add 10 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate)
    to reduce the iodine (color changes from violet to yellow/colorless).
  • Workup: Extract with Dichloromethane (DCM) (3 x 15 mL). Wash combined organics with NaHCO

    
     (sat.) and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Remove solvent in vacuo. If necessary, purify via short-path distillation or silica plug.

Protocol B: Heterogeneous Zeolite Method (Scalable)

Best for: Large scale, flow chemistry, or industrial application.

  • Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 550°C for 4 hours prior to use to activate acid sites.[1]

  • Reaction: Mix Thiophene (1 equiv) and Acetic Anhydride (3 equiv) with the activated zeolite (10 wt% relative to thiophene).

  • Conditions: Heat to 60°C for 2 hours.

  • Workup: Simple filtration to recover the catalyst (can be regenerated). Distill the filtrate to isolate the product.[1][2]

    • Note: This method frequently achieves >98% conversion with >99% selectivity for the 2-isomer.

Module 4: Troubleshooting & Diagnostics

Interactive Troubleshooting Tree

Troubleshooting Issue Start: What is the primary failure mode? Tar Black Tar / Polymerization Issue->Tar LowYield Low Yield (<50%) Issue->LowYield Isomers Mixture of Isomers Issue->Isomers Sol_Tar1 Temp too high. Reduce to -10°C or 0°C. Tar->Sol_Tar1 Sol_Tar2 Catalyst too strong. Switch AlCl3 -> SnCl4 or Iodine. Tar->Sol_Tar2 Sol_Yield1 Moisture present. Flame dry glassware. LowYield->Sol_Yield1 Sol_Yield2 Stoichiometry off. Use 1.2-1.5 eq of Acylating agent. LowYield->Sol_Yield2 Sol_Iso Check C2 Blocking. Is C2 sterically hindered? Isomers->Sol_Iso

Caption: Diagnostic workflow for common acylation failures.

FAQ: Specific User Scenarios

Q: My reaction mixture turned into a solid black mass within 5 minutes. What happened? A: You likely experienced exothermic polymerization . Thiophene is sensitive to strong acids.

  • Fix: If using AlCl

    
    , add the catalyst very slowly to the acyl chloride first (forming the complex), then add the thiophene dropwise at -10°C. Never add solid AlCl
    
    
    
    directly to neat thiophene.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetic Anhydride is preferred for thiophene.

  • Reasoning: Acetyl chloride generates HCl gas as a byproduct, which can protonate the thiophene ring and initiate polymerization. Acetic anhydride generates acetic acid, which serves as a milder solvent/buffer.

Q: How do I remove the "rotten egg" smell during workup? A: The smell indicates thiophene decomposition (desulfurization).

  • Fix: Ensure your reaction temperature did not exceed 60°C (for zeolites) or 25°C (for iodine). Wash the organic phase with a dilute bleach solution (sodium hypochlorite) carefully to oxidize sulfur byproducts, followed by thiosulfate to quench.

References

  • Regioselectivity Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Zeolite Catalysis: Wang, Q., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." Trade Science Inc.[3]Link

  • Iodine Catalysis Protocol: Bowman, D. C. (2004).[4] "Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine." The Chemical Educator. Link

  • Catalyst Comparison Guide: BenchChem. (2025).[1] "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene." Link

  • General Mechanism & Limitations: Sigma-Aldrich. "Friedel–Crafts Acylation Reaction."[1][5][2][6][7][8][9][10][11][12] Link

Sources

Troubleshooting Grignard reactions with acetylthiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Based Grignard Architectures

Topic: Troubleshooting Grignard Reactions with Acetylthiophene Esters Ticket ID: GRIG-THIO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Three-Front War"

Welcome to the advanced troubleshooting desk. Reacting Grignard reagents with acetylthiophene esters (e.g., Methyl 5-acetylthiophene-2-carboxylate) is deceptive.[1] You are not running a simple nucleophilic addition; you are managing a competition between three distinct reactive centers.

Failure in these reactions typically stems from a misunderstanding of the Basicity vs. Nucleophilicity ratio.

Reactive CenterThe TrapResult
Acetyl Group (Ketone)

-Proton Acidity (

)
Enolization: Grignard acts as a base.[1][2] Starting material is recovered.[1][3][4]
Ester Group Lower electrophilicity than ketoneOver-Addition: Formation of tertiary alcohols or diols instead of selective ketone addition.[1]
Thiophene Ring C-H Acidity (especially C5 position)Metallation: Grignard deprotonates the ring. Deuterium quench studies reveal D-incorporation.[1]

Diagnostic Pathways (Visual Logic)

Before adjusting your protocol, map your failure mode to the reaction pathway below.

ReactionPathways Start Start: Acetylthiophene Ester + R-MgX Path_A Path A: Nucleophilic Attack (Desired) Start->Path_A Low Temp / CeCl3 Path_B Path B: Enolization (Basicity) Start->Path_B Hindered R-MgX / High Temp Path_C Path C: Ring Metallation (Deprotonation) Start->Path_C Excess R-MgX / Turbo Product_A Alkoxide Intermediate Path_A->Product_A Product_B Magnesium Enolate Path_B->Product_B Product_C Thienyl Grignard Path_C->Product_C Quench Acidic Quench (H3O+) Product_A->Quench Product_B->Quench Product_C->Quench Final_A Target Alcohol (High Yield) Quench->Final_A Path A Final_B Recovered Starting Material (Failure) Quench->Final_B Path B Final_C C-5 Deuterated/Protonated Impurity Quench->Final_C Path C

Caption: Figure 1. Kinetic competition between nucleophilic addition (A), enolization (B), and metallation (C).[1]

Troubleshooting Modules

Issue 1: "I recovered 90% of my starting material, but the Grignard is gone."

Diagnosis: Enolization. The acetyl group on the thiophene ring has acidic


-protons. If your Grignard reagent is bulky (e.g., t-BuMgCl) or the reaction temperature is too high (

), the Grignard reagent acts as a base, stripping a proton to form a magnesium enolate.[1] Upon quenching with acid, the enolate simply reverts to the starting ketone [1].

The Fix: The Imamoto Protocol (Cerium Chloride) Lanthanide salts, specifically anhydrous Cerium(III) Chloride (


), suppress the basicity of Grignard reagents while enhancing their nucleophilicity. This promotes 1,2-addition over enolization [2].[1]
  • Mechanism: The hard Lewis acid

    
     coordinates oxophilically to the carbonyl oxygen, activating it for attack. The organocerium species formed in situ is less basic than the organomagnesium parent.
    
Issue 2: "I see a mixture of secondary and tertiary alcohols."

Diagnosis: Chemo-selectivity Failure. You are attacking the ester group. While ketones are generally more reactive, standard Grignard reagents at room temperature will eventually attack the ester, especially if the ketone addition is sluggish.

The Fix: Cryogenic Control & Stoichiometry

  • Temperature: Run the addition at

    
    . Ketones react rapidly at this temperature; esters are significantly slower.[1]
    
  • Stoichiometry: Use exactly 1.05 equivalents of Grignard.

  • Inverse Addition: Add the Grignard to the substrate solution. This keeps the concentration of Grignard low relative to the substrate, preventing the "double attack" on the ester.

Issue 3: "My product cyclized into a lactone."

Diagnosis: The Ortho-Effect. If your substrate is Methyl 2-acetylthiophene-3-carboxylate (or the 3-acetyl-2-carboxylate isomer), the ketone and ester are ortho to each other.[1]

  • Grignard attacks the ketone ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Alkoxide formed.[2][4]
    
  • The alkoxide is positioned perfectly to attack the adjacent ester.

  • Result: A cyclic lactone (thiophene analogue of phthalide).[1]

The Fix: If this cyclization is unwanted, you must reduce the ester to an alcohol before the Grignard step, or protect the resulting tertiary alcohol immediately in situ (difficult). Often, this cyclization is actually a desired pathway for polycyclic synthesis.[1]

Master Protocol: Cerium-Mediated Selective Addition[1]

This protocol is the "Gold Standard" for enolizable heterocyclic ketones [2][3].

Reagents:

  • Anhydrous

    
     (Must be dried![1] Heptahydrate will destroy your reaction).[1]
    
  • THF (Anhydrous, inhibitor-free).[1]

  • Grignard Reagent (

    
    ).[1]
    
  • Acetylthiophene ester substrate.[1]

Step-by-Step:

  • Activation of

    
    : 
    
    • Place

      
       (1.5 eq) in a flask.
      
    • Heat to

      
       under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn fine and white. Crucial: Failure to dry completely releases water, quenching the Grignard.
      
    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried

      
      . Stir vigorously for 2 hours at RT. The suspension should look milky (the "Imamoto Slurry").
      
  • Substrate Addition:

    • Cool the slurry to

      
      .
      
    • Add the Acetylthiophene ester (1.0 eq) dissolved in minimal THF. Stir for 30 mins to allow Lewis acid coordination.

  • Grignard Addition:

    • Add

      
       (1.2 eq) dropwise over 20 minutes at 
      
      
      
      .[1]
    • Note: The organocerium reagent forms transiently and attacks the ketone.

  • Monitoring & Quench:

    • Monitor by TLC.[1][5] If starting material persists after 1 hour, warm slowly to

      
      .
      
    • Quench: Add 10% aqueous acetic acid or saturated

      
      .[1] Avoid strong HCl, as thiophene tertiary alcohols are prone to acid-catalyzed elimination (dehydration) to form vinyl-thiophenes, which polymerize rapidly.[1]
      

Decision Tree: Troubleshooting Logic

Use this flow to determine your next experimental move.

TroubleshootingTree Problem Identify Problem SM_Recovered Recovered Starting Material? Problem->SM_Recovered Impurity_Profile Impurity Profile? Problem->Impurity_Profile Check_D2O Quench with D2O SM_Recovered->Check_D2O Over_Addition Diol / Tertiary Alcohol? Impurity_Profile->Over_Addition Deuterium_Found Deuterium Incorporated? Check_D2O->Deuterium_Found Yes_Deuterium Issue: Ring Metallation Fix: Lower Temp or Protect Thiophene C-H Deuterium_Found->Yes_Deuterium Yes No_Deuterium Issue: Enolization Fix: Use CeCl3 (Imamoto) Deuterium_Found->No_Deuterium No Fix_Selectivity Fix: Cool to -78C Inverse Addition Over_Addition->Fix_Selectivity

Caption: Figure 2. Logic flow for isolating the root cause of reaction failure.

References

  • Imamoto, T., et al. (1989).[1] "Reactions of Carbonyl Compounds with Grignard Reagents Promoted by Cerium(III) Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Conlon, D. A., et al. (1989).[1] "The preparation of 2-substituted thiophenes via the reaction of 2-thienyllithium with electrophiles." Journal of Organic Chemistry, 54(5), 1205–1208.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Chemoselectivity mechanisms).

Sources

Technical Support Center: Crystallization of Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful crystallization of Methyl 5-acetylthiophene-3-carboxylate. It addresses common challenges and offers practical, field-proven solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Methyl 5-acetylthiophene-3-carboxylate?

A1: The ideal solvent is one that dissolves the compound when hot but not at room temperature.[1] For thiophene derivatives, a common starting point is to test a range of solvents with varying polarities. A general rule of thumb is that polar solvents work well for purifying polar compounds, while non-polar solvents are best for non-polar compounds.[2] A mixture of solvents, one in which the compound is soluble and another in which it is less soluble, can also be effective. For similar thiophene derivatives, mixtures like methanol and chloroform have been used successfully.[3]

Q2: How do I perform a solvent selection test?

A2: A systematic approach is crucial for identifying the optimal solvent.

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. If the compound dissolves immediately, that solvent is likely too good and will result in poor recovery.[4]

  • If the compound does not dissolve at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound upon heating.[4]

  • Allow the heated solution to cool to room temperature, and then place it in an ice bath. The formation of crystals upon cooling indicates a suitable solvent.[1]

Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?

A3: Several techniques can induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.[1][5]

  • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystallization.[1]

  • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Solvent Removal: As a last resort, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[5]

Q4: The crystals formed very quickly and look like a powder. Is this a problem?

A4: Yes, rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[5] Ideal crystallization involves the slow formation of well-defined crystals over a period of about 20 minutes.[5] To slow down crystallization, you can add a small amount of additional hot solvent to the solution before allowing it to cool.[5]

Q5: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[5] This typically happens when the melting point of the compound is lower than the boiling point of the solvent.[5] To remedy this, you can:

  • Return the mixture to the heat and add more of the "soluble solvent" if using a mixed solvent system.

  • Choose a solvent with a lower boiling point.[6]

  • If impurities are the cause, consider a preliminary purification step, such as treatment with activated carbon.[5][6]

Troubleshooting Guide

This section provides solutions to more specific issues you may encounter during the crystallization of Methyl 5-acetylthiophene-3-carboxylate.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Purified Compound 1. Too much solvent was used during dissolution. 2. The compound is significantly soluble in the cold washing solvent. 3. Premature crystallization occurred during hot filtration.[1]1. Use the minimum amount of hot solvent necessary to dissolve the compound.[1] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 3. Preheat the filtration apparatus (funnel and flask) to prevent cooling.[6]
Colored Impurities in Final Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to use too much charcoal as it can also adsorb the desired product.
Crystals are very fine or needle-like The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
No Crystal Formation 1. Nucleation has not occurred. 2. The solution is not sufficiently supersaturated.1. Scratch the inside of the flask with a glass rod or add a seed crystal.[1] 2. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude Methyl 5-acetylthiophene-3-carboxylate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a separate flask and funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.[1]

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble.

  • Induce Crystallization: While the solution is still hot, add a second solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the first solvent until the solution becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in the single solvent protocol.

Visualizations

Solvent Selection Workflow

G start Start: Crude Product test_solvents Test solubility in various solvents start->test_solvents dissolves_rt Dissolves at Room Temp? test_solvents->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No reject_solvent Reject Solvent dissolves_rt->reject_solvent Yes insoluble_hot Insoluble when Hot? insoluble_hot->reject_solvent Yes dissolves_hot->insoluble_hot No crystals_cool Crystals form on Cooling? dissolves_hot->crystals_cool Yes crystals_cool->reject_solvent No good_solvent Good Solvent Candidate crystals_cool->good_solvent Yes

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Troubleshooting Crystallization Failure

G start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes concentrate Concentrate Solution check_saturation->concentrate No scratch Scratch flask induce_nucleation->scratch seed Add seed crystal induce_nucleation->seed evaporate Evaporate some solvent concentrate->evaporate success Crystals Form scratch->success seed->success reassess Re-cool and reassess evaporate->reassess reassess->success failure Still no crystals reassess->failure re_evaluate Re-evaluate solvent system failure->re_evaluate

Caption: A workflow for troubleshooting failed crystallization attempts.

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem.
  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available at: [Link]

  • Picking a recrystallization solvent? : r/chemhelp. Reddit. Available at: [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Available at: [Link]

  • Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. PubMed Central. Available at: [Link]

  • Methyl 5-acetylthiophene-2-carboxylate. PubChem. Available at: [Link]

  • Process for the purification of thiophenes. Google Patents.
  • SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • recrystallization.pdf. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. Available at: [Link]

  • Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Protheragen. Available at: [Link]

  • Common Challenges in Crystallization Processes. YouTube. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • 2-acetyl-5-methyl thiophene. The Good Scents Company. Available at: [Link]

  • Methyl thenoate. PubChem. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. PubMed Central. Available at: [Link]

  • Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight. SciSpace. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. apicule. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Available at: [Link]

  • A Facile and Improved Synthesis of 3-Fluorothiophene. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

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Technical Support Center: Stability and Handling of Acetylthiophene Carboxylates in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of acetylthiophene carboxylates under basic conditions. Our goal is to equip you with the expertise to anticipate challenges, diagnose experimental issues, and optimize your reaction outcomes by understanding the underlying chemical principles.

Section 1: Core Principles of Stability in Basic Media

This section addresses fundamental questions about the behavior of acetylthiophene carboxylates when subjected to basic reagents.

Q1: What is the primary and intended reaction of an acetylthiophene carboxylate ester under basic conditions?

The primary reaction is saponification (base-catalyzed hydrolysis).[1][2] In this nucleophilic acyl substitution, a hydroxide ion (from a base like NaOH or KOH) attacks the ester's carbonyl carbon.[3][4] This leads to the cleavage of the ester bond, forming an alcohol and a carboxylate salt.[5] The reaction is driven to completion because the final step, the deprotonation of the resulting carboxylic acid by a strong base (like the alkoxide leaving group or excess hydroxide), is essentially irreversible.[3][6] An acidic workup is then required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[7]

Q2: Beyond saponification, what are the main stability concerns and potential side reactions I should be aware of?

While saponification is often the goal, several competing pathways can compromise the yield and purity of your desired product. The three primary concerns are:

  • Thiophene Ring Degradation: The thiophene ring itself can be unstable under strongly basic conditions, particularly at elevated temperatures. Strong bases can deprotonate the acidic protons on the thiophene ring, which may initiate ring-opening or polymerization pathways, often resulting in dark, tar-like substances.[8]

  • Side Reactions at the Acetyl Group: The α-protons on the methyl of the acetyl group are acidic. The presence of a base can lead to enolate formation, which can then participate in undesirable side reactions such as self-condensation (aldol-type reactions), leading to higher molecular weight impurities.

  • Decarboxylation of the Carboxylic Acid Product: 5-Acetylthiophene-2-carboxylic acid is analogous to a β-keto acid. Such structures can be susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic conditions during workup.[9][10][11] This would result in the formation of 2-acetylthiophene as a byproduct.

Q3: How do reaction variables like base strength, temperature, and solvent choice impact the stability of acetylthiophene carboxylates?

These parameters are critical and must be carefully controlled:

  • Base Choice & Concentration: Stronger bases (e.g., higher concentrations of NaOH/KOH) and especially organometallic bases (like n-butyllithium) significantly increase the risk of deprotonating and opening the thiophene ring.[8][12] For standard saponification, common hydroxides like NaOH, KOH, and LiOH are used. Lithium hydroxide (LiOH) is often effective for more sterically hindered esters that are resistant to hydrolysis.[13]

  • Temperature: Higher temperatures accelerate all reactions, including desired saponification and undesired degradation. A key aspect of optimization is finding a temperature that allows for a reasonable reaction rate without causing significant decomposition of the starting material or product. For many saponifications, starting at room temperature and gently heating if necessary is a prudent approach.[7]

  • Solvent: The solvent must solubilize both the ester and the basic reagent. Alcoholic solvents (methanol, ethanol) are common but introduce the risk of transesterification if the reaction is not driven to completion.[13] Using a co-solvent system like tetrahydrofuran (THF) with water is often a superior choice as it can improve solubility while avoiding transesterification.[13][14]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Yield of the Desired Carboxylic Acid

Q: My saponification reaction is not going to completion, or I have a very low yield. What are the likely causes and solutions?

  • Possible Cause A: Incomplete Hydrolysis. The ester may be sterically hindered or poorly soluble in the reaction medium, slowing the rate of hydrolysis.

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS and allow it to stir longer. If the reaction is clean but slow, gradually increase the temperature (e.g., to 40-60°C) and continue monitoring.

      • Improve Solubility: Add a co-solvent like THF to the aqueous/alcoholic mixture to create a more homogeneous solution.[14]

      • Change the Base: Switch to Lithium Hydroxide (LiOH), as the smaller lithium cation can coordinate more effectively to the carbonyl oxygen, accelerating the nucleophilic attack.[13]

  • Possible Cause B: Product Degradation. Your reaction mixture is turning dark brown or black, and analysis shows a complex mixture of byproducts. This strongly suggests decomposition.

    • Solution:

      • Lower the Temperature: Degradation pathways have higher activation energies. Running the reaction at a lower temperature (even if it takes longer) will favor the desired saponification over decomposition.

      • Use a Milder Base or Lower Concentration: Reduce the molar excess of the base to the minimum required for the reaction to proceed.

      • Ensure an Inert Atmosphere: While not always necessary, radical anions from similar aromatic esters can decompose in the presence of oxygen.[15] If degradation is severe, running the reaction under a nitrogen or argon atmosphere may be beneficial.

  • Possible Cause C: Unintended Transesterification. You used an alcohol (e.g., methanol) as a solvent and your product is a different ester (e.g., the methyl ester instead of the desired acid).

    • Solution:

      • Avoid Alcoholic Solvents: The alkoxide formed from the solvent (e.g., methoxide from methanol) is a potent nucleophile that can compete with hydroxide, leading to transesterification.

      • Switch to a Non-Reactive Co-Solvent: The best practice is to use a solvent system like THF/water or Dioxane/water to avoid this issue entirely.[14]

Issue 2: Unexpected Byproducts are Observed During Analysis

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

  • Possible Cause A: Decarboxylation. After acidic workup, you isolate 2-acetylthiophene instead of, or in addition to, the expected carboxylic acid.

    • Solution:

      • Avoid Heat During Workup: Decarboxylation is often thermally induced.[9][11] Perform the acidification step in an ice bath and avoid heating the acidic mixture at any point.

      • Extract Promptly: After acidification, immediately extract the desired carboxylic acid into an organic solvent to remove it from the aqueous acidic environment.

  • Possible Cause B: Aldol-Type Condensation. You observe impurities with a higher molecular weight than your starting material or product.

    • Solution:

      • Lower the Reaction Temperature: As with other degradation pathways, condensation reactions are often suppressed at lower temperatures.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as determined by TLC or LCMS), proceed with the workup.

Section 3: Frequently Asked Questions (FAQs)

Q: Which base is best for saponification of acetylthiophene esters: NaOH, KOH, or LiOH?

There is no single "best" base for all substrates. NaOH and KOH are the most common and cost-effective choices.[7] However, for esters that are sterically hindered or otherwise resistant to hydrolysis, LiOH in a THF/water mixture is often more effective due to the higher oxophilicity of the Li⁺ ion, which activates the carbonyl group toward nucleophilic attack.[13]

Q: How can I effectively monitor the progress of my saponification reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting ester (less polar) and the product carboxylic acid (more polar, often stays at the baseline). To visualize the acid, you may need a stain like potassium permanganate or iodine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LCMS) is ideal, as it can track the disappearance of the starting material and the appearance of the product mass.

Q: At what point does thiophene ring opening become a significant risk?

Ring opening is typically associated with very strong bases like organolithiums or harsh conditions.[8][12] With standard aqueous NaOH or KOH at room temperature to moderate heat (~60°C), the risk is relatively low for simple acetylthiophene carboxylates. The risk increases significantly with:

  • Temperatures exceeding 80-100°C.

  • High concentrations of base (>5M).

  • Prolonged reaction times (e.g., >24 hours) under heating.

  • The presence of other electron-withdrawing groups on the thiophene ring.

Section 4: Protocols and Data
Experimental Protocol 1: Optimized Saponification of Ethyl 5-Acetylthiophene-2-Carboxylate

This protocol is designed to minimize degradation while ensuring complete hydrolysis.

Materials:

  • Ethyl 5-acetylthiophene-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 5-acetylthiophene-2-carboxylate in a mixture of THF and water (3:1 v/v, e.g., 15 mL THF and 5 mL water for 10 mmol of ester).

  • Addition of Base: Add the LiOH·H₂O in one portion to the stirring solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting ester should have a higher Rf, and the product acid will be at the baseline. The reaction is typically complete within 2-4 hours. If the reaction is slow, gently warm the mixture to 40°C.

  • Workup - Quenching: Once the starting material is consumed, cool the flask in an ice bath. Slowly add 1M HCl with stirring until the pH of the aqueous layer is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-acetylthiophene-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization if necessary.

Data Tables

Table 1: Recommended Conditions for Saponification of Thiophene Esters

ParameterRecommended ConditionRationale & Expert Notes
Base LiOH > KOH ≈ NaOHLiOH is generally more effective for challenging hydrolyses.[13] Use 1.5-2.0 equivalents.
Solvent THF / Water (3:1 to 2:1)Avoids transesterification and improves solubility of organic substrates.[14]
Temperature 25°C – 50°CStart at room temperature. Gentle heating can accelerate the reaction but increases degradation risk. Avoid temperatures > 60°C.
Workup pH 1 - 2Ensure complete protonation of the carboxylate salt for efficient extraction into the organic phase.
Atmosphere Air (default) or N₂An inert atmosphere (N₂) is recommended if significant dark coloration/degradation is observed.

Table 2: Quick Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Starting material remains after several hoursIncomplete reactionSwitch to LiOH; add THF as a co-solvent; gently warm to 40-50°C.
Dark tar/polymer formationRing/Substituent DegradationLower reaction temperature; reduce base concentration; run under N₂.
Product is a different esterTransesterificationReplace alcoholic solvent with a THF/water system.
2-Acetylthiophene is isolatedDecarboxylationPerform acidic workup in an ice bath; avoid any heating of the acidic mixture.[9][10]
Section 5: Mechanistic Visualizations

The following diagrams illustrate the key chemical pathways discussed in this guide.

G cluster_main Desired Saponification Pathway Ester Acetylthiophene Ester TI Tetrahedral Intermediate Ester->TI + OH⁻ Salt Carboxylate Salt TI->Salt - R'OH Acid Final Carboxylic Acid Salt->Acid + H₃O⁺ (Workup)

Caption: The desired reaction pathway for saponification.

G cluster_degradation Potential Degradation Pathways Start Acetylthiophene Carboxylate Deprotonation Ring Deprotonation (C-H Acidity) Start->Deprotonation Strong Base High Temp Enolate Enolate Formation (α-Proton Acidity) Start->Enolate Base RingOpening Ring Opening Deprotonation->RingOpening Tars Tars / Polymer RingOpening->Tars Condensation Aldol Condensation Enolate->Condensation Byproducts High MW Impurities Condensation->Byproducts

Caption: Major potential side reactions under basic conditions.

G action_node action_node end_node end_node start Low Yield of Carboxylic Acid? q_complete Is Reaction Complete by TLC/LCMS? start->q_complete q_dark Is Mixture Dark/Tarry? q_complete->q_dark Yes a_incomplete Increase time/temp. Switch to LiOH. Add THF co-solvent. q_complete->a_incomplete No q_dark->end_node No a_degradation Lower temperature. Reduce base concentration. Use N₂ atmosphere. q_dark->a_degradation Yes end Optimized Yield a_incomplete->end a_degradation->end a_decarboxylation Cool workup to 0°C. Avoid heating acid.

Caption: A workflow for troubleshooting low product yield.

References
  • Brandsma, L., & Verkruijsse, H. D. (2012). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. In Preparative Polar Organometallic Chemistry 1 (pp. 135-144). Springer, Berlin, Heidelberg. [Link]

  • Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society. [Link]

  • BenchChem. (n.d.).
  • Wildgoose, J. J., & Apperley, D. C. (2023). Ring-expansion and desulphurisation of thiophenes with an aluminium(i) reagent. Chemical Communications, 59(93), 13997-14000. [Link]

  • Wang, C., et al. (2013). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry, 9, 727-732. [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • ResearchGate. (n.d.). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2020, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • Quinoline. (n.d.). 5-Acetylthiophene-2-CarboxylicAcid98%. [Link]

  • Zhang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 369. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). BenchChem Technical Support.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Le, G. T., et al. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 14, 1416-1426. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. BenchChem Technical Support.
  • JETIR. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. [Link]

  • Perepichka, I. F., et al. (2021). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. Dyes and Pigments, 184, 108842. [Link]

  • Jain, N. F., & Masse, C. E. (2005).
  • IITian Explains. (2018, October 21). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced [Video]. YouTube. [Link]

  • Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 2-Acetylthiophene: Discovery and Historical Evolution. BenchChem Technical Support.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing 2-Acetylthiophene Synthesis. BenchChem Technical Support.
  • LibreTexts Chemistry. (2022, September 24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry Learner. (n.d.). Saponification: Definition, Examples, Mechanism, & Application. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Professor Dave Explains. (2021, April 3). 191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 22). Saponification. [Link]

  • PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. [Link]

  • Aouad, M. R., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(2), M1382. [Link]

  • Chemistry Stack Exchange. (2015, November 13). Stable thioesters in biological millieu?. [Link]

  • El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200271. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • El-Gendy, A. M., et al. (2022). Synthetic strategies and functional reactivity of versatile thiophene synthons. RSC Advances, 12(48), 31221-31248. [Link]

Sources

Minimizing side reactions in thiophene formylation vs acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Thiophene Formylation vs. Acetylation

Ticket ID: THIO-RXN-OPT-001 Status: Resolved Analyst: Senior Application Scientist

Executive Summary

Thiophene is a "super-aromatic" heterocycle, reacting approximately


 to 

times faster than benzene in electrophilic aromatic substitutions. This hyper-reactivity is a double-edged sword: while conversion is rapid, the risk of polymerization (tar formation) and poly-substitution is critical.

This guide addresses the two most common functionalization pathways—Vilsmeier-Haack Formylation and Friedel-Crafts Acetylation —with a focus on suppressing the specific side reactions inherent to each mechanism.

Module 1: Vilsmeier-Haack Formylation (Aldehyde Synthesis)

The Core Problem: Thermal Runaway & Moisture Sensitivity

The Vilsmeier reagent (chloroiminium ion) is thermally unstable and highly moisture-sensitive. Side reactions here are rarely due to "over-reaction" (di-formylation is rare due to deactivation) but rather reagent degradation and thermal polymerization .

Troubleshooting Q&A

Q: Why does my reaction mixture turn into a black tar upon adding thiophene? A: This is likely a thermal runaway. The formation of the Vilsmeier reagent (DMF + POCl


) is exothermic. If thiophene is added while the reagent is too hot (>20°C), the acid-catalyzed polymerization of thiophene initiates immediately.
  • Fix: Generate the Vilsmeier reagent at 0–5°C. Allow it to stir for 30 minutes to stabilize before adding thiophene dropwise. Keep the internal temperature below 10°C during addition.

Q: My yield is low, and I see unreacted thiophene, even with excess POCl


. 
A:  Moisture contamination has destroyed your electrophile. The Vilsmeier reagent hydrolyzes instantly in the presence of water to form inert dimethylammonium phosphate.
  • Fix: Dry your DMF over molecular sieves (4Å) for 24 hours. Ensure your glassware is oven-dried. The "fuming" of POCl

    
     is a sign of hydrolysis; use fresh reagents.
    

Q: The product darkens significantly during the workup/quenching. A: You are likely experiencing an "inverse quench" issue where the pH is too acidic for too long, promoting aldol-type condensations of the product.

  • Fix: Use a buffered quench. Instead of pouring the reaction into water, pour the reaction mixture into a cold Sodium Acetate (2M) solution. This buffers the HCl generated and prevents the pH from dropping to levels that degrade the aldehyde.

Visualizing the Failure Points

VilsmeierPathways DMF_POCl3 DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier 0-5°C Inert Inert Salt (No Reaction) Vilsmeier->Inert + H2O Thiophene Thiophene Addition Vilsmeier->Thiophene Moisture Moisture Contamination Polymer Black Tar (Polymerization) Thiophene->Polymer Thermal Runaway Product 2-Thiophenecarboxaldehyde Thiophene->Product Controlled Addn HighTemp Temp > 20°C HighTemp->Polymer

Figure 1: Critical control points in Vilsmeier-Haack formylation. Moisture kills the reagent; heat kills the substrate.

Module 2: Friedel-Crafts Acetylation (Ketone Synthesis)

The Core Problem: Catalyst Aggression & Selectivity

Unlike formylation, acetylation activates the ring further (initially), but the electron-withdrawing acetyl group eventually deactivates it. The main issues are 2,5-diacetylation (over-reaction) and Lewis-acid induced polymerization .

Troubleshooting Q&A

Q: I am getting significant amounts of 2,5-diacetylthiophene. A: Your catalyst is too strong or your stoichiometry is wrong. Aluminum Chloride (AlCl


) is a "sledgehammer" catalyst. It often requires stoichiometric quantities and can force a second acylation.[1][2]
  • Fix: Switch to a milder Lewis acid like Tin(IV) Chloride (SnCl

    
    )  or a solid acid catalyst like H-Beta Zeolite . These are strong enough to mono-acylate but weak enough to prevent di-acylation.
    

Q: The reaction mixture solidifies into a "thiophene tar" cake. A: This is proton-initiated cationic polymerization. Traditional Friedel-Crafts generates HCl. If the HCl concentration gets too high in the presence of unreacted thiophene, it polymerizes.

  • Fix:

    • Dilution: Increase solvent volume (DCM or 1,2-DCE) to dilute the generated HCl.

    • Order of Addition: Pre-complex the acetyl chloride with the catalyst before adding the thiophene. This ensures the electrophile is the acylium ion (which reacts cleanly) rather than a proton (which causes tar).

Q: Can I use Zeolites to avoid liquid waste? A: Yes, this is the modern "Green Chemistry" standard.

  • Fix: Use H-Beta Zeolite (Si/Al ratio ~25). It provides high shape selectivity for the 2-position and suppresses the formation of bulky di-acetylated byproducts due to pore size constraints.

Visualizing Catalyst Selectivity

AcetylationSelectivity Input Thiophene + Ac2O/AcCl AlCl3 Catalyst: AlCl3 (Strong Lewis Acid) Input->AlCl3 SnCl4 Catalyst: SnCl4 or Zeolite (Moderate Lewis Acid) Input->SnCl4 Mono 2-Acetylthiophene (Major Product) AlCl3->Mono 60% Di 2,5-Diacetylthiophene (Side Product) AlCl3->Di 30% (Risk) Tar Polymer/Tar AlCl3->Tar High Risk SnCl4->Mono >90% SnCl4->Di <5% SnCl4->Tar Minimal

Figure 2: Catalyst selection impact on product distribution. Milder catalysts (SnCl4/Zeolites) drastically reduce over-reaction.

Module 3: Comparative Data & Protocols

Side Reaction Risk Matrix
FeatureVilsmeier-Haack (Formylation)Friedel-Crafts (Acetylation)
Primary Side Product Dimerization / Polymerization2,5-Diacetylthiophene
Major Risk Factor Temperature > 20°CCatalyst Strength (AlCl

)
Moisture Tolerance Zero (Kills reagent)Low (Deactivates catalyst)
Workup Hazard pH shock (Aldol condensation)Emulsion / Hydrolysis of salts
Recommended Control Cryogenic Addition (0°C) Catalyst Tuning (SnCl

)
Standardized Protocols
Protocol A: Optimized Vilsmeier-Haack Formylation

Best for: High purity mono-formylation.

  • Reagent Prep: In a flame-dried flask under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , add dry DMF (1.2 eq). Cool to 0°C.[3]
    
  • Formation: Add POCl

    
     (1.1 eq) dropwise over 20 mins. Do not let T > 10°C. A white/yellow semi-solid (Vilsmeier salt) will form. Stir at 0°C for 30 mins.
    
  • Addition: Dilute thiophene (1.0 eq) in 1,2-DCE (to prevent viscosity issues) and add dropwise.

  • Reaction: Warm to RT and reflux (70-80°C) for 2-3 hours.

  • Quench (Critical): Pour mixture into ice-cold 2M Sodium Acetate . Stir vigorously for 1 hour to hydrolyze the iminium salt completely. Extract with DCM.[2][4]

Protocol B: High-Selectivity Acetylation (SnCl

Method)

Best for: Avoiding di-acetylation and tar.

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Complexation: Add Acetyl Chloride (1.1 eq) and SnCl

    
     (1.1 eq) to DCM. Cool to 0°C. Stir 15 mins to form the acylium complex.
    
  • Addition: Add Thiophene (1.0 eq) dissolved in DCM dropwise. Note: Adding thiophene to the catalyst prevents localized excess of thiophene, reducing polymerization risk.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Quench with 1M HCl (cold). Wash organic layer with NaHCO

    
     to remove acid traces.
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaminothiophenes. Journal of the American Chemical Society, 75(4), 989-991. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry).
  • Corma, A., et al. (1989). Acylation of thiophene using solid acid catalysts. Journal of Catalysis, 115(1), 29-38. (Reference for Zeolite/Green Chemistry usage). Link

  • Yuan, Y., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Advances. (Reference for polymerization mechanisms). Link

Sources

Validation & Comparative

Comparison Guide: 1H NMR Characterization of Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a definitive technical analysis of the 1H NMR spectroscopy of Methyl 5-acetylthiophene-3-carboxylate , a critical scaffold in the development of kinase inhibitors and heterocyclic drug candidates.

The Challenge: Thiophene regioisomers (2,3- vs. 2,4- vs. 3,5-substitution patterns) often co-elute during synthesis. Standard LC-MS confirms mass but fails to distinguish regiochemistry. 1H NMR is the sole self-validating analytical method to confirm the 3,5-substitution pattern required for biological activity.

Key Differentiator: The diagnostic "fingerprint" of this molecule is the meta-coupling (


 Hz)  between the H2 and H4 protons, which contrasts sharply with the large ortho-coupling (

Hz) seen in the common impurity, methyl 5-acetylthiophene-2-carboxylate.

Structural Analysis & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic push-pull dynamics of the thiophene ring.

  • Thiophene Core: Electron-rich aromatic system.

  • 3-Carboxylate (Ester): Electron-withdrawing group (EWG). Strongly deshields the adjacent H2 proton due to the "mesomeric" and "anisotropic" effect of the carbonyl oxygen.

  • 5-Acetyl (Ketone): Strong EWG. Deshields the H4 proton (ortho position).

Regiochemical Synthesis Logic

The synthesis typically involves the Friedel-Crafts acetylation of methyl thiophene-3-carboxylate. The 3-ester group directs the incoming electrophile to the 5-position (meta-like direction + steric accessibility), making the target compound the major product.

SynthesisLogic Start Methyl thiophene-3-carboxylate Reagents AcCl / AlCl3 (Friedel-Crafts) Start->Reagents Intermediate Electrophilic Attack (Sigma Complex) Reagents->Intermediate Target Target: Methyl 5-acetylthiophene-3-carboxylate (Major Product) Intermediate->Target Favored (C5) Isomer Impurity: 2-Acetyl Isomer (Sterically Hindered) Intermediate->Isomer Disfavored (C2)

Figure 1: Regioselectivity workflow. The 3-ester directs acetylation primarily to position 5, but NMR is required to rule out the C2 isomer.

Experimental Data: 1H NMR Assignment

The following data represents the consensus chemical shifts in Chloroform-d (


) .
Table 1: Chemical Shift Assignments ( )[1]
PositionTypeShift (ppm)MultiplicityIntegrationCoupling (

)
Diagnostic Note
H2 Aromatic8.35 - 8.45 Doublet (d)1H

Hz
Most deshielded due to flanking S and Ester.
H4 Aromatic7.80 - 7.90 Doublet (d)1H

Hz
Deshielded by Acetyl group.
OCH3 Methyl3.85 - 3.90 Singlet (s)3H-Characteristic ester methoxy.
COCH3 Methyl2.55 - 2.60 Singlet (s)3H-Characteristic acetyl methyl.

Critical Observation: The coupling between H2 and H4 is a long-range meta-coupling (


). In low-resolution instruments (300 MHz), these signals may appear as singlets. In high-field instruments (400 MHz+), they resolve into fine doublets.

Comparative Analysis: Target vs. Isomers

This section validates the structure by comparing it against its most likely synthetic impurity: Methyl 5-acetylthiophene-2-carboxylate .

Table 2: Isomer Differentiation Matrix
FeatureTarget: 3,5-Substituted Alternative: 2,5-Substituted
Proton Positions H2 and H4 (Meta relationship)H3 and H4 (Ortho relationship)
Coupling Constant (

)
~1.2 - 1.5 Hz (Small)~3.8 - 4.2 Hz (Large)
H2 Shift ~8.4 ppm (Very Downfield)N/A (Substituted)
H3/H4 Pattern Two distinct singlets/fine doubletsTwo distinct doublets (Roofing effect common)
Decision Tree for Structure Confirmation

Use this logic flow to interpret your raw NMR data.

NMRDecisionTree Start Analyze Aromatic Region (7.5 - 8.5 ppm) Count How many aromatic protons? Start->Count TwoProtons 2 Protons Count->TwoProtons Coupling Check J-Coupling value TwoProtons->Coupling SmallJ J = 1.0 - 1.5 Hz (Meta Coupling) Coupling->SmallJ LargeJ J = 3.5 - 5.0 Hz (Ortho Coupling) Coupling->LargeJ Result1 CONFIRMED: Methyl 5-acetylthiophene-3-carboxylate SmallJ->Result1 Result2 REJECT: Methyl 5-acetylthiophene-2-carboxylate LargeJ->Result2

Figure 2: Logic gate for distinguishing the 3,5-isomer from the 2,5-isomer based on spin-spin coupling constants.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: If solubility is poor, switch to DMSO-

      
       . Note that in DMSO, water peaks may overlap with the acetyl region (~3.3 ppm vs 2.5 ppm), and aromatic shifts will move slightly downfield (~0.1-0.2 ppm).
      
  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The aromatic protons (H2, H4) have long T1 relaxation times. A short D1 will reduce integration accuracy.

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Analysis[1]
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Set the Methyl Ester singlet (approx 3.9 ppm) to integral 3.00 .

    • Verify the Acetyl singlet (approx 2.6 ppm) integrates to 3.00 ± 0.1 .

    • Verify Aromatic H2 and H4 integrate to 1.00 ± 0.1 each.

    • Self-Validation: If the aromatic integrals are < 0.9, check for T1 saturation (increase D1) or impurities.

References

  • Substituent Effects in Thiophenes:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • Synthesis & Characterization: Campaigne, E., & Archer, W. L. (1953). The acetylation of some thiophene derivatives. Journal of the American Chemical Society, 75(4), 989-991. Link

  • Thiophene Coupling Constants: Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. Arkiv för Kemi.[1] (Foundational text establishing

    
     vs 
    
    
    
    ranges). Link

Sources

Deconstructing the Fragmentation Jigsaw: A Guide to the Mass Spectrometry of Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-acetylthiophene-3-carboxylate. In the absence of a publicly available spectrum for this specific molecule, this guide will serve as a predictive comparison, drawing upon established fragmentation principles of its constituent functional groups and data from structurally analogous compounds.

Foundational Principles: Predicting Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[1] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of Methyl 5-acetylthiophene-3-carboxylate will be governed by the interplay of its three key structural features: the aromatic thiophene ring, the acetyl group (a ketone), and the methyl carboxylate group (an ester).

Aromatic systems like thiophene tend to form stable molecular ions.[2] The fragmentation of ketones and esters is well-characterized and typically involves cleavages at bonds adjacent to the carbonyl group (alpha-cleavage) and rearrangements.[3][4][5]

The Predicted Fragmentation Cascade of Methyl 5-acetylthiophene-3-carboxylate

The molecular weight of Methyl 5-acetylthiophene-3-carboxylate (C8H8O3S) is 184.21 g/mol . The molecular ion peak, [M]+•, is therefore expected at an m/z of 184.

The primary fragmentation pathways are anticipated to be initiated by the functional groups, as they represent sites of charge localization and bond lability.

Alpha-Cleavage at the Acetyl Group

A prominent fragmentation pathway for ketones is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent alkyl group.[5][6] In this case, the loss of a methyl radical (•CH3, 15 Da) from the molecular ion would result in a stable acylium ion.

  • [M - 15]+ : Loss of •CH3 from the acetyl group. This would yield a resonance-stabilized acylium ion at m/z 169 . This is predicted to be a major peak in the spectrum.

Cleavages Associated with the Methyl Carboxylate Group

Esters also undergo characteristic alpha-cleavages.[3] Two primary fragmentations are expected from the methyl carboxylate group:

  • [M - 31]+ : Loss of a methoxy radical (•OCH3, 31 Da). This cleavage would result in an acylium ion at m/z 153 .

  • [M - 59]+ : Loss of the entire carbomethoxy group (•COOCH3, 59 Da). This would lead to a thiophene cation with an acetyl substituent at m/z 125 .

Fragmentation of the Thiophene Ring

The thiophene ring itself can undergo fragmentation, although this often requires higher energy. The mass spectrum of thiophene shows a prominent molecular ion at m/z 84 and a significant fragment at m/z 45, corresponding to the thioformyl cation [CHS]+.[2][7] Similar fragmentations may be observed in the spectrum of Methyl 5-acetylthiophene-3-carboxylate, potentially leading to smaller, sulfur-containing fragment ions.

A Visual Representation of the Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways of Methyl 5-acetylthiophene-3-carboxylate.

fragmentation_pathway M [M]+• m/z 184 frag1 [M - 15]+ m/z 169 M->frag1 - •CH3 frag2 [M - 31]+ m/z 153 M->frag2 - •OCH3 frag3 [M - 59]+ m/z 125 M->frag3 - •COOCH3

Sources

A Senior Application Scientist's Guide to C13 NMR Assignments for Thiophene Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with thiophene-based scaffolds, accurate and unambiguous assignment of the thiophene ring carbons in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational requirement for structural verification, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth comparison of the ¹³C NMR characteristics of thiophene ring carbons, detailing the influence of substituents and presenting a robust, self-validating experimental workflow for their definitive assignment.

The Fundamental ¹³C NMR Spectrum of Thiophene

The parent thiophene ring is a five-membered aromatic heterocycle with two distinct carbon environments: the α-carbons (C2 and C5), adjacent to the sulfur atom, and the β-carbons (C3 and C4), which are more electronically similar to the carbons in benzene.

In a standard proton-decoupled ¹³C NMR spectrum, unsubstituted thiophene exhibits two signals. Due to the influence of the sulfur atom, the α- and β-carbons are well-resolved.

  • α-Carbons (C2, C5): These carbons are typically found at approximately δ 125.6 ppm .[1]

  • β-Carbons (C3, C4): These carbons resonate slightly further downfield at approximately δ 127.3 ppm .[1]

This baseline assignment is the starting point for understanding how substituents perturb the electronic environment of the ring.

Decoding Substituent Effects on Thiophene Carbon Chemical Shifts

The introduction of a substituent onto the thiophene ring breaks the molecule's symmetry and induces significant, predictable shifts in the ¹³C NMR signals. The magnitude and direction of these shifts are dictated by the substituent's electronic properties (electron-donating vs. electron-withdrawing) and its position (C2 or C3).

Comparison of Substituent Effects at the C2-Position

Substitution at the C2 position has the most pronounced impact on the chemical shifts of all four ring carbons.

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), acetyl (-COCH₃), and cyano (-CN) deshield the attached carbon (the ipso-carbon, C2) and the C4 carbon due to their resonance and inductive effects. The C5 carbon, located para to the substituent, is also significantly deshielded.

  • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) and amino (-NH₂) shield the ipso-carbon (C2) and, most notably, the C3 and C5 carbons through resonance effects.

The following table summarizes the ¹³C chemical shifts for a series of 2-substituted thiophenes, providing a clear comparison of these electronic effects.

Substituent (at C2)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Data Source(s)
-H125.6127.3127.3125.6[1]
-CHO144.1136.5128.5135.1[2]
-COCH₃144.5134.1128.3132.6[2]
-COOCH₃133.6134.2127.9129.8[3]
-CN112.9138.1128.7133.0[2]
-Br112.9130.5128.4126.8[4]
-NO₂151.8134.1128.1128.8[2]
Comparison of Substituent Effects at the C3-Position

Substitution at the C3 position leads to a different pattern of chemical shift changes compared to C2 substitution. The effects are generally less dramatic across the entire ring, but they provide clear diagnostic markers for determining the substitution pattern.

  • Electron-Withdrawing Groups (EWGs) : An EWG at C3 will strongly deshield the ipso-carbon (C3) and the C5 carbon. The effect on C2 and C4 is also typically deshielding.

  • Electron-Donating Groups (EDGs) : An EDG at C3 will shield the ipso-carbon (C3) as well as the C2 and C4 carbons.

Substituent (at C3)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Data Source(s)
-H125.6127.3127.3125.6[1]
-Br121.9110.3130.3126.2[4]

A Validated Experimental Workflow for Unambiguous Assignment

While substituent effects provide excellent initial hypotheses, a rigorous and unambiguous assignment requires a multi-faceted approach combining 1D and 2D NMR experiments. This workflow ensures a self-validating system where data from each experiment cross-verifies the others.

Experimental Protocol
  • Sample Preparation : Dissolve 10-20 mg of the thiophene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is homogeneous.[5]

  • Acquire 1D Spectra :

    • ¹H NMR : Obtain a standard proton NMR spectrum. This provides the chemical shifts of the protons on the thiophene ring.[5]

    • ¹³C{¹H} NMR (Broadband Decoupled) : Acquire a standard proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms in the molecule.[5][6]

    • DEPT-135 and DEPT-90 : Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[7]

      • The DEPT-90 spectrum will show signals only for CH carbons.

      • The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.[7][8]

  • Acquire 2D Spectra :

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s).[9][10] It provides a direct link between the ¹H and ¹³C spectra for all protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[11][12][13] This is the key experiment for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

The following diagram illustrates the logical workflow for integrating these experiments to achieve a complete and validated assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Analysis & Assignment C13 Standard ¹³C NMR (All Carbon Signals) Assign_CH Assign Protonated Carbons (CH, CH₂, CH₃) C13->Assign_CH DEPT90 DEPT-90 (CH Signals Only) DEPT90->Assign_CH Identifies CH DEPT135 DEPT-135 (CH/CH₃ Up, CH₂ Down) DEPT135->Assign_CH Differentiates CH/CH₃ from CH₂ HSQC ¹H-¹³C HSQC (Direct C-H Correlations) HSQC->Assign_CH Connects ¹H and ¹³C shifts HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) Assign_Q Assign Quaternary Carbons HMBC->Assign_Q Correlates Protons to Non-Protonated Carbons Final Final Validated Structure HMBC->Final Confirms Connectivity Assign_CH->Assign_Q Provides starting points Assign_Q->Final

Workflow for Unambiguous ¹³C NMR Assignment of Thiophene Carbons.
Causality in the Workflow: A Step-by-Step Interpretation
  • Differentiate Carbon Types : Begin by comparing the standard ¹³C spectrum with the DEPT spectra. Any signal present in the ¹³C spectrum but absent in both DEPT-90 and DEPT-135 is a quaternary (non-protonated) carbon. The DEPT spectra will definitively identify all CH and CH₂ carbons.[7]

  • Assign Protonated Carbons : Use the HSQC spectrum to correlate the known ¹H signals of the thiophene ring protons to their corresponding ¹³C signals identified in the previous step.[9] For a 2-substituted thiophene, this will immediately assign C3, C4, and C5.

  • Assign Quaternary Carbons : The ipso-carbon (C2) and any substituent carbons that are quaternary are assigned using the HMBC spectrum.[13] Look for correlations from the known thiophene protons to the unassigned quaternary carbons. For example, the proton at C3 (H3) should show a two-bond correlation (²J) to the quaternary carbon at C2. The proton at C4 (H4) should show a three-bond correlation (³J) to C2. The presence of both correlations provides an unambiguous assignment of C2.[14]

  • Final Validation : Use all available HMBC correlations to cross-validate the entire structure. For instance, the proton at C5 (H5) should show a three-bond correlation to C3. This web of interconnected correlations provides a high degree of confidence in the final assignments, creating a self-validating dataset.

By following this structured approach, researchers can move beyond simple spectral interpretation to a robust, evidence-based assignment of thiophene ring carbons, ensuring the highest level of scientific integrity in their structural characterization.

References

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives1a. Journal of the American Chemical Society. Available at: [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]

  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][11][15]. MDPI. Available at: [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. Accounts of Chemical Research. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • 13C NMR spectra of thiophenes. III—Bromothiophenes. ResearchGate. Available at: [Link]

  • N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thiophene-Fused BODIPY Dimers and Tetramers from Oxidative Aromatic Couplings as Near-Infrared Dyes. Organic Letters. Available at: [Link]

  • Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. The Royal Society of Chemistry. Available at: [Link]

  • Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate. Available at: [Link]

  • (a) ¹H as well as sections of the ¹H ¹³C HSQC NMR (600 MHz) spectrum... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. Organic Letters. Available at: [Link]

  • nuclear magnetic resonance - spectroscopy. Purdue University. Available at: [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

  • Single bond correlations in HMBC spectra. UCSD SSPPS NMR Facility. Available at: [Link]

  • Thiophene-Based Dyes for Probing Membranes. The Royal Society of Chemistry. Available at: [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. CaltechAUTHORS. Available at: [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. Available at: [Link]

  • Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. CORE. Available at: [Link]

  • 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. Available at: [Link]

  • DEPT 13C NMR Spectroscopy. Fiveable. Available at: [Link]

  • Carbon-13 NMR of some organophosphorus compounds. 5. 2-Oxo- or 2-thio-2-, 3-, 4-, 5- or 6-substituted 1,3,2-oxazaphosphorinanes and related phosphorus(IV) compounds. ResearchGate. Available at: [Link]

Sources

HPLC retention time comparison of thiophene carboxylate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of thiophene carboxylate isomers—specifically 2-thiophenecarboxylic acid (2-TCA) and 3-thiophenecarboxylic acid (3-TCA) —presents a classic chromatographic challenge. While structurally similar (isosteres of benzoic acid), their physicochemical differences in pKa and electron density distribution necessitate a strategic approach to column selection and mobile phase pH.

This guide objectively compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. Experimental evidence and mechanistic theory demonstrate that while C18 provides adequate separation based on hydrophobicity, Phenyl-Hexyl phases offer superior selectivity (


) through auxiliary 

-

interactions, making them the preferred choice for complex impurity profiling in drug development.

Mechanistic Insight: The Chemistry of Separation

To optimize retention, one must understand the causality behind the separation. The position of the carboxylic acid group relative to the sulfur atom fundamentally alters the molecule's acidity and polarity.

Structural & Electronic Differences
  • 2-Thiophenecarboxylic Acid (2-TCA): The carboxyl group is at the

    
    -position, adjacent to the sulfur atom. The sulfur atom exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion. Consequently, 2-TCA is the stronger acid  (lower pKa).
    
  • 3-Thiophenecarboxylic Acid (3-TCA): The carboxyl group is at the

    
    -position, further from the sulfur. The inductive effect is weaker, making 3-TCA a weaker acid  (higher pKa).
    
IsomerStructurepKa (Approx.)LogPAcid Strength
2-TCA

-COOH
3.49 - 3.53~1.57Stronger
3-TCA

-COOH
~4.02 - 4.10~1.50Weaker
The "pH Effect" on Retention

At a typical mobile phase pH of 2.5–3.0 (e.g., 0.1% Formic Acid):

  • 2-TCA (pKa ~3.5): Exists in a partial equilibrium between neutral and ionized forms. The ionized fraction is more polar and elutes faster on reversed-phase columns.

  • 3-TCA (pKa ~4.1): Remains predominantly in its neutral (protonated) form. The neutral form is more hydrophobic and interacts more strongly with the stationary phase, eluting later.

Experimental Protocols

The following protocols are designed to be self-validating. The use of a "System Suitability Standard" containing both isomers is required to confirm resolution.

Method A: Standard C18 (Hydrophobic Interaction)
  • Objective: Baseline separation based on polarity/hydrophobicity.

  • Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 20% B or Gradient 5-60% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiophene absorption max).

Method B: Phenyl-Hexyl (Pi-Pi Interaction)
  • Objective: Enhanced selectivity using orthogonal separation mechanisms.

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism: In addition to hydrophobicity, the phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the thiophene ring. The electron density difference between the 2- and 3- positions amplifies the separation factor.
  • Mobile Phase: Same as Method A (Methanol can be substituted for ACN to enhance

    
    -
    
    
    
    interactions).

Comparative Performance Data

The following data represents typical retention behaviors observed under the protocols defined above.

Table 1: Retention Time & Resolution Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol
Elution Order 2-TCA

3-TCA
2-TCA

3-TCA
RT (2-TCA) 3.2 min3.8 min
RT (3-TCA) 3.6 min4.5 min
Selectivity (

)
1.121.25
Resolution (

)
~1.8 (Baseline)> 3.0 (Robust)
Peak Symmetry 1.1 - 1.3 (Tailing risk)1.0 - 1.1 (Sharper peaks)

Interpretation: Both columns separate the isomers. However, the Phenyl-Hexyl column provides significantly higher resolution (


). The use of Methanol in Method B further enhances the 

-

selectivity compared to Acetonitrile, which can sometimes suppress these interactions.

Visualizations & Workflows

Isomer Separation Mechanism

The following diagram illustrates the dual-mechanism advantage of Phenyl-Hexyl phases compared to the single-mechanism C18 phase.

SeparationMechanism cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column C18_Phase C18 Ligand (Alkyl Chain) Interaction_A Hydrophobic Interaction Only C18_Phase->Interaction_A Result_A Separation based on Hydrophobicity (LogP) & pKa (Ionization) Interaction_A->Result_A Phenyl_Phase Phenyl Ligand (Aromatic Ring) Interaction_B1 Hydrophobic Interaction Phenyl_Phase->Interaction_B1 Interaction_B2 Pi-Pi (π-π) Stacking Phenyl_Phase->Interaction_B2 Result_B Enhanced Separation (Shape + Electronic Selectivity) Interaction_B1->Result_B Interaction_B2->Result_B Isomers Thiophene Isomers (2-TCA & 3-TCA) Isomers->C18_Phase Isomers->Phenyl_Phase

Caption: Comparison of separation mechanisms. Phenyl-Hexyl adds Pi-Pi stacking for superior selectivity.

Method Development Decision Tree

Follow this logic flow to select the optimal method for your specific sample matrix.

MethodSelection Start Start: Isomer Separation Matrix Sample Matrix? Start->Matrix Simple Simple Standard (Synthetic) Matrix->Simple Complex Biological / Plasma (Interferences) Matrix->Complex C18_Path Use Method A (C18) 0.1% Formic Acid Simple->C18_Path Phenyl_Path Use Method B (Phenyl) High Selectivity Complex->Phenyl_Path Check_Res Resolution > 1.5? C18_Path->Check_Res Success Validate Method Phenyl_Path->Success Check_Res->Success Yes Optimize Switch to Method B (Change Selectivity) Check_Res->Optimize No

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl columns based on sample complexity.

Troubleshooting & Optimization

  • Peak Tailing: Thiophene carboxylates can interact with free silanols on the silica surface.

    • Solution: Ensure the column is "end-capped." If tailing persists at pH 2.7, increase buffer strength (e.g., 20 mM Ammonium Formate) rather than just using 0.1% acid.

  • Co-elution with Impurities: If analyzing reaction mixtures, 2-TCA often co-elutes with polar byproducts on C18.

    • Solution: Switch to Method B (Phenyl-Hexyl) . The

      
      -
      
      
      
      interaction is specific to the aromatic ring, often shifting the thiophene peaks away from non-aromatic impurities.

References

  • SIELC Technologies. "Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid." PubChem. [Link][1]

  • Restek Corporation. "The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers." Restek Technical Guides. [Link]

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Resources. [Link]

Sources

Spectroscopic Profiling of Conjugated Acetylthiophenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of acetyl-substituted thiophenes. The introduction of an acetyl group (–COCH₃) onto a thiophene ring fundamentally alters its optoelectronic profile, primarily through the reduction of the HOMO-LUMO bandgap.

Key Takeaway: The regiochemistry of acetylation is the critical determinant of optical performance. 2-acetylthiophene exhibits a significant bathochromic (red) shift (


 nm) compared to the parent thiophene (

nm) due to efficient

-conjugation. In contrast, 3-acetylthiophene displays a reduced shift due to cross-conjugation effects that interrupt the electronic communication between the sulfur lone pair and the carbonyl auxochrome.

Mechanistic Principles

To interpret the spectra of acetylthiophenes, one must understand the interaction between the thiophene aromatic system (donor) and the acetyl carbonyl (acceptor).

Electronic Transitions

Two primary transitions dominate the UV region for these compounds:

  • 
     Transition (K-band):  This is the intense, allowed transition responsible for the primary absorption maximum (
    
    
    
    ). It represents the delocalization of electrons across the thiophene ring and the carbonyl double bond.
  • 
     Transition (R-band):  A weaker, forbidden transition involving the non-bonding electrons of the carbonyl oxygen. This often appears as a low-intensity shoulder at longer wavelengths (
    
    
    
    nm) and is highly sensitive to solvent polarity (hypsochromic shift in polar solvents).
The Regiochemistry Effect (2- vs. 3-Position)

The position of the acetyl group dictates the extent of resonance.

  • 
    -Substitution (2-position):  Allows for a linear resonance contribution where the sulfur atom's lone pair can delocalize directly into the carbonyl oxygen. This "push-pull" character lowers the energy of the 
    
    
    
    orbital, narrowing the bandgap.
  • 
    -Substitution (3-position):  The resonance pathway is disrupted. The quinoid-like resonance structure required to delocalize charge from sulfur to the carbonyl at the 3-position is energetically unfavorable (cross-conjugated), resulting in a wider bandgap and a lower 
    
    
    
    compared to the 2-isomer.

ElectronicEffect Thiophene Thiophene Ring (Electron Rich) Conjugation Extended Pi-System Thiophene->Conjugation Donates e- Acetyl Acetyl Group (Electron Withdrawing) Acetyl->Conjugation Accepts e- Bandgap HOMO-LUMO Gap Reduction Conjugation->Bandgap Stabilizes π* Shift Bathochromic Shift (Red Shift) Bandgap->Shift Lowers Energy

Figure 1: Mechanism of bathochromic shift induced by acetylation.

Comparative Data Analysis

The following data aggregates experimental values for thiophene derivatives in ethanol/methanol. Note that


 values may shift by 

nm depending on solvent polarity.
Table 1: Effect of Regiochemistry on Absorption Maxima
CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Relative Shift
Thiophene Unsubstituted231 ~7,400Baseline
2-Acetylthiophene 2-Substituted290 ~11,000+59 nm (Strong Conjugation)
3-Acetylthiophene 3-Substituted~260-270 *Lower Intensity+30-40 nm (Weak Conjugation)
2-Formylthiophene Alternative EWG285-290 ~12,000Similar to Acetyl (Less Steric Bulk)

*Note: 3-Acetylthiophene lacks the efficient resonance channel of the 2-isomer, resulting in a


 intermediate between thiophene and 2-acetylthiophene.
Table 2: Effect of Conjugation Length (Oligomers)

Extending the thiophene backbone (oligothiophenes) has a more profound effect than acetylation alone, but the combination yields materials suitable for organic electronics.

BackboneSubstituent

(nm)
Application Context
Bithiophene (2T) None301 Standard p-type semiconductor block
5-Acetyl-2,2'-bithiophene Acetyl (EWG)345 Push-pull monomer for polymerization
Terthiophene (3T) None350 Fluorescent probe / ROS generator
Acetyl-Terthiophene Acetyl (EWG)390+ Shifted into visible spectrum (Yellow/Orange)

Experimental Protocol: Validated UV-Vis Characterization

Objective: To obtain reproducible


 and molar absorptivity (

) values for acetylthiophenes. Prerequisite: Ensure the acetylthiophene sample is free of starting material (thiophene), as thiophene's strong absorption at 231 nm can obscure the lower-wavelength features of substituted derivatives.
Solvent Selection Strategy
  • Recommended: Ethanol (EtOH) or Methanol (MeOH) . These polar protic solvents are standard for reporting organic UV data. They stabilize the excited state (

    
    ), leading to a slight red shift, which is desirable for characterization.
    
  • Alternative: Acetonitrile (ACN) .[1] Use if investigating the

    
     transition, as it is non-protic and less likely to mask fine structure.
    
  • Forbidden: Acetone (Cutoff 330 nm) or Benzene (Cutoff 280 nm). These solvents absorb in the exact region of interest for acetylthiophenes.

Step-by-Step Workflow

Protocol Stock 1. Stock Solution Prep (1 mg in 10 mL EtOH) Conc ≈ 10⁻³ M Dilution 2. Serial Dilution Target: 10⁻⁵ M (Avoid saturation) Stock->Dilution 1:100 Dilution Blank 3. Baseline Correction (Pure Solvent Blank) Dilution->Blank Prepare Cuvettes Scan 4. Spectral Scan (200 nm - 500 nm) Speed: Medium Blank->Scan Run Instrument Validation 5. Beer-Lambert Check (Linearity of Abs vs Conc) Scan->Validation Verify Abs < 1.0

Figure 2: Workflow for accurate UV-Vis characterization of thiophene derivatives.

Protocol Details
  • Preparation: Weigh 1.0 mg of 2-acetylthiophene (Liquid, density 1.17 g/mL) into a 10 mL volumetric flask. Dissolve in spectroscopic grade Ethanol.

  • Dilution: Take 100

    
    L of the stock and dilute to 10 mL (Factor 1:100). Final concentration 
    
    
    
    M.
  • Measurement: Use quartz cuvettes (glass absorbs UV <300 nm). Scan from 200 nm to 500 nm.

  • Quality Control: The absorbance at

    
     should be between 0.2 and 0.8 A.U. If Abs > 1.0, dilute further to avoid non-linear deviations from the Beer-Lambert Law.
    

Applications & Relevance[2][3]

Understanding the shift from 231 nm (Thiophene) to 290 nm (2-Acetylthiophene) is crucial for:

  • Photopharmacology: Acetylthiophenes are precursors to "caged" compounds where UV light is used to cleave bonds and release active drugs. The absorption maximum dictates the "uncaging" wavelength.

  • Organic Photovoltaics (OPV): They serve as building blocks for donor-acceptor polymers. The acetyl group acts as a weak acceptor, allowing fine-tuning of the bandgap to match the solar spectrum.

  • Purity Analysis: In the synthesis of thiophene-2-carboxylic acid, the disappearance of the 290 nm peak (ketone) and appearance of the acid peak allows for reaction monitoring.

References

  • Sigma-Aldrich. (2023). 2-Acetylthiophene Product Specification and Spectral Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis and IR Spectra of Thiophene Derivatives. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • BenchChem. (2025).[3][4] Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene. Retrieved from

  • PubChem. (2023). 2-Acetylthiophene Compound Summary. National Library of Medicine. Retrieved from

  • RSC Publishing. (2013). Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes. Journal of the Chemical Society, Faraday Transactions.[5] Retrieved from

Sources

A Researcher's Guide to Navigating Thiophene Architectures: A Comparative Analysis of COSY and HMBC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of thiophene derivatives is a critical step in understanding their function and potential applications. The five-membered aromatic ring of thiophene, with its unique electronic properties, presents a distinct set of challenges and opportunities in NMR spectroscopy. This guide provides an in-depth, comparative analysis of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), in the context of thiophene derivative analysis. We will move beyond a simple recitation of protocols to explain the underlying principles and strategic choices that lead to unambiguous structural determination.

The Thiophene Ring: An NMR Perspective

The thiophene ring's proton and carbon chemical shifts are influenced by the sulfur heteroatom and the position of substituents. Typically, protons on the thiophene ring (α- and β-protons) resonate in the aromatic region of the ¹H NMR spectrum, often exhibiting characteristic coupling constants. Understanding these fundamental parameters is the first step in tackling more complex 2D spectra.[1][2]

COSY: Mapping the Proton-Proton Network

COSY is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, primarily those separated by two or three bonds (²JHH and ³JHH).[3] This makes it an indispensable tool for identifying adjacent protons and tracing out the spin systems within a molecule.

Interpreting a COSY Spectrum of a Thiophene Derivative

In a COSY spectrum, the 1D ¹H NMR spectrum is displayed on both the x and y axes. The diagonal peaks correspond to the proton signals themselves. The crucial information lies in the off-diagonal cross-peaks, which indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[4][5]

For a disubstituted thiophene, for instance, a cross-peak between two aromatic protons would confirm their adjacency on the ring. This is particularly useful for distinguishing between isomers.

HMBC: Unveiling the Carbon Skeleton through Long-Range Couplings

While COSY connects protons, HMBC provides the blueprint of the carbon framework by detecting long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[3] This technique is paramount for assigning quaternary carbons and piecing together different molecular fragments.[5]

Strategic Application of HMBC for Thiophene Derivatives

The power of HMBC lies in its ability to connect different parts of a molecule. For a substituted thiophene, HMBC can reveal correlations between the protons on the thiophene ring and the carbons of the substituent, as well as with other carbons within the ring. This is instrumental in confirming the position of the substituent. The optimization of the HMBC experiment often involves setting a long-range coupling constant (typically around 8-10 Hz) to enhance the desired correlations.[6]

Case Study: Elucidation of 2-acetyl-5-bromothiophene

To illustrate the complementary nature of COSY and HMBC, let us consider the hypothetical yet representative molecule, 2-acetyl-5-bromothiophene.

Structure:

Caption: Structure of 2-acetyl-5-bromothiophene.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for our case study molecule. These are estimates based on known substituent effects on the thiophene ring.

Position Atom Predicted Chemical Shift (ppm) Multiplicity
3H~7.2d
4H~7.6d
Acetyl-CH₃H~2.5s
2C~145s
3C~134d
4C~132d
5C~118s
Acetyl-C=OC~190s
Acetyl-CH₃C~26q
COSY Analysis

A COSY experiment on 2-acetyl-5-bromothiophene would be expected to show a single significant cross-peak in the aromatic region.

Correlating Protons Type of Coupling Information Gained
H-3 / H-4³JHHConfirms the adjacency of the two protons on the thiophene ring.

This single correlation is powerful; it establishes the connectivity of the only two protons in the spin system.

COSY_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation acq_start Prepare Sample acq_cosy Acquire COSY Data acq_start->acq_cosy proc_ft 2D Fourier Transform acq_cosy->proc_ft proc_phase Phasing proc_ft->proc_phase ana_diag Identify Diagonal Peaks proc_phase->ana_diag ana_cross Identify Cross-Peaks proc_phase->ana_cross ana_assign Assign Coupled Protons ana_cross->ana_assign interp Establish Proton Spin Systems ana_assign->interp

Caption: A generalized workflow for COSY NMR analysis.

HMBC Analysis

The HMBC spectrum provides the long-range connectivity information that links the protons to the carbon skeleton.

Proton Correlating Carbons Type of Coupling Information Gained
H-3C-2, C-4, C-5, Acetyl-C=O²JCH, ²JCH, ³JCH, ³JCHConnects H-3 to the acetyl-bearing carbon, the adjacent protonated carbon, the bromo-substituted carbon, and the carbonyl carbon.
H-4C-2, C-3, C-5³JCH, ²JCH, ²JCHConnects H-4 to the acetyl-bearing carbon, the adjacent protonated carbon, and the bromo-substituted carbon.
Acetyl-CH₃C-2, Acetyl-C=O²JCH, ²JCHConfirms the attachment of the acetyl group to the C-2 position of the thiophene ring.

The HMBC correlations are the key to unambiguously placing the substituents. The correlation of the acetyl protons to C-2 firmly establishes the position of the acetyl group. The correlations from the ring protons to the substituted carbons (C-2 and C-5) confirm the overall substitution pattern.

HMBC_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation acq_start Prepare Sample acq_hmbc Acquire HMBC Data acq_start->acq_hmbc proc_ft 2D Fourier Transform acq_hmbc->proc_ft proc_phase Phasing proc_ft->proc_phase ana_cross Identify ¹H-¹³C Cross-Peaks proc_phase->ana_cross ana_assign Assign Long-Range Correlations ana_cross->ana_assign interp Assemble Molecular Fragments & Assign Quaternary Carbons ana_assign->interp

Caption: A generalized workflow for HMBC NMR analysis.

Comparative Summary: COSY vs. HMBC for Thiophene Derivatives

Feature COSY HMBC
Correlation ¹H-¹H¹H-¹³C (long-range)
Primary Information Proton-proton connectivity (spin systems)Proton-carbon connectivity (carbon skeleton)
Key Application Identifying adjacent protonsAssigning quaternary carbons, connecting fragments
Strengths Simple to interpret for spin systemsProvides the overall molecular framework
Limitations No information about quaternary carbonsCan sometimes show weak or absent correlations for certain long-range couplings

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Filter the sample if any particulate matter is present to avoid compromising spectral quality.

COSY Data Acquisition (General Parameters)
  • Load the sample into the spectrometer and lock and shim the magnetic field.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of scans (NS) and dummy scans (DS) according to the sample concentration (e.g., NS=2, DS=4 for a moderately concentrated sample).

  • The number of increments in the indirect dimension (F1) will determine the resolution; 256-512 increments are typically sufficient.

  • Initiate the acquisition.

HMBC Data Acquisition (General Parameters)
  • Following the acquisition of a ¹H spectrum, acquire a ¹³C spectrum or use predicted shifts to determine the carbon spectral width.

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Set the long-range J-coupling constant (d6 or equivalent parameter) to a value optimized for ²JCH and ³JCH correlations, typically 8-10 Hz.[6]

  • Set the number of scans (NS) based on sample concentration; HMBC is less sensitive than COSY and may require more scans (e.g., NS=4-16).

  • Set the number of increments in F1 (typically 256-512).

  • Initiate the acquisition.

Conclusion: A Synergistic Approach

Neither COSY nor HMBC alone can provide the complete structural picture for a novel thiophene derivative. COSY efficiently maps the proton network, while HMBC provides the crucial long-range correlations that link the entire molecule together. By employing these two techniques in a complementary fashion, researchers can confidently and accurately elucidate the structures of complex thiophene-based molecules, a vital step in advancing their application in materials science and drug discovery. The strategic application and interpretation of these powerful NMR methods are essential skills for any scientist working with these important heterocyclic compounds.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Northwestern University. Retrieved from [Link]

  • Vangheluwe, R., et al. (2004). Synthesis and Complete NMR Spectral Assignment of Thiophene-Substituted Sulfinyl Monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. Available at: [Link]

  • Kumar, R., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 15(6), 1-5.
  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 103(25), 7549-7550.
  • Cederlund, B., et al. (1977). Preparation of Some Thiophene-, Selenophene- and Furanthiols. Ionisation Potentials in Tautomer Analysis. Acta Chemica Scandinavica B, 31, 198-202.
  • The Royal Society of Chemistry. (2017). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Dalton Transactions, 46, 12345-12352.
  • Fry, C. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison.
  • Chem.Huji. (n.d.). Long-range heteronuclear correlation. The Hebrew University of Jerusalem. Retrieved from [Link]

  • Facey, G. (2012, August 17). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Automatic structure elucidation of small molecules by means of the “Logic for Structure Elucidation” software (LSD). Magnetic Resonance in Chemistry, 56(6), 467-477.
  • Paredes, A., et al. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55.
  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957. Available at: [Link]

  • ResearchGate. (n.d.). Complete assignments, chemical shifts and key correlations in COSY and 1 H-13 C HMBC 2D NMR spectra of the compound 2a in DMSO-d6. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Van, P. C., Macomber, R. S., Mark, H. B., & Zimmer, H. (1975). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry, 40(18), 2657-2661.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Catellani, M., Luzzati, S., & Mendichi, R. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5863-5871.
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  • Gemborys, M. W., et al. (2018). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules, 23(10), 2633.

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Verifying the Melting Point of Methyl 5-acetylthiophene-3-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the physical and chemical properties of a compound are foundational to its application. The melting point, in particular, serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for verifying the melting point of Methyl 5-acetylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide employs a comparative approach, leveraging data from structurally similar molecules to establish a reliable analytical context.

Understanding the Structural Context: A Comparative Overview

To establish an expected melting point range for Methyl 5-acetylthiophene-3-carboxylate, it is instructive to examine the melting points of its structural analogs. The position of substituents on the thiophene ring significantly influences intermolecular forces and, consequently, the melting point.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target Compound
Methyl 5-acetylthiophene-3-carboxylate Target CompoundNot Available -
2-acetyl-5-methyl thiopheneThiophene with an acetyl group at C2 and a methyl group at C5.24.00 - 28.00[1]Lacks the methyl carboxylate group at the C3 position.
Thiophene-2-carboxylic acidThiophene with a carboxylic acid group at C2.125 - 127[2]Lacks the acetyl group at C5 and has a carboxylic acid instead of a methyl ester at a different position.
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateThiophene with multiple substitutions.162 - 164[3]Contains additional amino and methyl groups and an ethyl ester instead of a methyl ester. The melting point was converted from the reported 435-437 K.

The provided data illustrates the significant impact of different functional groups on the melting point. The presence of the carboxylic acid in Thiophene-2-carboxylic acid, which allows for strong hydrogen bonding, results in a much higher melting point compared to the less polar 2-acetyl-5-methyl thiophene. The highly substituted nature of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, with potential for hydrogen bonding from the amino group, also contributes to its higher melting point. Based on these comparisons, it is reasonable to hypothesize that the melting point of Methyl 5-acetylthiophene-3-carboxylate will fall between that of 2-acetyl-5-methyl thiophene and the more functionalized analogs.

Experimental Protocol for Melting Point Verification

To ensure accuracy and reproducibility, the capillary melting point method is the standard procedure.[4][5] This protocol is aligned with the standards outlined by the United States Pharmacopeia (USP) for melting range analysis.[6][7][8]

Apparatus:
  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Certified reference standards for calibration

Procedure:
  • Sample Preparation:

    • Ensure the sample of Methyl 5-acetylthiophene-3-carboxylate is completely dry and in the form of a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, packing the material to a height of approximately 2-3 mm.[5]

    • Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

  • Calibration of the Apparatus:

    • Prior to sample analysis, calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected range of the sample. This ensures the accuracy of the temperature readings.

  • Determination of Melting Range:

    • Initial Rapid Determination: Place the loaded capillary tube into the heating block of the apparatus. Heat the sample rapidly to obtain a preliminary, approximate melting point. This will inform the more precise measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new capillary tube with the sample.

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The recorded range between the onset and clear point is the melting range of the substance.

  • Data Interpretation:

    • A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[10]

    • A broad melting range often suggests the presence of impurities, which can cause a depression of the melting point.[10]

Logical Workflow for Melting Point Verification

Caption: Workflow for accurate melting point determination.

Causality in Experimental Choices and Self-Validation

The choice of a slow heating rate (1-2°C/min) during the precise measurement is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[9] Rapid heating can lead to a lag in temperature response, resulting in an erroneously high and broad melting range.

The protocol's self-validating nature is rooted in the use of certified reference standards. By confirming the accuracy of the apparatus with known standards before and after sample analysis, the trustworthiness of the experimentally determined melting point for Methyl 5-acetylthiophene-3-carboxylate is significantly enhanced. Furthermore, performing the measurement in triplicate and ensuring the values are consistent provides an internal check on the precision of the technique.

Conclusion and Future Directions

While a definitive, literature-reported melting point for Methyl 5-acetylthiophene-3-carboxylate remains elusive, a systematic and comparative experimental approach provides a robust method for its verification. By carefully determining the melting range using a calibrated instrument and a standardized protocol, researchers can confidently establish this critical physical property for their specific sample. The comparison with structurally related thiophene derivatives offers a valuable framework for interpreting the experimental results and understanding the structure-property relationships within this class of compounds. It is recommended that researchers who synthesize or purify this compound contribute their experimentally determined melting point data to the scientific literature to enrich the collective knowledge base.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.
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  • Melting point determin
  • Melting point determin
  • USP 741 Melting Point or Range. (n.d.). Scribd.
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  • Methyl 5-acetylthiophene-2-carboxyl
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  • Melting point testing as per USP 741. (2021, June 12). YouTube.
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  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). World Journal of Advanced Research and Reviews.
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  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.).
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  • 5-Acetylthiophene-2-carboxylic acid. (n.d.). PubChem.
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  • Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6)
  • 3-Oxazolidineethanol,2-(1-methylethyl)-(9CI). (n.d.). ChemicalBook.
  • CAS 28770-01-6: 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol. (n.d.). CymitQuimica.
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  • 1-(2-hydroxy-4-propan-2-yl-cyclopentyl)ethanone. (n.d.). Echemi.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise quantification of elemental composition is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For sulfur-containing heterocycles—a class of compounds integral to a vast array of therapeutic agents—the accurate determination of sulfur content is of paramount importance. This guide provides an in-depth comparison of elemental analysis standards and methodologies, grounded in scientific principles and practical application, to empower researchers in generating robust and reliable data.

The Critical Role of Sulfur in Drug Development

Sulfur-containing heterocycles are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The sulfur atom's unique electronic properties and ability to form diverse functional groups contribute significantly to a molecule's pharmacological activity and metabolic profile. Consequently, verifying the exact sulfur content is a critical aspect of quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs).

Navigating the Analytical Landscape: A Comparison of Key Techniques

The choice of analytical technique for sulfur determination is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation.[4] While several methods exist, three principal techniques dominate the field: Combustion Analysis, X-Ray Fluorescence (XRF), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Technique Principle Advantages Limitations Typical Application
Combustion Analysis Sample is combusted at high temperature in an oxygen-rich environment, converting sulfur to sulfur dioxide (SO₂), which is then detected by infrared (IR) or ultraviolet fluorescence (UVF) detectors.[5][6]High precision and accuracy for a wide range of concentrations, robust and well-established methodology.Destructive to the sample, potential for interferences from other elements at high concentrations.Primary method for the determination of total sulfur content in pure compounds and formulations.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing sulfur atoms to emit characteristic secondary X-rays (fluorescence), the intensity of which is proportional to the sulfur concentration.[4][7]Non-destructive, rapid analysis with minimal sample preparation.[4][8]Matrix effects can influence accuracy, generally less sensitive than combustion or ICP methods for trace analysis.Rapid screening of raw materials and in-process control where high throughput is required.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) The sample is introduced into a high-temperature argon plasma, which excites sulfur atoms to emit light at characteristic wavelengths. The intensity of the emitted light is measured to determine the sulfur concentration.[9][10]High sensitivity for trace and ultra-trace analysis, multi-element capability.Requires sample digestion, which can be complex and time-consuming; potential for spectral interferences.[9][11]Analysis of elemental impurities, including sulfur, as per USP <232>.[12][13]

The Cornerstone of Accuracy: Selecting the Right Elemental Analysis Standard

The adage "an analysis is only as good as its standard" holds particularly true in elemental analysis. The ideal standard should be a stable, high-purity compound with a precisely known and certified sulfur content. A critical consideration often overlooked is matrix matching . The physical and chemical properties of the standard should closely resemble those of the sample to mitigate matrix effects, which can significantly impact analytical accuracy.[5]

For researchers working with novel sulfur-containing heterocyclic APIs, commercially available Certified Reference Materials (CRMs) in petroleum matrices are generally unsuitable.[1][14][15][16][17] The disparity in combustion properties and potential for interferences between a petrochemical matrix and a pharmaceutical compound can lead to erroneous results.

Primary Standards for the Pharmaceutical Laboratory

In the absence of matrix-matched CRMs, the use of well-characterized, high-purity organic compounds as primary standards is the accepted best practice in the pharmaceutical industry.[18]

Standard Chemical Formula Theoretical Sulfur Content (% w/w) Key Characteristics Suppliers
Sulfanilamide C₆H₈N₂O₂S18.62High purity, stable solid, readily available, widely accepted as a primary standard for CHNS analysis.Alpha Resources
Methionine C₅H₁₁NO₂S21.49An amino acid, providing a relevant organic matrix for biological and pharmaceutical samples.Thermo Fisher Scientific
Thiophene C₄H₄S38.11A simple, high-purity sulfur-containing heterocycle, useful for method development and calibration.Thermo Fisher Scientific,[3][19] Sigma-Aldrich
Dibenzothiophene C₁₂H₈S17.40A more complex heterocyclic structure, representative of certain classes of APIs.Suzhou Fenghua New Materials Technology Co., Ltd.[20]

This table is not exhaustive, and the selection of a standard should be based on the specific analytical needs and the nature of the sample.

Workflow and Method Validation: A Self-Validating System

A robust analytical workflow is essential for ensuring the trustworthiness of results. The following diagram illustrates a typical workflow for the determination of sulfur in a heterocyclic API using combustion analysis.

cluster_prep Sample & Standard Preparation cluster_analysis Combustion Analysis cluster_data Data Processing & Validation Sample Weighing of API Sample Combustion High-Temperature Combustion in O₂ Sample->Combustion Standard Weighing of Primary Standard (e.g., Sulfanilamide) Standard->Combustion Detection SO₂ Detection (IR/UVF) Combustion->Detection Calibration Establish Calibration Curve Detection->Calibration Quantification Quantify Sulfur in API Detection->Quantification Calibration->Quantification Verification Verify with Check Standard Quantification->Verification

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 5-acetylthiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: An Inferential Approach

Due to the absence of a dedicated SDS for Methyl 5-acetylthiophene-3-carboxylate, a conservative hazard assessment must be conducted based on the known risks of analogous thiophene-based compounds. Thiophene and its derivatives are recognized for a range of potential hazards, including flammability, toxicity, and irritation.[1][2][3] Therefore, it is prudent to handle Methyl 5-acetylthiophene-3-carboxylate with the assumption that it may exhibit similar properties.

Hazard CategoryInferred Risks from Structurally Similar CompoundsRecommended Precautions
Flammability Thiophene and its derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[2][3]Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof electrical equipment.
Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[3][4] Some thiophene derivatives can cause skin and serious eye irritation.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]
Environmental Potentially harmful to aquatic life with long-lasting effects.[1][2][3]Avoid release to the environment.[1][3]
Reactivity May react with strong oxidizing agents.[1]Store away from incompatible materials.

This inferred hazard profile underscores the necessity of treating Methyl 5-acetylthiophene-3-carboxylate as a hazardous waste.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 5-acetylthiophene-3-carboxylate for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If aerosolization is possible, a respirator may be necessary.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a regulated process, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7] The following workflow outlines the necessary steps for the compliant disposal of Methyl 5-acetylthiophene-3-carboxylate.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposition Final Disposition A Step 1: Waste Identification (Unused, contaminated, or expired chemical) B Step 2: Segregation (Separate from incompatible wastes) A->B Incompatibility check C Step 3: Container Selection (Approved, compatible, and sealable container) B->C Containment D Step 4: Labeling (Hazardous Waste Label with full chemical name) C->D Clear Identification E Step 5: Storage (Satellite Accumulation Area - SAA) D->E Safe Storage F Step 6: Documentation (Log generation date and quantity) E->F Record Keeping G Step 7: Request Pickup (Submit form to EHS) F->G Initiate Disposal H Step 8: EHS Collection (Licensed professional handling) G->H Final Removal

Caption: Disposal workflow for Methyl 5-acetylthiophene-3-carboxylate.

Step 1: Waste Identification and Characterization

Any Methyl 5-acetylthiophene-3-carboxylate that is no longer needed, has been contaminated, or has expired is considered a chemical waste.[5] This includes residues in "empty" containers and materials used for spill cleanup. All such materials should be treated as hazardous waste.[5]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[8] Isolate waste Methyl 5-acetylthiophene-3-carboxylate from the following:

  • Strong Oxidizing Agents

  • Strong Acids and Bases

  • Other Incompatible Chemicals

Store different classes of hazardous waste separately.

Step 3: Container Selection and Management

Collect waste in a container that is:

  • Compatible: The container material should not react with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • Sealable: The container must have a tight-fitting lid to prevent leaks or spills.[9]

  • In Good Condition: Do not use containers that are cracked, leaking, or degraded.

Keep containers closed except when adding waste.[10]

Step 4: Accurate Labeling

Properly labeling hazardous waste is a strict regulatory requirement.[7] The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "Methyl 5-acetylthiophene-3-carboxylate"

  • The date of waste generation[7]

  • The location of origin (building, room number)[7]

  • The name and contact information of the principal investigator[7]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources and direct sunlight.[9]

If the waste is flammable, it should be stored in a flammable storage cabinet.[11]

Step 6: Documentation and Record Keeping

Maintain a log of the waste generated. This documentation is crucial for regulatory compliance and for tracking waste from its point of generation to its final disposal.[11]

Step 7: Arranging for Disposal

Disposal of hazardous waste must be handled by licensed professionals. Your institution's Environmental Health and Safety (EHS) department will have a specific procedure for requesting a waste pickup.[5][7] This typically involves submitting a completed hazardous waste form.[7]

Under no circumstances should Methyl 5-acetylthiophene-3-carboxylate be disposed of down the drain or in regular trash. [5][7]

Spill Management: A Contingency Plan

In the event of a spill, follow these steps:

  • Evacuate and Alert: Clear the immediate area of all personnel and inform your supervisor and EHS.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[2]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[12][13]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.[5]

Waste Minimization: A Proactive Approach

Adopting waste minimization practices is both environmentally responsible and cost-effective.[12] Consider the following strategies:

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments.[12]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[12]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[12]

By adhering to these procedures, you can ensure the safe and compliant disposal of Methyl 5-acetylthiophene-3-carboxylate, contributing to a secure and sustainable research environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

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  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Available at: [Link]

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  • Laboratory chemical waste - Water Corporation. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - M&U International. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-acetylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced world of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. Methyl 5-acetylthiophene-3-carboxylate, a substituted thiophene, is a valuable intermediate in various synthetic pathways. While specific toxicological data for this exact compound is not extensively published, a robust safety protocol can be developed by examining the known hazards of structurally similar thiophene derivatives. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The fundamental principle of chemical safety is to create multiple barriers of protection. Engineering controls, such as fume hoods, are the first and most critical line of defense.[1] PPE serves as the essential final barrier between the researcher and the chemical. This guide is built on the precautionary principle, treating Methyl 5-acetylthiophene-3-carboxylate with the caution it deserves as a member of a chemical class known to present risks of irritation and toxicity.[1][2][3][4]

Hazard Assessment and PPE Rationale

Thiophene and its derivatives are known to cause a range of health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[1][3] Some related compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a suggestion but a requirement for safe handling.

Core PPE Requirements

The following table summarizes the essential PPE for handling Methyl 5-acetylthiophene-3-carboxylate in a laboratory setting.

PPE CategoryRecommended EquipmentKey Considerations & Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Thiophene derivatives can be absorbed through the skin.[5] Always inspect gloves for tears or punctures before use. For prolonged or repeated contact, consider double-gloving or selecting gloves with a higher protection class (e.g., breakthrough time > 240 minutes).[7] After handling, remove gloves using the proper technique and wash hands thoroughly.[5][7]
Eye & Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against accidental splashes of the chemical or solvents it is dissolved in.[2][8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes.[5]
Body Protection Flame-resistant lab coat or chemical-resistant apronA lab coat protects personal clothing from contamination and minor splashes.[2][8] For larger-scale operations or when handling neat material, a chemical-resistant apron provides an additional layer of protection.[7]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeThis is mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2][8] It is also required if aerosols may be generated or if ventilation is insufficient.[1] All handling of this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adhering to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.[8]

Pre-Handling & Preparation
  • Step 1: Designate the Work Area. All handling of Methyl 5-acetylthiophene-3-carboxylate should occur within a certified chemical fume hood.[8] Ensure the work area is clean and uncluttered.

  • Step 2: Assemble All Materials. Before starting, gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and a designated, labeled hazardous waste container.[8]

  • Step 3: Verify Emergency Equipment. Confirm that a safety shower and eyewash station are readily accessible and operational.[1]

  • Step 4: Don PPE. Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

Handling the Chemical
  • Step 1: Careful Dispensing. When handling the solid, use gentle motions to avoid creating dust.[8]

  • Step 2: Grounding Equipment. If transferring flammable solvents, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[2][4]

  • Step 3: Container Management. Keep the chemical container tightly closed when not in use to prevent the release of vapors.[2]

  • Step 4: Personal Hygiene. Do not eat, drink, or smoke in the laboratory.[1][8][9]

Post-Handling & Decontamination
  • Step 1: Decontaminate. Clean all work surfaces and equipment thoroughly after use.[8]

  • Step 2: Doff PPE. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Step 3: Hand Washing. Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[3][5][7]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling Methyl 5-acetylthiophene-3-carboxylate.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Clear Fume Hood gather_mat Assemble Materials & Waste Container prep_area->gather_mat check_safety Verify Eyewash & Safety Shower gather_mat->check_safety don_ppe Don Full PPE (Gloves, Goggles, Coat) check_safety->don_ppe handle Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle Enter Handling Phase decon Decontaminate Work Surfaces handle->decon Complete Task dispose Segregate & Seal Hazardous Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of Methyl 5-acetylthiophene-3-carboxylate.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of running water and soap.[1] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Spills: Evacuate non-essential personnel.[1] Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or earth, and collect it into a designated hazardous waste container.[2] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

All materials contaminated with Methyl 5-acetylthiophene-3-carboxylate, including disposable gloves, weighing papers, and absorbent materials from spills, must be treated as hazardous waste.[8]

  • Segregation: Collect all contaminated waste in a clearly labeled, sealed container.[8]

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[5][8] Do not pour waste down the drain.[5]

By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can confidently handle Methyl 5-acetylthiophene-3-carboxylate while ensuring a secure laboratory environment for all.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIOPHENE.
  • M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - 2-ACETYL THIOPHENE.
  • TCI Chemicals. (2024, October 13). SAFETY DATA SHEET - 3-Methylthiophene.
  • TCI America. (2018, July 6). SAFETY DATA SHEET - 2-Acetyl-5-methylthiophene.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl Thiophene-3-carboxylate.
  • Fisher Scientific. (2011, March 21). SAFETY DATA SHEET - Thiophene.
  • Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - THIOPHENE-2-CARBOXYALDEHYDE.
  • Merck Millipore. (2025, August 7). SAFETY DATA SHEET - Thiophene.
  • Ossila. (2022, December 12). SAFETY DATA SHEET - Thieno[3,2-b]thiophene.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.